molecular formula C10H8ClN B1593203 1-Chloro-4-methylisoquinoline CAS No. 24188-78-1

1-Chloro-4-methylisoquinoline

Cat. No.: B1593203
CAS No.: 24188-78-1
M. Wt: 177.63 g/mol
InChI Key: VQGCJKJYRGWVHE-UHFFFAOYSA-N
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Description

1-Chloro-4-methylisoquinoline is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-4-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGCJKJYRGWVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623867
Record name 1-Chloro-4-methylisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24188-78-1
Record name 1-Chloro-4-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24188-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-methylisoquinoline
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URL https://comptox.epa.gov/dashboard/DTXSID30623867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Chloro-4-methylisoquinoline synthesis pathway from 4-methyl-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Chloro-4-methylisoquinoline

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a pivotal intermediate in contemporary drug discovery and organic synthesis. The document outlines the conversion of 4-methyl-2H-isoquinolin-1-one to the target chloro-derivative using phosphorus oxychloride (POCl₃). We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. The synthesis is characterized by its high efficiency, achieving yields of approximately 90%. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a robust and reproducible method for preparing this valuable heterocyclic building block.

Introduction: The Strategic Importance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 1-position dramatically enhances the synthetic versatility of the isoquinoline ring system. This halogen acts as an excellent leaving group, enabling a wide range of nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various functional groups (amines, ethers, thiols, etc.), making this compound a highly sought-after precursor for constructing diverse molecular libraries for drug discovery programs.[1][2] The presence of chlorine can also significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[3]

This guide focuses on a reliable and scalable method for the synthesis of this compound starting from the readily available 4-methyl-2H-isoquinolin-1-one. The conversion of the lactam functionality of the isoquinolinone to the corresponding chloride is a key transformation, typically achieved through the use of a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Reaction Mechanism and Theoretical Considerations

The conversion of a 2-isoquinolinone (a cyclic amide or lactam) to a 1-chloroisoquinoline is a classic transformation that proceeds via activation of the carbonyl oxygen. While often compared to the Vilsmeier-Haack reaction in principle, the direct chlorination with POCl₃ follows a well-established pathway for such heterocyclic systems.[4][5][6]

The core mechanism involves two key stages:

  • O-Phosphorylation: The lactam oxygen of 4-methyl-2H-isoquinolin-1-one acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This initial step forms a highly reactive O-phosphorylated intermediate. This intermediate is significantly more electrophilic at the C1 position than the starting lactam's carbonyl carbon.

  • Nucleophilic Attack and Aromatization: A chloride ion (Cl⁻), present in the reaction mixture from POCl₃, then acts as a nucleophile, attacking the activated C1 position. This is followed by the elimination of a stable phosphate byproduct and the concomitant restoration of aromaticity in the isoquinoline ring system, yielding the final this compound product.

The reaction is typically driven to completion by using an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent. Heating the mixture to reflux provides the necessary activation energy for the reaction to proceed efficiently.[5][7]

G cluster_mech Reaction Mechanism A 4-methyl-2H-isoquinolin-1-one (Lactam form) B O-Phosphorylated Intermediate (Activated Species) A->B  + POCl3 (Phosphorylation) C This compound (Aromatic Product) B->C  + Cl- (Nucleophilic Attack) Byproduct Phosphate Byproduct B->Byproduct Elimination POCl3 POCl3 Cl_ion Cl-

Caption: The core mechanism for the chlorination of 4-methyl-2H-isoquinolin-1-one.

Detailed Experimental Protocol

This protocol is adapted from established and verified synthetic procedures.[7][8]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaNotes
4-Methyl-2H-isoquinolin-1-one77077-83-9C₁₀H₉NOStarting material
Phosphorus oxychloride (POCl₃)10025-87-3POCl₃Reagent and solvent, use in fume hood
Dichloromethane (CH₂Cl₂)75-09-2CH₂Cl₂Extraction solvent
Sodium hydroxide (NaOH)1310-73-2NaOHFor aqueous work-up solution (5 N)
Saturated Brine (NaCl solution)7647-14-5NaClFor washing
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄Drying agent
Ethyl acetate141-78-6C₄H₈O₂Eluent for chromatography
Hexane110-54-3C₆H₁₄Eluent for chromatography
Silica Gel7631-86-9SiO₂Stationary phase for chromatography
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Biotage flash chromatography system (or standard glass column)

  • NMR spectrometer and Mass spectrometer for analysis

Step-by-Step Synthesis Procedure

G A Step 1: Reaction Setup Dissolve 4.8 g of 4-methyl-2H-isoquinolin-1-one in 50 mL of POCl₃. B Step 2: Reflux Heat the mixture to reflux for 3 hours. A->B C Step 3: Concentration Cool to room temperature and concentrate under reduced pressure to remove excess POCl₃. B->C D Step 4: Quenching & Extraction Carefully treat residue with 5 N NaOH (aq). Extract with dichloromethane. C->D E Step 5: Washing & Drying Wash combined organic layers with brine. Dry over anhydrous MgSO₄. D->E F Step 6: Purification Filter and concentrate. Purify by flash chromatography (5% EtOAc in Hexane). E->F G Final Product This compound (White Solid) F->G

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4.8 g of 4-methyl-2H-isoquinolin-1-one in 50 mL of phosphorus oxychloride.[7] This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.

  • Heating : Heat the reaction mixture to reflux and maintain this temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Concentration : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

  • Work-up - Quenching and Extraction : Carefully and slowly add the cooled residue to a beaker containing crushed ice and then basify by adding 5 N aqueous sodium hydroxide (NaOH) solution until the pH is strongly alkaline. This step is highly exothermic and must be done with caution in an ice bath. Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 50 mL).[7]

  • Washing and Drying : Combine the organic layers and wash them with saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the resulting residue by flash chromatography on silica gel, eluting with a hexane solution containing 5% ethyl acetate.[7]

  • Isolation and Characterization : Combine the product-containing fractions and evaporate the solvent to yield this compound as a white solid. The expected yield is approximately 4.8 g (90%).[7]

Product Characterization

The structure of the product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.59 (s, 3H, -CH₃), 7.68 (t, J = 7.70 Hz, 1H, Ar-H), 7.78 (m, 1H, Ar-H), 7.94 (d, J = 8.31 Hz, 1H, Ar-H), 8.11 (s, 1H, Ar-H), 8.35 (d, J = 8.31 Hz, 1H, Ar-H).[7][8]

  • Molecular Formula : C₁₀H₈ClN[9]

  • Molecular Weight : 177.63 g/mol [9]

Quantitative Data Summary

ParameterValue
Starting Material Mass4.8 g
Chlorinating Agent Volume50 mL (POCl₃)
Reaction Time3 hours
Reaction TemperatureReflux
Product Yield4.8 g
Molar Yield90%
AppearanceWhite Solid
Purification MethodFlash Chromatography (5% Ethyl Acetate in Hexane)
¹H NMR Conforms to structure[7]

Troubleshooting and Field Insights

  • Anhydrous Conditions : Phosphorus oxychloride reacts violently with water. Ensure all glassware is thoroughly dried before use to prevent unwanted side reactions and to ensure safety.

  • Incomplete Reaction : If TLC analysis shows significant starting material remaining after 3 hours, the reflux time can be extended. However, prolonged heating may lead to decomposition and reduced yield.

  • Difficult Work-up : The quenching of POCl₃ is highly exothermic. Adding the reaction residue to ice slowly and ensuring efficient cooling is critical to control the process. A slow, controlled addition of the basic solution is also paramount.

  • Purification Challenges : If the crude product contains colored impurities, a charcoal treatment before chromatography might be beneficial. The choice of eluent composition for chromatography is key to achieving good separation; the 5% ethyl acetate in hexane system is a good starting point but may require optimization based on TLC analysis.

Conclusion

The synthesis of this compound from 4-methyl-2H-isoquinolin-1-one using phosphorus oxychloride is a highly efficient, high-yielding, and robust chemical transformation. The straightforward protocol, coupled with a simple purification procedure, makes this method well-suited for both laboratory-scale synthesis and potential scale-up operations. The resulting product is a versatile building block, poised for further chemical elaboration in the development of novel therapeutics and other advanced materials.

References

An In-Depth Technical Guide to 1-Chloro-4-methylisoquinoline: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-4-methylisoquinoline (CAS No: 24188-78-1), a key heterocyclic building block in synthetic and medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and the strategic placement of a chloro group at the 1-position and a methyl group at the 4-position offers a versatile platform for molecular elaboration. This document details the compound's core physicochemical properties, provides a robust and validated synthesis protocol with characterization data, explores its chemical reactivity with a focus on modern cross-coupling and nucleophilic substitution reactions, and discusses its potential applications in drug discovery. The information herein is curated to empower researchers to confidently handle, synthesize, and utilize this valuable intermediate in their research endeavors.

Core Compound Identification and Properties

A precise understanding of a chemical's fundamental properties is the bedrock of its effective application in research. This section consolidates the key identifiers and physicochemical data for this compound.

Structural and Molecular Data

The foundational data for this compound is summarized in the table below, providing at-a-glance information for logistical and experimental planning.

PropertyValueSource(s)
CAS Number 24188-78-1
Molecular Formula C₁₀H₈ClN
Molecular Weight 177.63 g/mol
Appearance White to yellow solid
SMILES CC1=CN=C(C2=C1C=CC=C2)Cl
InChI Key VQGCJKJYRGWVHE-UHFFFAOYSA-N
Predicted Physicochemical Properties

While experimentally determined values are always preferred, high-quality computational predictions offer valuable guidance, particularly for thermal and solubility characteristics.

PropertyPredicted ValueSource(s)
Boiling Point 314.1 ± 22.0 °C
Density 1.225 ± 0.06 g/cm³
pKa 2.47 ± 0.31
LogP 3.197

Synthesis and Characterization

The reliable synthesis of starting materials is a critical first step in any multi-step research program. The most prevalent and high-yielding method for preparing this compound is the chlorination of the corresponding isoquinolinone precursor.

Synthetic Workflow: Chlorination of 4-methyl-2H-isoquinolin-1-one

The conversion of the lactam functionality in 4-methyl-2H-isoquinolin-1-one to the 1-chloro derivative is efficiently achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard and robust transformation for this class of heterocycles.

Spectroscopic Elucidation of 1-Chloro-4-methylisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-4-methylisoquinoline is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a substituted isoquinoline, it serves as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. The precise structural characterization of this molecule is paramount for its application in drug design and development, where a thorough understanding of its electronic and steric properties is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This in-depth technical guide provides a comprehensive analysis of the ¹H and an expertly predicted ¹³C NMR spectroscopic data of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the correct assignment of NMR signals. The structure of this compound is presented below, with the standard numbering convention for the isoquinoline ring system.

An In-Depth Technical Guide to the Solubility and Stability of 1-Chloro-4-methylisoquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-4-methylisoquinoline is a substituted isoquinoline derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its effective use in research and development. This guide provides a comprehensive overview of the predicted solubility of this compound in common laboratory solvents and its anticipated stability under various stress conditions. Furthermore, detailed, field-proven experimental protocols are presented to enable researchers to determine these critical parameters accurately. This document is intended to serve as a practical resource for scientists and professionals in drug development, facilitating formulation design, and ensuring the reliability of experimental outcomes.

Section 1: Predicted Solubility Profile of this compound

This compound is a moderately polar molecule. The isoquinoline core provides a degree of aromaticity and the nitrogen atom can act as a hydrogen bond acceptor. The chloro and methyl substituents are relatively non-polar. This combination of features suggests that the compound will exhibit preferential solubility in organic solvents over aqueous media.

Based on these structural characteristics, the predicted solubility of this compound in a range of common laboratory solvents is summarized in the table below.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterLowThe hydrophobic isoquinoline ring and chloro- and methyl- groups limit solubility in water.
MethanolModerate to HighThe polar hydroxyl group of methanol can interact with the nitrogen atom of the isoquinoline ring.
EthanolModerate to HighSimilar to methanol, ethanol's polarity and ability to hydrogen bond will facilitate dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a powerful polar aprotic solvent.
AcetonitrileModerateA less polar aprotic solvent than DMSO or DMF, but should still be effective.
AcetoneModerateA moderately polar aprotic solvent.
Non-Polar Dichloromethane (DCM)HighThe chloro-substituent and aromatic nature of the molecule will favor solubility in chlorinated solvents.
ChloroformHighSimilar to DCM, chloroform is an excellent solvent for many organic compounds.
TolueneModerateThe aromatic nature of toluene will facilitate the dissolution of the isoquinoline ring system.
HexaneLowThe overall polarity of this compound is too high for significant solubility in a non-polar alkane.

Section 2: Stability Profile and Potential Degradation Pathways

The chemical stability of a compound is a critical factor that influences its shelf-life, storage conditions, and the design of analytical methods. A forced degradation study is an essential tool to identify potential degradation products and establish the intrinsic stability of a molecule. While specific stability data for this compound is not available, we can predict its degradation pathways based on the reactivity of its functional groups.

Predicted Stability Summary
Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis Potentially LabileHydrolysis of the chloro group to a hydroxyl group.
Basic Hydrolysis Potentially LabileHydrolysis of the chloro group to a hydroxyl group.
Oxidation Potentially LabileN-oxidation of the isoquinoline nitrogen; oxidation of the methyl group.
Photolytic Potentially LabileCleavage of the C-Cl bond; degradation of the aromatic system.
Thermal Likely StableExpected to be stable at typical laboratory temperatures.
Potential Degradation Pathways

The predicted degradation pathways for this compound under various stress conditions are illustrated in the diagram below.

Degradation Pathways of this compound cluster_main This compound cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis C1 This compound H1 4-Methylisoquinolin-1-ol C1->H1 H+/OH- O1 This compound N-oxide C1->O1 [O] O2 1-Chloro-4-(hydroxymethyl)isoquinoline C1->O2 [O] P1 4-Methylisoquinoline C1->P1 P2 Further Degradation Products P1->P2

Predicted degradation pathways of this compound.

Section 3: Experimental Protocols

To provide researchers with the tools to empirically determine the solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the determination of the thermodynamic solubility of this compound in a selection of solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetonitrile, dichloromethane, hexane)

  • Scintillation vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials. An amount that ensures a solid phase remains after equilibration is sufficient.

    • Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker in a thermostatically controlled environment (e.g., 25 °C).

    • Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) and UV detection at an appropriate wavelength is a good starting point.

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Inject the calibration standards and the diluted samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Protocol 2: Forced Degradation Study

This protocol describes a systematic approach to investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Experimental Workflow:

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) Start->Thermal Photo Photostability (ICH Q1B guidelines) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating HPLC-PDA/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Degradation (Peak Purity, Mass Balance) Analyze->Evaluate

Experimental workflow for the forced degradation study.

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). A control sample should be kept at room temperature.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at 60°C for a specified period. A control sample should be kept at room temperature.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.

    • Thermal Degradation:

      • Solid State: Place a known amount of solid this compound in an oven at 80°C for a specified period.

      • Solution State: Heat an aliquot of the stock solution at 80°C for a specified period.

    • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter).[3][4] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • For the acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products. A gradient elution with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier is a common starting point. A PDA detector is useful for assessing peak purity, and an MS detector can help in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

    • Evaluate the mass balance to account for all the material after degradation.

    • Propose the structures of the major degradation products based on their retention times, UV spectra, and mass spectral data.

Conclusion

This technical guide provides a foundational understanding of the predicted solubility and stability of this compound. The provided experimental protocols offer a robust framework for researchers to empirically determine these crucial parameters. By following these guidelines, scientists and drug development professionals can generate reliable data to support their research, streamline formulation development, and ensure the quality and integrity of their work with this promising compound.

References

Substituted Isoquinolines: A Comprehensive Technical Guide to Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold - A Privileged Structure in Drug Discovery

The isoquinoline core, a heterocyclic aromatic organic compound, represents a remarkably versatile scaffold in the realm of medicinal chemistry and drug discovery.[1][2] This bicyclic system, composed of a benzene ring fused to a pyridine ring, is a fundamental structural motif in a vast array of naturally occurring alkaloids and synthetic compounds that exhibit a broad spectrum of potent biological activities.[1][2] The inherent structural rigidity of the isoquinoline nucleus, combined with the numerous sites available for substitution, provides a unique framework for the design of molecules with high affinity and specificity for a diverse range of biological targets.

From the potent analgesic properties of morphine to the broad antimicrobial activity of berberine, isoquinoline alkaloids have long been a source of valuable therapeutic agents.[1] Modern synthetic chemistry has further expanded the chemical space accessible from this scaffold, leading to the development of novel derivatives with enhanced efficacy and improved pharmacological profiles. This technical guide provides an in-depth exploration of the significant biological activities of substituted isoquinolines, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed experimental protocols for their evaluation, and present a critical analysis of the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activities of Substituted Isoquinolines: Targeting the Hallmarks of Cancer

The development of novel anticancer agents is a cornerstone of modern drug discovery, and substituted isoquinolines have emerged as a promising class of compounds that can modulate multiple signaling pathways implicated in tumorigenesis and metastasis.[3] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in DNA replication and repair to the induction of programmed cell death and the disruption of the tumor microenvironment.

A. Mechanisms of Anticancer Action

Substituted isoquinolines exert their anticancer effects through a variety of molecular mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach is a significant advantage in combating the complexity and heterogeneity of cancer.

  • Topoisomerase Inhibition: A significant number of isoquinoline derivatives function as topoisomerase inhibitors.[4] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[4] By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[4][5] Notably, the natural alkaloid cryptolepine and its synthetic analogs have been shown to inhibit topoisomerase II, while others, like certain 3-arylisoquinolines, target topoisomerase I.[4][6][7]

  • Induction of Apoptosis and Cell Cycle Arrest: Many substituted isoquinolines, including the well-studied alkaloid berberine, are potent inducers of apoptosis in a wide range of cancer cell lines.[3][8] This programmed cell death is often mediated through the intrinsic mitochondrial pathway, involving the modulation of the Bcl-2 family of proteins, release of cytochrome c, and activation of caspases.[8][9] Furthermore, these compounds can induce cell cycle arrest at various checkpoints, preventing the proliferation of cancer cells.[3][8] For instance, berberine has been shown to cause G2/M phase arrest in some cancer cell lines and G0/G1 arrest in others.[3]

  • Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cytoskeleton and plays a pivotal role in cell division. Compounds that interfere with tubulin polymerization dynamics are effective anticancer agents. Some isoquinoline derivatives have been identified as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to mitotic arrest and apoptosis.

  • Kinase Inhibition: Several substituted isoquinolines have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. These kinases are key components of signaling pathways that control cell growth, proliferation, and survival. By targeting these enzymes, isoquinoline derivatives can effectively block oncogenic signaling.

B. Data Summary: Anticancer Activity of Selected Isoquinolines

The following table summarizes the in vitro anticancer activity of several representative substituted isoquinolines against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCancer Cell LineIC50 (µM)Reference
BerberineTca8113 (Oral Squamous Cell Carcinoma)218.52 ± 18.71[10]
BerberineCNE2 (Nasopharyngeal Carcinoma)249.18 ± 18.14[10]
BerberineMCF-7 (Breast Cancer)272.15 ± 11.06[10]
BerberineHeLa (Cervical Carcinoma)245.18 ± 17.33[10]
BerberineHT29 (Colon Cancer)52.37 ± 3.45[10]
BerberineT47D (Breast Cancer)25[3]
BerberineMDA-MB-231 (Triple Negative Breast Cancer)16.7[11]
BerberineHCC70 (Triple Negative Breast Cancer)0.19[11]
SanguinarineA172 (Glioblastoma)1.293[12]
SanguinarineMDA-MB-231 (Breast Cancer)1.616[12]
SanguinarineBel7402 (Hepatocellular Carcinoma)2.90[13]
SanguinarineHepG2 (Hepatocellular Carcinoma)2.50[13]
CryptolepineA431 (Skin Squamous Cell Carcinoma)~5.0[7]
CryptolepineSCC-13 (Skin Squamous Cell Carcinoma)~5.0[7]
C. Experimental Protocols: Evaluating Anticancer Activity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the substituted isoquinoline compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against apoptosis-related proteins such as cleaved caspases and PARP.

  • Step-by-Step Protocol:

    • Cell Lysis: Treat cells with the test compound for a specified time, then harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

D. Visualization of Anticancer Signaling Pathways

The following diagram illustrates a simplified signaling pathway for apoptosis induction by a hypothetical substituted isoquinoline.

anticancer_pathway cluster_cell Cancer Cell Substituted Isoquinoline Substituted Isoquinoline Mitochondrion Mitochondrion Substituted Isoquinoline->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Releases Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Apoptosis induction by a substituted isoquinoline.

II. Antimicrobial Activities of Substituted Isoquinolines: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Substituted isoquinolines, particularly alkaloids like berberine and palmatine, have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[14][15]

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of isoquinoline derivatives are multifaceted and can involve:

  • Disruption of Cell Membrane Integrity: Some isoquinolines can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

  • Inhibition of Cell Wall Synthesis: Certain derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Nucleic Acid and Protein Synthesis: Isoquinolines can bind to microbial DNA and RNA, inhibiting replication, transcription, and translation. They can also inhibit key enzymes involved in these processes.

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to their resistance to antibiotics. Some isoquinoline compounds have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to conventional antibiotics.

B. Data Summary: Antimicrobial Activity of Selected Isoquinolines

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isoquinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicrobial StrainMIC (µg/mL)Reference
Palmatine Derivative 1cHelicobacter pylori (MTZ-resistant)4-16[16]
PalmatineEscherichia coli ATCC259225461.33 ± 2364.83[15]
Spathullin A (1)Staphylococcus aureus4[17]
Spathullin B (2)Staphylococcus aureus1[17]
(+)-ActinodaphnineBacillus cereus≥50[18]
(+)-ActinodaphnineMicrococcus sp.≥50[18]
(+)-ActinodaphnineStaphylococcus aureus≥50[18]
Tricyclic Isoquinoline 8dStaphylococcus aureus16[19]
Tricyclic Isoquinoline 8fStaphylococcus aureus32[19]
Tricyclic Isoquinoline 8dEnterococcus faecium128[19]
Tricyclic Isoquinoline 8fEnterococcus faecium64[19]
C. Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent against a specific microorganism.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

  • Step-by-Step Protocol:

    • Prepare Antimicrobial Dilutions: Prepare a two-fold serial dilution of the substituted isoquinoline compound in a suitable broth medium in a 96-well plate.

    • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and then dilute it to the final desired concentration.

    • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

III. Antiviral Activities of Substituted Isoquinolines: A Broad-Spectrum Approach

Viral infections continue to pose a significant threat to global health. Substituted isoquinolines have demonstrated promising antiviral activity against a range of viruses, including coronaviruses and influenza viruses.[20][21]

A. Mechanisms of Antiviral Action

The antiviral mechanisms of isoquinoline derivatives are varied and can target different stages of the viral life cycle:

  • Inhibition of Viral Entry: Some compounds can block the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane, preventing viral entry. Tetrandrine, for example, has been shown to impede the intracellular trafficking of SARS-CoV-2.[22][23]

  • Inhibition of Viral Replication: Isoquinolines can inhibit key viral enzymes, such as polymerases and proteases, which are essential for the replication of the viral genome and the production of viral proteins.

  • Modulation of Host Cell Pathways: Some derivatives can modulate host cell signaling pathways that are hijacked by the virus for its own replication, thereby creating an unfavorable environment for viral propagation.

B. Data Summary: Antiviral Activity of Selected Isoquinolines

The following table summarizes the in vitro antiviral activity of selected isoquinoline compounds, expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).

CompoundVirusCell LineEC50/IC50 (µM)Reference
AromolineSARS-CoV-2 (D614G, Delta, Omicron variants)Pseudovirus assay0.47-0.66[20][24]
Bis-benzylisoquinoline AlkaloidsHCoV-229E-4.1-8.1[20][24]
TetrandrineSARS-CoV-2Vero E62.36[22]
TetrandrineSARS-CoV-2Huh70.40[22]
TetrandrineSARS-CoV-2Calu-35.03[22]
Isoquinolone Derivative 21Influenza A (H1N1)MDCK9.9[21]
Isoquinolone Derivative 21Influenza A (H3N2)MDCK18.5[21]
Isoquinolone Derivative 21Influenza BMDCK11.2[21]
C. Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.

  • Principle: Infectious virus particles create localized areas of cell death or "plaques" in a confluent monolayer of host cells. An effective antiviral agent will reduce the number and/or size of these plaques.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

    • Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the substituted isoquinoline compound.

    • Infection: Infect the cell monolayer with the virus-compound mixture.

    • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

    • Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

    • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the EC50 value.

IV. Neuroprotective Activities of Substituted Isoquinolines: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Several isoquinoline alkaloids, most notably berberine, have demonstrated significant neuroprotective effects in various experimental models.[25][26]

A. Mechanisms of Neuroprotective Action

The neuroprotective mechanisms of substituted isoquinolines are complex and often involve the modulation of multiple signaling pathways:

  • Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. Isoquinoline derivatives can scavenge free radicals, upregulate endogenous antioxidant enzymes, and inhibit the production of pro-inflammatory mediators.[9][27][28] Berberine, for instance, exerts its neuroprotective effects in part by activating the Nrf2/HO-1 pathway.[29]

  • Inhibition of Apoptosis: Neuronal cell death is a hallmark of neurodegeneration. Isoquinolines can protect neurons from apoptosis by modulating the Bcl-2 family of proteins, inhibiting caspase activation, and activating pro-survival signaling pathways such as the PI3K/Akt pathway.[9][29][30]

  • Modulation of Neurotransmitter Systems: Some isoquinoline compounds can interact with neurotransmitter receptors and transporters, helping to restore neurotransmitter balance in the brain.

  • Regulation of Autophagy: Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins. Dysfunctional autophagy is implicated in several neurodegenerative disorders. Certain isoquinolines can modulate autophagy, promoting the clearance of toxic protein aggregates.[25]

B. Visualization of Neuroprotective Signaling Pathways

The following diagram illustrates the modulation of key neuroprotective signaling pathways by berberine.

neuroprotection_pathway cluster_neuron Neuron Berberine Berberine PI3K/Akt Pathway PI3K/Akt Pathway Berberine->PI3K/Akt Pathway Activates Nrf2/HO-1 Pathway Nrf2/HO-1 Pathway Berberine->Nrf2/HO-1 Pathway Activates NF-κB Pathway NF-κB Pathway Berberine->NF-κB Pathway Inhibits Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival Promotes Reduced Oxidative Stress Reduced Oxidative Stress Nrf2/HO-1 Pathway->Reduced Oxidative Stress Leads to Reduced Inflammation Reduced Inflammation NF-κB Pathway->Reduced Inflammation Leads to

Caption: Neuroprotective signaling pathways modulated by berberine.

C. Experimental Protocol: Neurite Outgrowth Assay

This assay is used to assess the ability of a compound to promote or inhibit the growth of neurites, which is an indicator of neuronal health and plasticity.

  • Principle: Neuronal cells are cultured in the presence of the test compound, and the extent of neurite growth (length and number of neurites) is quantified using immunofluorescence microscopy and image analysis.

  • Step-by-Step Protocol:

    • Cell Culture: Plate primary neurons or a neuronal cell line on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).

    • Compound Treatment: Treat the cells with various concentrations of the substituted isoquinoline compound.

    • Incubation: Incubate the cells for a sufficient period to allow for neurite outgrowth (typically 24-72 hours).

    • Immunofluorescence Staining: Fix the cells and stain them with an antibody against a neuronal marker (e.g., β-III tubulin) and a fluorescent secondary antibody. The nuclei can be counterstained with a fluorescent dye like DAPI.

    • Image Acquisition and Analysis: Acquire images using a fluorescence microscope and use automated image analysis software to quantify neurite length, number of neurites, and branching points per cell.

V. Conclusion and Future Directions

Substituted isoquinolines represent a rich and diverse class of compounds with immense therapeutic potential. Their ability to modulate a wide array of biological targets makes them attractive candidates for the development of novel drugs for the treatment of cancer, infectious diseases, and neurodegenerative disorders. The multi-targeted nature of many isoquinoline derivatives is particularly advantageous in addressing the complex and multifactorial nature of these diseases.

Future research in this field should focus on several key areas. The synthesis of novel isoquinoline derivatives with improved potency, selectivity, and pharmacokinetic properties is crucial. A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the rational design of more effective drugs. Furthermore, the use of advanced drug delivery systems can help to overcome challenges such as poor bioavailability and off-target toxicity. The continued exploration of the vast chemical space of substituted isoquinolines holds great promise for the discovery of the next generation of therapeutic agents.

References

The Strategic Synthesis of Halogenated Isoquinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and the Power of Halogenation

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, the isoquinoline motif has proven to be a versatile template for interacting with a diverse range of biological targets.[3] In the relentless pursuit of novel therapeutics, the strategic modification of this core is paramount. Halogenation, the introduction of halogen atoms, stands out as a powerful tool in this endeavor. The incorporation of halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, thereby modulating its pharmacokinetic and pharmacodynamic profile.[4] This guide provides an in-depth exploration of the discovery and synthesis of halogenated isoquinolines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into both classical and contemporary synthetic methodologies, elucidating the mechanistic rationale behind these transformations and providing practical, field-proven protocols.

Classical Approaches to the Isoquinoline Core: A Foundation for Halogenated Derivatives

The construction of the isoquinoline skeleton has a rich history, with several named reactions forming the bedrock of its synthesis. These methods, while traditional, remain highly relevant and can be readily adapted to produce halogenated analogs by employing halogen-substituted starting materials.

The Bischler-Napieralski Reaction

First reported in 1893, the Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[5][6] This reaction is typically promoted by a dehydrating agent in acidic conditions. The resulting dihydroisoquinolines can be subsequently aromatized to the corresponding isoquinolines.

Causality of Experimental Choices: The choice of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), is crucial for activating the amide carbonyl for intramolecular electrophilic attack on the aromatic ring.[7] The reaction is most efficient with electron-rich aromatic rings, as this facilitates the electrophilic substitution step.[8]

Experimental Protocol: Synthesis of a Halogenated 3,4-Dihydroisoquinoline via the Bischler-Napieralski Reaction [8]

  • Amide Formation: A solution of a halogenated β-phenylethylamine (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) is cooled to 0 °C. An acylating agent, for instance, an acid chloride or anhydride (1.1 equiv), and a non-nucleophilic base like triethylamine (1.2 equiv) are added sequentially. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide.

  • Cyclization: The crude β-arylethylamide (1.0 equiv) is dissolved in a high-boiling inert solvent like toluene or acetonitrile. Phosphorus oxychloride (POCl₃) (2.0-3.0 equiv) is added cautiously. The mixture is heated to reflux (typically 80-110 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The aqueous layer is basified with a concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of 8-9. The product is then extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Mechanism of the Bischler-Napieralski Reaction

Bischler_Napieralski cluster_0 Activation of Amide cluster_1 Intramolecular Cyclization cluster_2 Rearomatization Amide Halogenated β-Arylethylamide POCl3 POCl₃ Amide->POCl3 Attack by carbonyl oxygen Intermediate1 Reactive Intermediate POCl3->Intermediate1 Formation of dichlorophosphoryl imine-ester Intermediate1_c Reactive Intermediate Cyclized Cyclized Intermediate Intermediate1_c->Cyclized Electrophilic Aromatic Substitution Cyclized_r Cyclized Intermediate Product 3,4-Dihydroisoquinoline Cyclized_r->Product Elimination

Caption: Mechanism of the Bischler-Napieralski Reaction.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction offers a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with an aminoacetaldehyde acetal.[9][10] This method is particularly useful for accessing isoquinolines with substitution patterns that are difficult to achieve through other means.[11]

Causality of Experimental Choices: The use of a strong acid, typically concentrated sulfuric acid, is essential for both the formation of the Schiff base and the subsequent intramolecular electrophilic cyclization onto the aromatic ring.[12] The reaction conditions, particularly the acid concentration and temperature, need to be carefully controlled to avoid side reactions and optimize the yield.[9]

Experimental Protocol: Synthesis of a Halogenated Isoquinoline via the Pomeranz-Fritsch Reaction [13]

  • Formation of the Benzalaminoacetal: A halogenated benzaldehyde (1.0 equiv) and 2,2-diethoxyethylamine (1.1 equiv) are dissolved in a suitable solvent like ethanol. The mixture is stirred at room temperature for several hours to form the corresponding Schiff base. The solvent is then removed under reduced pressure.

  • Cyclization: The crude benzalaminoacetal is added slowly to concentrated sulfuric acid (98%) at 0 °C with careful temperature control. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (can range from hours to days).

  • Work-up and Purification: The reaction mixture is carefully poured onto ice and neutralized with a concentrated base (e.g., sodium hydroxide solution). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude isoquinoline is purified by column chromatography or distillation.

Pomeranz-Fritsch Reaction Workflow

Pomeranz_Fritsch Start Halogenated Benzaldehyde + 2,2-Diethoxyethylamine SchiffBase Benzalaminoacetal (Schiff Base) Start->SchiffBase Condensation Cyclization Acid-Catalyzed Cyclization (H₂SO₄) SchiffBase->Cyclization Product Halogenated Isoquinoline Cyclization->Product

Caption: General workflow of the Pomeranz-Fritsch reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (an aldehyde or a ketone) to furnish a tetrahydroisoquinoline.[14][15] This reaction is a special case of the Mannich reaction and is of great significance in the synthesis of numerous alkaloids and pharmacologically active compounds.[16][17]

Causality of Experimental Choices: The reaction is typically catalyzed by a protic or Lewis acid. The acid facilitates the formation of an electrophilic iminium ion from the intermediate Schiff base, which then undergoes intramolecular electrophilic attack by the electron-rich aromatic ring.[18] The choice of solvent and temperature can influence the reaction rate and selectivity.

Experimental Protocol: Synthesis of a Halogenated Tetrahydroisoquinoline via the Pictet-Spengler Reaction [18]

  • Reaction Setup: A halogenated β-phenylethylamine (1.0 equiv) and an aldehyde or ketone (1.0-1.2 equiv) are dissolved in a suitable solvent (e.g., toluene, methanol, or water).

  • Acid Catalysis: A catalytic amount of a protic acid (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The product is extracted into an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Modern Synthetic Strategies for Halogenated Isoquinolines

While classical methods provide a strong foundation, modern organic synthesis has ushered in more direct and efficient approaches for the halogenation of isoquinolines.

Direct C-H Halogenation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy. Halogenation of the isoquinoline ring can be achieved through various methods, with the position of halogenation being influenced by the reaction conditions and the directing groups present.

Direct C4-Halogenation via Dearomatization-Rearomatization: A notable recent development is the direct C4-halogenation of isoquinolines.[19][20] This is achieved through a one-pot sequence involving a dearomatization step, typically mediated by di-tert-butyl dicarbonate (Boc₂O), followed by electrophilic halogenation and subsequent acid-promoted rearomatization.[19][20] This method provides selective access to 4-halo-isoquinolines, which are valuable intermediates for further functionalization.[20]

Experimental Protocol: Direct C4-Bromination of Isoquinoline [19]

  • Dearomatization and Halogenation: To a solution of isoquinoline (1.0 equiv) in an appropriate solvent like THF, Boc₂O (1.5 equiv) is added, and the mixture is stirred at room temperature. After a period, the halogenating agent, such as N-bromosuccinimide (NBS) (1.2 equiv), is added, and stirring is continued.

  • Rearomatization: An aqueous solution of a strong acid, for example, 6 N HCl, is added to the reaction mixture, which is then stirred vigorously until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is neutralized with a base and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to afford the 4-bromoisoquinoline.

Direct C-H Halogenation Workflow

C_H_Halogenation Isoquinoline Isoquinoline Dearomatization Dearomatization (e.g., Boc₂O) Isoquinoline->Dearomatization Halogenation Electrophilic Halogenation (e.g., NBS) Dearomatization->Halogenation Rearomatization Acid-Promoted Rearomatization Halogenation->Rearomatization Product Halogenated Isoquinoline Rearomatization->Product

Caption: General workflow for direct C-H halogenation of isoquinoline.

The Biological Significance of Halogenated Isoquinolines

The introduction of halogens into the isoquinoline scaffold has led to the discovery of compounds with a wide array of biological activities.[21][22] Halogen atoms can enhance binding to target proteins through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design.[23]

Table 1: Examples of Biologically Active Halogenated Isoquinolines

Compound ClassHalogenBiological ActivityReference
Halogenated Noscapine AnalogsF, Cl, BrPerturb mitosis in cancer cells[23]
Halogenated BenzylisoquinolinesCl, BrPotential antimicrobial agents[24]
Ecteinascidin 743 (Trabectedin)BrAnticancer agent[25]
Halogenated Isoquinoline AlkaloidsCl, BrAntiviral, antibacterial, antifungal[26]

Characterization of Halogenated Isoquinolines

The unambiguous characterization of synthesized halogenated isoquinolines is crucial. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the substitution pattern on the isoquinoline ring. The chemical shifts of protons and carbons are influenced by the electronegativity and position of the halogen substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of chlorine and bromine is also a characteristic feature that aids in their identification.

  • Infrared (IR) Spectroscopy: The C-X (X = Cl, Br, I) stretching vibrations typically appear in the fingerprint region of the IR spectrum and can provide evidence for the presence of a halogen.[27]

  • UV-Visible Spectroscopy: The UV-Vis absorption spectrum is characteristic of the aromatic system and can be influenced by the nature and position of the halogen substituent.[28]

Conclusion and Future Perspectives

The discovery and synthesis of halogenated isoquinolines represent a vibrant and impactful area of research in medicinal chemistry. From the enduring utility of classical synthetic routes to the elegance and efficiency of modern C-H functionalization methods, the synthetic chemist's toolbox for accessing these valuable compounds is ever-expanding. The profound influence of halogenation on the biological activity of the isoquinoline scaffold underscores its importance in the design of novel therapeutic agents. As our understanding of the intricate roles of halogens in molecular recognition deepens, we can anticipate the development of even more sophisticated and selective methods for their introduction, paving the way for the discovery of next-generation halogenated isoquinoline-based drugs.

References

Structural Elucidation and Characterization of 1-Chloro-4-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives are integral to drugs ranging from anesthetics to antiretroviral agents.[1] Consequently, the unambiguous structural determination of novel isoquinoline analogues is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive, multi-technique approach to the structural elucidation and characterization of a specific derivative, 1-Chloro-4-methylisoquinoline (CAS No: 24188-78-1).[3] We will progress logically from a robust synthetic protocol to a suite of spectroscopic analyses—including Mass Spectrometry (MS), Infrared (IR), and advanced Nuclear Magnetic Resonance (NMR) techniques—culminating in the definitive confirmation via Single-Crystal X-ray Diffraction. Each step is presented not merely as a protocol, but with an expert's rationale, ensuring that the described workflow is a self-validating system for achieving unimpeachable structural integrity.

The Isoquinoline Core: Synthesis and Functionalization

The strategic synthesis of the target molecule is the foundational step upon which all subsequent characterization rests. For this compound, a reliable and high-yielding approach involves the chlorination of the corresponding isoquinolinone precursor.[4][5] This transformation is a classic and efficient method for introducing a reactive chloro-group at the C1 position, a common handle for further synthetic diversification.

The causality for selecting phosphorus oxychloride (POCl₃) as the reagent is rooted in its dual function as both a chlorinating agent and a dehydrating solvent, driving the reaction to completion.[4] The mechanism involves the activation of the lactam oxygen by phosphorus, followed by nucleophilic attack of the chloride ion.

Synthetic Protocol: From 4-Methylisoquinolin-1(2H)-one to this compound

This protocol is adapted from established procedures that demonstrate high conversion and yield.[4][5]

Materials:

  • 4-Methylisoquinolin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • 5 N Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylisoquinolin-1(2H)-one (e.g., 4.8 g) in phosphorus oxychloride (e.g., 50 mL).

  • Heat the reaction mixture to reflux and maintain for 3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Caution: Quenching POCl₃ is highly exothermic. Slowly and carefully add the residue to crushed ice, then basify the aqueous solution to pH > 10 by the dropwise addition of 5 N NaOH solution while cooling in an ice bath.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate/hexanes) to afford this compound as a white solid.[4]

A Multi-Faceted Approach to Structural Verification

No single technique provides a complete structural picture. True analytical rigor is achieved by integrating complementary data from orthogonal methods. This section details the logical workflow for characterizing the purified product, where each step validates the last and builds a comprehensive data package.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structure Confirmation Synthesis Synthesis of Crude Product Purification Flash Chromatography Synthesis->Purification Pure_Sample Pure C₁₀H₈ClN Sample Purification->Pure_Sample MS Mass Spectrometry (MS) Pure_Sample->MS Provides MW & Formula IR Infrared (IR) Spectroscopy Pure_Sample->IR Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Sample->NMR Maps C-H Framework MS->NMR IR->NMR Xray Single-Crystal X-ray Diffraction NMR->Xray Corroborates Solution-State Conformation Final_Structure Confirmed Structure Xray->Final_Structure

Caption: Overall workflow for the structural elucidation of this compound.

Mass Spectrometry: The First Checkpoint

Mass spectrometry serves as the initial and most crucial checkpoint to confirm the molecular weight and elemental composition. For a halogenated compound, it provides a distinctive signature that is a cornerstone of its identity.

Expertise & Causality: We employ high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to obtain the accurate mass of the protonated molecule [M+H]⁺. This allows for the calculation of the molecular formula. The key confirmatory feature for this compound is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6] Therefore, the mass spectrum must exhibit two major peaks for the molecular ion: one for [C₁₀H₈³⁵ClN]⁺ and another, two mass units higher, for [C₁₀H₈³⁷ClN]⁺, with a relative intensity ratio of approximately 3:1. This pattern is a non-negotiable validation point.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer for high resolution).

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 100-300.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺.

    • Confirm the presence of the [M+H+2]⁺ peak.

    • Verify that the intensity ratio of these peaks is approximately 100:33 (or 3:1).

    • Compare the measured accurate mass to the theoretical mass to confirm the elemental formula (C₁₀H₈ClN).

Parameter Expected Value Purpose
Molecular Formula C₁₀H₈ClNElemental Composition
Monoisotopic Mass 177.0345 g/mol Accurate Mass Confirmation
[M+H]⁺ Peak ~178.0418 m/zCorresponds to ³⁵Cl isotope
[M+H+2]⁺ Peak ~180.0388 m/zCorresponds to ³⁷Cl isotope
Intensity Ratio ~3:1Confirms presence of one Cl atom[6]
Infrared Spectroscopy: Functional Group Fingerprinting

While NMR and MS provide the core structural framework, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups and the overall aromatic nature of the molecule.

Expertise & Causality: For this compound, the IR spectrum is expected to be relatively simple but informative. We anticipate characteristic absorptions for the aromatic C-H stretching just above 3000 cm⁻¹, the C-H stretching of the methyl group just below 3000 cm⁻¹, and a series of sharp peaks in the 1600-1450 cm⁻¹ region corresponding to the C=C and C=N bond stretching within the fused aromatic rings. The C-Cl stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹, though it can be difficult to assign definitively. The absence of broad O-H or N-H bands (above 3200 cm⁻¹) and C=O bands (~1700 cm⁻¹) validates the successful conversion from the isoquinolinone precursor.

Experimental Protocol (ATR-FTIR):

  • Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying gentle pressure with the built-in clamp.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify and annotate the key absorption bands corresponding to the expected functional groups.

Vibrational Mode Expected Frequency Range (cm⁻¹) Structural Confirmation
Aromatic C-H Stretch3100 - 3000Confirms aromatic protons
Aliphatic C-H Stretch3000 - 2850Confirms methyl group protons
Aromatic C=C/C=N Stretch1600 - 1450Confirms isoquinoline ring system
C-H Bending1470 - 1370Supports presence of methyl group
C-Cl Stretch800 - 600Supports presence of chloro-substituent
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A full suite of 1D and 2D NMR experiments provides an unambiguous map of the carbon-hydrogen framework.

Caption: Structure of this compound with IUPAC numbering.

3.3.1 ¹H NMR Spectroscopy: Proton Environment Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The published data for this molecule serves as an excellent reference.[4][5]

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is sufficient. Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz to improve resolution. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS at 0 ppm.[7]

Analysis of ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
8.35Doublet (d)8.31HH-8Deshielded by proximity to the electronegative nitrogen and ring current effects.
8.11Singlet (s)-1HH-3Appears as a singlet as adjacent positions (N-2 and C-4) have no protons.
7.94Doublet (d)8.31HH-5Part of the benzene ring system, coupled to H-6.
7.78Multiplet (m)-1HH-7Complex splitting due to coupling with both H-6 and H-8.
7.68Triplet (t)7.71HH-6Appears as a triplet due to coupling with adjacent H-5 and H-7.
2.59Singlet (s)-3HCH₃ (at C-4)Aliphatic protons in a shielded region, appears as a singlet with no adjacent protons.

3.3.2 ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment.

Expertise & Causality: Based on the molecule's C₂v symmetry, we expect to see 10 distinct carbon signals. The chemical shifts can be predicted based on established values for substituted isoquinolines.[8] Carbons bonded to electronegative atoms (N and Cl) will be significantly deshielded (shifted downfield).

Experimental Protocol (¹³C NMR):

  • Sample and Instrumentation: Use the same sample and spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the FID with an exponential line broadening of 1.0 Hz. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[7]

Predicted ¹³C NMR Chemical Shifts:

Predicted Shift (δ, ppm) Assignment Rationale
~152C-1Attached to both N and Cl, highly deshielded.
~145C-3Attached to N, deshielded.
~142C-8aQuaternary carbon at the ring junction.
~136C-7Aromatic CH.
~130C-5Aromatic CH.
~128C-6Aromatic CH.
~127C-4aQuaternary carbon at the ring junction.
~125C-8Aromatic CH.
~122C-4Attached to the methyl group.
~18CH₃Aliphatic carbon, highly shielded.

3.3.3 2D NMR: Unambiguous Assignment

To create a truly self-validating dataset, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. A COSY spectrum would show cross-peaks between H-5/H-6, H-6/H-7, and H-7/H-8, confirming their connectivity in the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. It would definitively link each proton signal to its attached carbon signal (e.g., δ 8.35 to the C-8 signal, δ 2.59 to the CH₃ signal).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the ultimate tool for piecing together the molecular puzzle. For instance, the methyl protons (H₃) would show a correlation to C-4, C-3, and C-4a, unambiguously placing the methyl group at the C-4 position.

G MS MS Structure Final Structure MS->Structure MW & Formula (Cl Pattern) IR IR IR->Structure Functional Groups H1_NMR ¹H NMR COSY 2D COSY H1_NMR->COSY Proton Connectivity HMBC 2D HMBC H1_NMR->HMBC Long-Range C-H Connectivity C13_NMR ¹³C NMR HSQC 2D HSQC C13_NMR->HSQC C-H Attachment C13_NMR->HMBC Long-Range C-H Connectivity COSY->Structure Confirms H-H Spin System HSQC->Structure Confirms C-H Bonds HMBC->Structure Confirms Full Assembly

Caption: Relationship diagram showing how different spectroscopic techniques provide complementary data.

Definitive Confirmation: Single-Crystal X-ray Diffraction

While the collective spectroscopic data provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It yields a three-dimensional model of the molecule as it exists in the solid state, confirming not only connectivity but also providing precise bond lengths, bond angles, and intermolecular packing information.

Expertise & Causality: This technique is employed as the final arbiter of structure. The ability to grow a high-quality single crystal is the primary prerequisite. The resulting electron density map is used to solve the structure, providing atomic coordinates that leave no room for ambiguity. This is particularly important for confirming the regiochemistry of substitution on the isoquinoline ring.

Experimental Workflow:

  • Crystallization: Grow single crystals of this compound suitable for diffraction. This is often achieved by slow evaporation of a solvent in which the compound is moderately soluble (e.g., ethanol, ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a goniometer in a diffractometer. A stream of cold nitrogen is used to cool the crystal, minimizing thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is collected on a detector.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to fit the experimental data, yielding a final structural model with atomic coordinates and thermal parameters.[9]

  • Data Analysis: The final model provides precise measurements of all bond lengths and angles, confirming the chloro-substituent at C-1 and the methyl group at C-4. It also reveals how the molecules pack in the crystal lattice.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow begins with a robust synthesis and proceeds through a logical sequence of analyses. Mass spectrometry provides the initial molecular formula and confirms the presence of chlorine through its characteristic isotopic signature. Infrared spectroscopy validates the key functional groups. A comprehensive suite of 1D and 2D NMR experiments then maps the precise atomic connectivity in solution. Finally, single-crystal X-ray diffraction offers unequivocal confirmation of the structure in the solid state. By following this multi-faceted, self-validating approach, researchers can establish the structure of novel chemical entities with the highest degree of scientific confidence, a prerequisite for their advancement in any drug development program.

References

An In-depth Technical Guide to the Safe Handling of 1-Chloro-4-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential health and safety protocols for handling 1-Chloro-4-methylisoquinoline in a research and development setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the rationale behind each safety measure, ensuring a proactive and informed approach to laboratory safety.

Understanding the Compound: A Risk-Based Assessment

This compound (CAS No. 24188-78-1) is a halogenated aromatic heterocyclic compound.[1] Its structure, featuring a chlorinated isoquinoline core, dictates its reactivity and toxicological profile. The presence of the chloro- group and the aromatic system necessitates careful handling to mitigate potential health risks.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the potential hazards associated with this compound.[1]

Hazard StatementDescriptionGHS Classification
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
H335 May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

This data is based on the provided GHS classifications for this compound and its close structural analogs.[1][2][3]

The causality behind these classifications lies in the chemical's ability to interact with biological tissues. As a halogenated aromatic compound, it can penetrate the skin and mucous membranes, leading to local irritation.[4] If ingested or inhaled, it can cause systemic effects.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₈ClN[1]
Molecular Weight 177.63 g/mol [1]
Appearance White to yellow solid[5]
Storage Temperature 4°C, under inert gas[1][5]

Understanding these properties is crucial for safe storage and handling. Its solid form at room temperature can reduce the risk of inhalation compared to a volatile liquid, but fine dust can still be easily aerosolized.

Core Directive: Engineering a Safe Handling Workflow

A self-validating safety protocol relies on a multi-layered approach, from initial preparation to final disposal. The following workflow is designed to minimize exposure at every step.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep Risk Assessment & SOP Review ppe Don Appropriate PPE prep->ppe hood Verify Fume Hood Functionality ppe->hood weigh Weighing in Vented Enclosure hood->weigh Begin Work dissolve Dissolution in Appropriate Solvent weigh->dissolve reaction Reaction Setup & Monitoring dissolve->reaction decon Decontaminate Glassware reaction->decon Work Complete waste Segregate Halogenated Waste decon->waste dispose Proper Waste Disposal waste->dispose

Caption: A logical workflow for handling this compound.

Detailed Protocols for Safe Handling

Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense. The choice is dictated by the compound's hazard profile: skin, eye, and respiratory irritation.

  • Eye Protection : Chemical safety goggles are mandatory.[2] If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection : Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving.

  • Body Protection : A standard laboratory coat should be worn and fully fastened.[2]

  • Respiratory Protection : All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to avoid inhalation.[6]

Engineering Controls: The Primary Barrier

Engineering controls are designed to remove the hazard at its source.

  • Chemical Fume Hood : All weighing, transferring, and dissolution of this compound must be conducted in a properly functioning chemical fume hood.[4]

  • Ventilation : Ensure the laboratory has adequate general ventilation.[6]

Step-by-Step Handling Procedure
  • Preparation :

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment (spatulas, glassware, solvents) before retrieving the compound from storage.

    • Ensure an appropriate spill kit is readily accessible.

  • Weighing and Transfer :

    • Gently open the container inside the fume hood to avoid creating airborne dust.

    • Use a clean spatula to carefully transfer the desired amount of the solid to a tared weighing vessel.

    • Close the primary container tightly immediately after use.

  • Dissolution :

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

  • Post-Handling :

    • Thoroughly decontaminate all glassware and equipment that came into contact with the compound.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[6]

Emergency Response: A Validating System

A robust safety plan includes clear, actionable steps for emergency situations.

Exposure Response

G cluster_actions Immediate Actions exposure Exposure Event remove Remove from Exposure Source Immediately exposure->remove flush Flush Affected Area (Skin/Eyes) for 15 mins remove->flush clothing Remove Contaminated Clothing remove->clothing seek_medical Seek Immediate Medical Attention flush->seek_medical clothing->seek_medical sds Provide SDS to Medical Personnel seek_medical->sds

Caption: Emergency response workflow for personal exposure.

  • In case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Remove contaminated clothing.[2] Seek medical attention if irritation persists.

  • In case of Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][7] Seek immediate medical attention.

  • In case of Inhalation : Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In case of Ingestion : Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

Spill Response Protocol
  • Evacuate : If the spill is large or you are unsure how to handle it, evacuate the immediate area and alert others.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For a small, manageable spill, wear appropriate PPE and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect : Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste.[6][7]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as halogenated organic waste.

Waste Disposal and Decontamination

Proper disposal is critical to prevent environmental contamination.

  • Waste Segregation : this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[9] Do not mix with non-halogenated waste.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]

  • Disposal : Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

Predicted IR and mass spectrometry data for 1-Chloro-4-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1-Chloro-4-methylisoquinoline

Abstract

This technical guide provides a detailed predictive analysis of the infrared (IR) and mass spectrometry (MS) data for this compound (C₁₀H₈ClN, MW: 177.63 g/mol ). As a substituted isoquinoline, this compound is of interest to researchers in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental for its synthesis, identification, and quality control. This document, intended for researchers and drug development professionals, outlines the expected vibrational frequencies in IR spectroscopy and the anticipated fragmentation patterns in electron ionization mass spectrometry. The causality behind these predictions is explained, and standardized experimental protocols for data acquisition are provided to ensure methodological integrity.

Introduction to this compound

This compound is a heterocyclic aromatic compound. The isoquinoline core is a structural isomer of quinoline and is a key motif in many naturally occurring alkaloids, such as papaverine and morphine[1]. The addition of a chlorine atom and a methyl group to this scaffold modifies its electronic properties and reactivity, making it a versatile building block in organic synthesis. Its molecular formula is C₁₀H₈ClN, and its molecular weight is 177.63 g/mol [2][3]. Understanding its spectroscopic signature is crucial for confirming its structure and purity in any research or development context.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a unique "fingerprint" based on the functional groups present[4]. For this compound, the spectrum is predicted to be complex, showing characteristic absorptions for the aromatic system, the methyl group, and the carbon-chlorine bond[5][6].

Key Vibrational Modes and Predicted Frequencies
  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the isoquinoline ring system are expected to appear at wavenumbers slightly above 3000 cm⁻¹. This is a hallmark of hydrogens attached to sp²-hybridized carbon atoms in aromatic rings[7][8]. These bands are typically of low to medium intensity.

  • Aliphatic C-H Stretching: The methyl (CH₃) group will exhibit C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range[6][9].

  • C=C and C=N Ring Stretching: The aromatic isoquinoline core contains both C=C and C=N bonds. The stretching vibrations of these bonds result in a series of sharp, medium-to-strong absorption bands in the 1400-1625 cm⁻¹ region[6][7][8]. The presence of multiple bands in this area is highly characteristic of aromatic systems[5].

  • C-H Bending Vibrations: In-plane C-H bending vibrations for aromatic systems occur in the 1000-1250 cm⁻¹ region[5]. More diagnostic are the strong C-H out-of-plane ("oop") bending vibrations found between 675-900 cm⁻¹. The exact position of these bands can provide information about the substitution pattern of the aromatic rings[5][8].

  • Carbon-Chlorine (C-Cl) Stretching: The C-Cl bond stretch is expected to produce a strong absorption in the lower frequency "fingerprint" region of the spectrum, typically between 850 cm⁻¹ and 550 cm⁻¹[9]. This band can sometimes be difficult to assign definitively due to overlap with other vibrations in this region.

Summary of Predicted IR Data
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2970Medium
C=C and C=N Ring Stretch1400 - 1625Strong to Medium (multiple bands)
C-H In-Plane Bend1000 - 1250Weak to Medium
C-H Out-of-Plane Bend675 - 900Strong
C-Cl Stretch550 - 850Strong to Medium

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is commonly used, which involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern provides valuable structural information[10][11].

Molecular Ion Peak and Isotopic Pattern

The molecular weight of this compound is 177.63 g/mol . A key feature in its mass spectrum will be the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance)[12]. This results in two distinct molecular ion peaks separated by 2 m/z units:

  • M⁺ peak: The peak corresponding to the molecule containing ³⁵Cl will appear at m/z = 177 .

  • M+2 peak: The peak for the molecule containing ³⁷Cl will appear at m/z = 179 .

The relative intensity of the M⁺ to the M+2 peak will be approximately 3:1 , which is a definitive indicator for the presence of a single chlorine atom in the molecule[12][13][14][15].

Predicted Fragmentation Pathways

The molecular ion ([C₁₀H₈ClN]⁺˙) is expected to undergo several characteristic fragmentation steps. The primary fragmentations are likely the loss of a chlorine radical, a methyl radical, or the expulsion of stable neutral molecules like hydrogen cyanide (HCN).

  • Loss of a Chlorine Radical (Cl•): Cleavage of the C-Cl bond is a common pathway for chloro-aromatic compounds. This would result in a fragment ion at m/z = 142 ([C₁₀H₈N]⁺).

  • Loss of a Methyl Radical (•CH₃): Benzylic cleavage leading to the loss of the methyl group would produce a fragment ion at m/z = 162 ([C₉H₅ClN]⁺˙). This ion would also exhibit a corresponding M+2 peak at m/z = 164.

  • Loss of Hydrogen Cyanide (HCN): The isoquinoline ring can undergo fragmentation by losing a molecule of HCN (27 Da), a characteristic pathway for many nitrogen-containing heterocyclic compounds[16][17]. Loss of HCN from the m/z 142 fragment would lead to an ion at m/z = 115 ([C₉H₇]⁺).

  • Retro-Diels-Alder Reaction: Heterocyclic systems can sometimes undergo retro-Diels-Alder reactions, though this is less common for fully aromatic systems under EI conditions.

G M [C₁₀H₈ClN]⁺˙ m/z = 177/179 (3:1) F1 [C₁₀H₈N]⁺ m/z = 142 M->F1 - Cl• F2 [C₉H₅ClN]⁺˙ m/z = 162/164 (3:1) M->F2 - •CH₃ F3 [C₉H₇]⁺ m/z = 115 F1->F3 - HCN

References

Methodological & Application

Synthesis of 1-Chloro-4-methylisoquinoline derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Synthesis of 1-Chloro-4-methylisoquinoline Derivatives for Medicinal Chemistry

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] This guide provides an in-depth technical overview of the synthesis of this compound, a highly versatile intermediate for the development of novel therapeutic agents. We detail the foundational strategies for constructing the isoquinoline core, present a robust, step-by-step protocol for the synthesis of the target intermediate, and explore its subsequent derivatization via nucleophilic aromatic substitution. The causality behind experimental choices, proven protocols, and the medicinal chemistry applications of the resulting derivatives are discussed to provide researchers, scientists, and drug development professionals with a comprehensive resource for accelerating their research programs.

Introduction: The Isoquinoline Scaffold in Drug Discovery

Isoquinolines and their reduced variants, such as tetrahydroisoquinolines (THIQs), are privileged structures in pharmacology.[2][3] This prominence stems from their presence in a vast array of alkaloids, including the well-known analgesics morphine and codeine, and the vasodilator papaverine.[1] Synthetic isoquinoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5]

The this compound scaffold is of particular strategic importance. The chlorine atom at the C1 position acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups and the rapid generation of compound libraries for biological screening. The methyl group at the C4 position provides a steric and electronic handle that can be used to fine-tune the pharmacological profile of the final compounds. This guide focuses on providing the essential knowledge and practical protocols to synthesize and utilize this powerful chemical intermediate.

Foundational Strategies for Isoquinoline Core Synthesis

The construction of the core isoquinoline ring system is the first critical phase. Several classic named reactions have been developed for this purpose, each with its own advantages depending on the available starting materials and desired substitution patterns.

The Bischler-Napieralski Reaction

This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. The reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide under acidic and dehydrating conditions.[6][7]

  • Mechanism: The reaction is initiated by the activation of the amide carbonyl by a Lewis acid (e.g., POCl₃, P₂O₅).[8] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the activated intermediate, leading to ring closure.[9] The resulting dihydroisoquinoline can then be dehydrogenated to the aromatic isoquinoline.

  • Rationale for Use: This method is highly effective, particularly when the aromatic ring of the β-arylethylamine precursor is activated with electron-donating groups, which facilitates the crucial cyclization step.[2]

The Pomeranz-Fritsch Reaction

This reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[10][11]

  • Mechanism: The synthesis involves two main stages: the initial condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, followed by an acid-catalyzed intramolecular cyclization onto the aromatic ring.[12][13]

  • Rationale for Use: The Pomeranz-Fritsch reaction is advantageous as it allows for the synthesis of isoquinolines with substitution patterns that may be difficult to achieve using other methods.[13] However, classical conditions can be harsh, often requiring strong acids and high temperatures.[12]

The Pictet-Spengler Reaction

This reaction is a powerful tool for synthesizing tetrahydroisoquinolines (THIQs) through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[14][15]

  • Mechanism: The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. An intramolecular electrophilic attack from the aromatic ring then leads to the formation of the THIQ ring system.[16]

  • Rationale for Use: The Pictet-Spengler reaction is particularly valuable because it often proceeds under mild conditions, especially when the aromatic ring is activated.[15] It is also a key reaction in the biosynthesis of many isoquinoline alkaloids.[17] The resulting THIQs can be oxidized to furnish the fully aromatic isoquinoline core.

Synthesis of the Key Intermediate: this compound

A reliable method to synthesize the title compound begins with the formation of 4-methyl-2H-isoquinolin-1-one, which is subsequently chlorinated. This two-step process is reproducible and scalable.

Protocol 1: Synthesis of 4-Methyl-2H-isoquinolin-1-one

This protocol outlines a common method to construct the isoquinolin-1-one core, which serves as the direct precursor to the chlorinated intermediate.

Materials:

  • Appropriate starting materials (e.g., a substituted phenylacetic acid and formamide derivative)

  • Polyphosphoric acid (PPA) or a suitable cyclization agent

  • Toluene or other high-boiling solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the starting phenylacetic acid derivative (1 equivalent) and the formamide source.

  • Cyclization: Add polyphosphoric acid (PPA) to the mixture with stirring. Heat the reaction mixture to 120-140 °C and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 4-methyl-2H-isoquinolin-1-one.

Protocol 2: Synthesis of this compound

This protocol details the chlorination of the isoquinolin-1-one intermediate.

Materials:

  • 4-Methyl-2H-isoquinolin-1-one (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 5 N Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-methyl-2H-isoquinolin-1-one (4.8 g, 1 equivalent).[18]

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask.[18] Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the solution to reflux and maintain for 3 hours.[18] Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.

  • Neutralization: Cool the residue in an ice bath and slowly add 5 N NaOH solution to neutralize the mixture (pH > 8). Extract the product with dichloromethane (3 x 50 mL).[18]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent. Purify the crude product by flash column chromatography using 5% ethyl acetate in hexanes as the eluent.[18][19]

  • Characterization: The final product, this compound, is obtained as a white solid (yields typically around 90%).[18] The structure can be confirmed by NMR spectroscopy.

    • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.31 Hz, 1H), 8.11 (s, 1H), 7.94 (d, J = 8.31 Hz, 1H), 7.78 (m, 1H), 7.68 (t, J = 7.70 Hz, 1H), 2.59 (s, 3H).[18][19]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process from a generic precursor to the final chlorinated intermediate.

Synthesis_Workflow cluster_0 Step 1: Isoquinolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Derivatization Start_Mat Phenylacetic Acid Derivative Isoquinolinone 4-Methyl-2H-isoquinolin-1-one Start_Mat->Isoquinolinone PPA, Heat Chlorination This compound Isoquinolinone->Chlorination POCl₃, Reflux Derivatives Library of Derivatives (C1-Substituted) Chlorination->Derivatives SₙAr with Nucleophiles (Nu⁻)

Caption: Synthetic workflow for this compound derivatives.

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The C1 position of the this compound is electron-deficient due to the ring nitrogen, making it highly susceptible to nucleophilic attack. This allows for a diverse range of derivatives to be synthesized.

General Protocol for SNAr Derivatization

Materials:

  • This compound

  • Nucleophile (e.g., primary/secondary amine, alcohol, thiol; 1.1-1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, if necessary)

  • Solvent (e.g., DMF, DMSO, acetonitrile, or THF)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve this compound (1 equivalent) in the chosen solvent.

  • Reagent Addition: Add the nucleophile (1.1 equivalents) and the base (1.5-2.0 equivalents, if required).

  • Reaction: Heat the mixture to a temperature between 60-120 °C. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or preparative HPLC to yield the desired derivative.

Table of Representative Derivatives
EntryNucleophile (Nu-H)Product Structure (Illustrative)Typical ConditionsApplication Area
1MorpholineC₁₄H₁₄N₂OK₂CO₃, DMF, 100 °CAnticancer[20]
24-AminophenolC₁₆H₁₂N₂OCs₂CO₃, Dioxane, 110 °CKinase Inhibitor[21]
3EthanethiolC₁₂H₁₁NSNaH, THF, 60 °CAntimicrobial
4Sodium MethoxideC₁₁H₉NOCH₃ONa, CH₃OH, RefluxAnti-inflammatory[22]

Medicinal Chemistry Relevance and Biological Applications

The derivatives synthesized from this compound are prime candidates for screening in various therapeutic areas.

  • Anticancer Activity: Many isoquinoline derivatives function as inhibitors of crucial cellular enzymes like topoisomerases or protein kinases, which are often dysregulated in cancer.[4] The ability to rapidly synthesize a library of analogs allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific cancer cell lines.[20]

  • Anti-inflammatory Properties: Substituted isoquinolines have been investigated as inhibitors of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[22] The modular nature of the SNAr synthesis allows for the fine-tuning of physicochemical properties to improve cell permeability and target engagement.

  • Antimicrobial Agents: The isoquinoline scaffold is present in compounds with activity against bacteria, fungi, and parasites.[1][2] Derivatization at the C1 position can be used to modulate lipophilicity and introduce pharmacophores known to interact with microbial targets.

Illustrative Biological Pathway: Kinase Inhibition

Many small-molecule drugs target protein kinases, which play a central role in cellular signaling pathways. The diagram below illustrates a simplified kinase signaling cascade and the potential point of intervention for a synthesized isoquinoline derivative.

Kinase_Pathway cluster_cell Cellular Environment Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Response Cell Proliferation, Survival TF->Response Inhibitor Isoquinoline Derivative Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase signaling pathway by an isoquinoline derivative.

Conclusion

The synthesis of this compound provides a robust and versatile platform for medicinal chemists. The protocols outlined in this guide are designed to be reproducible and scalable, enabling the efficient production of this key intermediate. The subsequent derivatization through nucleophilic aromatic substitution opens the door to vast chemical diversity, allowing for the systematic exploration of structure-activity relationships and the discovery of novel drug candidates across a range of diseases.

References

Application Notes & Protocols: Strategic Implementation of 1-Chloro-4-methylisoquinoline in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Its derivatization is a cornerstone of medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions, functional group tolerance, and the stability of its organoboron reagents.[1][2][3]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 1-chloro-4-methylisoquinoline. While heteroaryl chlorides present unique challenges compared to their bromide or iodide counterparts—primarily due to the strength of the C-Cl bond and potential catalyst inhibition by the Lewis-basic nitrogen—modern advancements in catalyst systems have made these transformations highly efficient and reliable.[3][4] Understanding the mechanistic nuances and critical reaction parameters is paramount for achieving high yields and purity, enabling the rapid synthesis of diverse 1-aryl-4-methylisoquinoline libraries for downstream applications.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

The reaction proceeds through a well-established palladium-catalyzed cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5][6] The efficiency of each step is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.

Suzuki_Miyaura_Cycle pd0_node Pd(0)L_n (Active Catalyst) pd0_node->c1 Oxidative Addition oa_complex Ar-Pd(II)(X)L_n (Oxidative Addition Complex) oa_complex->c2 Transmetalation tm_complex Ar-Pd(II)(R')L_n (Transmetalation Complex) tm_complex->c3 Reductive Elimination product_node Ar-R' (Coupled Product) c1->oa_complex c2->tm_complex c3->pd0_node c3->product_node aryl_halide This compound (Ar-X) aryl_halide->c1 boronic_acid Arylboronic Acid (R'-B(OH)₂) + Base boronate_complex [R'-B(OH)₃]⁻ boronic_acid->boronate_complex boronate_complex->c2

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides.[2] The active Pd(0) catalyst inserts into the carbon-chlorine bond of the isoquinoline, forming a Pd(II) complex. The success of this step is critically dependent on using an electron-rich, sterically hindered ligand that promotes the reaction.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8] The choice of base is therefore crucial to the reaction's success.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the coupled product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst to re-enter the cycle.[5]

Critical Parameters for Coupling with this compound

The inherent properties of this compound—an electron-deficient heteroaryl chloride—necessitate careful optimization of reaction components.

Catalyst and Ligand Selection

Simple palladium sources like Pd(PPh₃)₄ may require higher catalyst loadings and temperatures.[9] Modern catalyst systems, particularly those employing bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs), are superior for activating the C-Cl bond and preventing catalyst deactivation by the isoquinoline nitrogen.[3][10][11][12]

Catalyst System (Precatalyst + Ligand)Key Advantages & ConsiderationsTypical Loading (mol%)
Pd₂(dba)₃ + SPhos / XPhos Highly active for heteroaryl chlorides; promotes rapid oxidative addition. SPhos is often effective for less hindered substrates, while the bulkier XPhos can be superior for sterically demanding couplings.[3][4]1 - 3
Pd(OAc)₂ + Buchwald Ligands Versatile and cost-effective Pd(II) source that is reduced in situ to active Pd(0). Requires careful selection of the phosphine ligand to ensure efficient catalyst formation and turnover.[11]2 - 5
PEPPSI™-Type Precatalysts Air- and moisture-stable Pd(II)-NHC precatalysts that offer high activity and are particularly useful for challenging substrates.[5]1 - 3
Pd(PPh₃)₄ A classical, pre-formed Pd(0) catalyst. May require higher temperatures and longer reaction times for chloro-heteroarenes and can be sensitive to steric hindrance.[9]5 - 10
The Role of the Base

The base is not merely a spectator; its primary role is to activate the boronic acid to facilitate transmetalation.[7][8] The choice of base can dramatically influence reaction rates and yields.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. Its moderate strength and high solubility in aqueous mixtures make it highly effective.

  • Cesium Carbonate (Cs₂CO₃): A strong base that can accelerate reactions but may not be compatible with base-sensitive functional groups.[13]

  • Potassium Carbonate (K₂CO₃): A common, cost-effective base suitable for more reactive coupling partners but may be less effective for difficult C-Cl bond activation.[13]

Solvent System Selection

A solvent system that can solubilize both the organic substrates and the inorganic base is essential. Aprotic polar solvents, often in combination with water, are standard.[5][14]

  • 1,4-Dioxane / H₂O: A widely used and effective solvent system.

  • Toluene / H₂O: A good alternative, particularly for reactions run at higher temperatures.

  • Tetrahydrofuran (THF) / H₂O: Another common choice, though its lower boiling point limits the accessible temperature range.[5]

The addition of water is crucial for dissolving inorganic bases like K₃PO₄ and is believed to play a direct role in the transmetalation mechanism.[4][5]

Detailed Experimental Protocol

This generalized protocol serves as a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.

Experimental_Workflow start_node Start reagent_prep 1. Reagent Preparation (Substrates, Base, Solvent) start_node->reagent_prep inert_atm 2. Inert Atmosphere Setup (Evacuate & Backfill with N₂/Ar) reagent_prep->inert_atm degas 3. Solvent Degassing (Sparge with N₂/Ar for 20 min) inert_atm->degas catalyst_add 4. Catalyst & Ligand Addition (Under positive N₂ pressure) degas->catalyst_add reaction 5. Reaction Heating (e.g., 100 °C, 12-24 h) catalyst_add->reaction workup 6. Aqueous Workup (Dilute, Extract, Wash, Dry) reaction->workup purify 7. Purification (Flash Column Chromatography) workup->purify end_node Pure Product purify->end_node

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed deionized water

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Anhydrous sodium or magnesium sulfate

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent) and a solvent ratio of approximately 4:1 to 10:1 (dioxane:water).[4]

  • Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to ensure the solvent is thoroughly degassed.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand. Briefly flush the vial with inert gas before adding the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-110 °C. Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.[9]

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-4-methylisoquinoline product.[9]

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded precatalyst, insufficient reduction of Pd(II), or O₂ contamination).[4]2. Inefficient oxidative addition (ligand not electron-rich/bulky enough).[4]3. Poor quality base or insufficient degassing.1. Use a fresh bottle of catalyst/ligand. Ensure the reaction is strictly anaerobic. Consider a pre-formed Pd(0) source like Pd(PPh₃)₄ if issues persist. 2. Switch to a more robust ligand system (e.g., XPhos, RuPhos).3. Use a finely powdered, anhydrous base. Increase degassing time.
Protodeboronation The boronic acid is hydrolyzing faster than it is coupling. This is common with electron-deficient or certain heteroaryl boronic acids.[5]1. Use a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis.[5]2. Increase the amount of boronic acid to 1.5-2.0 equivalents.3. Use a stronger, non-aqueous base system if possible.
Dehalogenation The chloro-isoquinoline is reduced to 4-methylisoquinoline.1. This can occur if the transmetalation step is slow relative to other pathways. Ensure the base is effective and the boronic acid is of high purity.[5]2. Lower the reaction temperature and/or use a less electron-rich ligand.
Homocoupling Formation of biaryl from the boronic acid.1. This is often caused by the presence of oxygen or Pd(II) species in the reaction.[5]2. Ensure rigorous degassing and a strict inert atmosphere. Use a higher quality palladium source.

References

Application Notes & Protocols: Palladium-Catalyzed Amination of 1-Chloro-4-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of N-aryl and N-alkyl aminoisoquinolines is of paramount importance in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of these critical C-N bonds.[1] This application note provides a comprehensive technical guide for researchers and drug development professionals on the palladium-catalyzed amination of 1-chloro-4-methylisoquinoline, a challenging yet common heterocyclic substrate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed analysis of key experimental parameters, and provide a robust, step-by-step protocol for successful execution. The focus is on providing not just a procedure, but the scientific rationale required for effective troubleshooting and adaptation.

Scientific Principles & Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudo-halide) and an amine.[2][3] While highly effective, the reaction's success, particularly with less reactive aryl chlorides, is critically dependent on the careful selection of the catalyst system.[4] this compound is an electron-deficient N-heterocycle, which can influence the catalytic cycle.

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6]

The Catalytic Cycle consists of three primary steps:

  • Oxidative Addition: A coordinatively unsaturated, electron-rich Pd(0) complex reacts with the aryl halide (this compound) to form a Pd(II) species. For aryl chlorides, this step is often the slowest (rate-determining) in the cycle and requires a highly active catalyst.[4][5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired N-substituted aminoisoquinoline product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2]

Buchwald-Hartwig Catalytic Cycle Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Ar-Cl (this compound) amido Palladium(II) Amido Complex ox_add->amido + HNR'R'' - Base-H⁺Cl⁻ amido->pd0 product Product (Ar-NR'R'') amido->product Reductive Elimination catalyst_regen Regenerated L-Pd(0)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Parameters & Optimization

The success of the amination of an unactivated heteroaryl chloride like this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst

Commonly used precatalysts include Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(II) sources like palladium(II) acetate (Pd(OAc)₂). When using a Pd(II) source, an in situ reduction to the active Pd(0) species is required, which can be accomplished by phosphine ligands or amines in the reaction mixture.[4] For reproducibility, stable and well-defined Pd(0) precatalysts are often preferred.

The Ligand: The Crucial Component

The ligand is arguably the most critical factor for the successful coupling of aryl chlorides. The low reactivity of the C-Cl bond requires ligands that are both sterically bulky and highly electron-donating.[7] These features promote the formation of a highly reactive, monoligated L₁Pd(0) species, which is necessary to facilitate the challenging oxidative addition step.[8]

Ligand Class Example(s) Key Characteristics & Application Citation
Biaryl Phosphines XPhos, RuPhos, BrettPhosSterically demanding and electron-rich. Considered the state-of-the-art for coupling unreactive aryl chlorides. XPhos is an excellent starting point for this substrate.[8]
Dialkylbiaryl Phosphines DavePhosEffective for couplings involving sterically hindered amines and substrates.[9]
Bidentate Phosphines BINAP, dppfSecond-generation ligands, generally more effective for aryl bromides and iodides but can be successful in specific cases for activated chlorides.[7][9]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that form robust palladium complexes. Have shown high efficacy for heteroaryl chlorides, sometimes enabling reactions at room temperature.[10][11]
The Base

The base is required to deprotonate the amine-palladium intermediate to form the crucial palladium-amido complex. The choice of base can significantly impact yield and side-product formation.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are highly effective and commonly used. They are suitable for most alkyl and aryl amines. However, their high basicity can be incompatible with sensitive functional groups.[4]

  • Weaker Bases: For substrates with base-sensitive functionalities, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred. These often require higher reaction temperatures or longer reaction times to achieve full conversion.[12]

The Solvent

Anhydrous, aprotic solvents are standard. Toluene is the most common and robust choice. Other options include 1,4-dioxane or tetrahydrofuran (THF), though their lower boiling points may necessitate sealed-vessel reactions to achieve required temperatures.

Detailed Application Protocol

This protocol describes a general procedure for the amination of this compound with a representative amine, morpholine. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

Experimental_Workflow Figure 2: General Experimental Workflow start Start setup Reaction Setup Assemble oven-dried glassware under N₂/Ar Add Pd precatalyst, ligand, and base start->setup reagents Reagent Addition Add anhydrous solvent Add this compound Add amine setup->reagents reaction Reaction Heat to desired temperature (e.g., 100-110 °C) Monitor by TLC/GC-MS reagents->reaction workup Work-up Cool to room temperature Quench with water Extract with organic solvent reaction->workup purify Purification & Analysis Dry organic layer Concentrate under vacuum Purify via column chromatography Characterize product (NMR, MS) workup->purify end_node End purify->end_node

Caption: A flowchart of the experimental procedure.

Materials and Reagents
Reagent Formula MW Quantity Equivalents
This compoundC₁₀H₈ClN177.631.0 mmol1.0
MorpholineC₄H₉NO87.121.2 mmol1.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.01 mmol0.02 (1 mol% Pd)
XPhosC₃₉H₅₃P560.810.022 mmol0.022
Sodium tert-butoxideC₄H₉NaO96.101.4 mmol1.4
Anhydrous TolueneC₇H₈-5 mL-
Safety Precautions
  • Work in a well-ventilated fume hood.

  • Palladium compounds can be toxic; handle with care.

  • Sodium tert-butoxide is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

Step-by-Step Experimental Procedure
  • Vessel Preparation: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (12.3 mg, 0.022 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Substrate Addition: Under a positive flow of inert gas, add anhydrous toluene (5 mL). Stir the mixture for 5 minutes at room temperature. Then, add this compound (178 mg, 1.0 mmol) followed by morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis.

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 4-methyl-1-morpholinoisoquinoline.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Reaction temperature too low.1. Ensure proper inert atmosphere technique; use fresh reagents.2. Use freshly distilled/dried solvent; dry reagents.3. Increase reaction temperature (if using a lower-boiling solvent, switch to toluene or use a sealed tube).
Formation of Hydrodehalogenation Product 1. Presence of water.2. β-hydride elimination from certain amine substrates.1. Ensure stringent anhydrous conditions.2. This is less common with aryl amines but can occur. Consider a different ligand that favors reductive elimination.[11]
Decomposition of Starting Material 1. Base is too strong for other functional groups.2. Reaction temperature is too high.1. Switch to a weaker base like K₃PO₄ or Cs₂CO₃.2. Reduce the reaction temperature and accept a longer reaction time.

Conclusion

The palladium-catalyzed amination of this compound is a highly effective transformation that provides access to valuable molecular scaffolds. Success is fundamentally linked to the use of a highly active catalytic system, driven by a sterically bulky and electron-rich phosphine ligand such as XPhos. By understanding the reaction mechanism and carefully controlling the key parameters of ligand, base, and reaction conditions, researchers can reliably and efficiently synthesize a diverse range of N-substituted 4-methylisoquinolin-1-amines for applications in drug discovery and beyond.

References

Protocol for the synthesis of 4-amino-1-methylisoquinoline from 1-Chloro-4-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Amino-1-methylisoquinoline

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-amino-1-methylisoquinoline, a key intermediate in pharmaceutical research and drug development. The described methodology details the conversion of commercially available 1-chloro-4-methylisoquinoline to the target amine via a palladium-catalyzed Buchwald-Hartwig amination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, mechanistic insights, characterization data, and a visual representation of the synthesis workflow.

Introduction

Substituted isoquinolines are a prevalent structural motif in a vast array of biologically active compounds and natural products. Specifically, 4-aminoisoquinoline derivatives serve as crucial building blocks in the synthesis of molecules targeting various therapeutic areas, including oncology and infectious diseases. The efficient and reliable synthesis of these intermediates is therefore of significant interest.

This document outlines a robust and reproducible protocol for the synthesis of 4-amino-1-methylisoquinoline from this compound. The chosen synthetic strategy is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope, functional group tolerance, and generally mild reaction conditions compared to classical methods like nucleophilic aromatic substitution (SNAr) which often require harsh conditions.[1][2]

Mechanistic Rationale: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[2] The reaction proceeds via a catalytic cycle involving a palladium(0) species.

The key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (this compound), forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (in this case, ammonia) coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium amido complex, which forms the desired product (4-amino-1-methylisoquinoline) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

The choice of ligand is critical for the efficiency of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands are commonly employed to promote both the oxidative addition and the final reductive elimination steps.[3]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
This compound≥97%Various24188-78-1Starting material.[4]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Various51364-51-3Palladium precursor. Air and light sensitive.
Xantphos≥98%Various161265-03-8Ligand.
Sodium tert-butoxide (NaOtBu)≥98%Various865-48-5Base. Handle in a glovebox.
Ammonia solution0.5 M in 1,4-dioxaneVarious1336-21-6Ammonia source.
1,4-DioxaneAnhydrous, ≥99.8%Various123-91-1Reaction solvent.
TolueneAnhydrous, ≥99.8%Various108-88-3Reaction solvent.
Ethyl acetateACS GradeVarious141-78-6For workup and chromatography.
HexanesACS GradeVarious110-54-3For chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVarious7487-88-9Drying agent.
Celite®---Various61790-53-2Filtration aid.
Deuterated Chloroform (CDCl₃)≥99.8 atom % DVarious865-49-6For NMR analysis.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Magnetic stirrer with heating plate

  • Glovebox for handling air/moisture-sensitive reagents

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography setup

  • NMR Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (e.g., GC-MS or LC-MS)

Safety Precautions
  • General: Perform the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Reagents: Palladium catalysts are toxic and should be handled with care. Sodium tert-butoxide is a strong, corrosive base that is highly sensitive to moisture. Handle it exclusively in an inert atmosphere (glovebox).[6]

  • Ammonia: Ammonia is toxic if inhaled and corrosive.[7] Handle ammonia solutions in the fume hood and avoid breathing vapors.[8][9]

  • Solvents: Dioxane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution based on the starting material) followed by the 0.5 M solution of ammonia in 1,4-dioxane (2.0 eq).

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is typically effective to isolate the pure product.

  • Product Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid to a constant weight. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: This compound Pd₂(dba)₃, Xantphos, NaOtBu setup Assemble & Dry Glassware (Schlenk Flask) charge Charge Flask with Solids in Glovebox or under Inert Gas setup->charge inert Evacuate & Backfill with N₂/Ar (3x) charge->inert add_solvents Add Anhydrous Solvents & Ammonia Solution inert->add_solvents heat Heat to 100 °C & Stir (12-24 h) add_solvents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter through Celite® cool->filter extract Aqueous Wash & Extraction filter->extract dry Dry (MgSO₄) & Concentrate (Rotovap) extract->dry purify Flash Column Chromatography dry->purify characterize Characterize Product: ¹H NMR, ¹³C NMR, MS purify->characterize

References

Application Notes & Protocols: 1-Chloro-4-methylisoquinoline as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-chloro-4-methylisoquinoline as a versatile building block for the synthesis of novel kinase inhibitors. We detail robust synthetic protocols for its derivatization via modern cross-coupling reactions and provide step-by-step methodologies for the biological evaluation of the resulting compounds, establishing a complete workflow from chemical synthesis to cellular characterization.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery.[5] The inherent structural features of the isoquinoline ring system—a fusion of benzene and pyridine rings—make it an ideal template for designing kinase inhibitors that can effectively compete with ATP at the enzyme's active site.[3][6][7] The this compound scaffold offers a distinct advantage due to the reactivity of the chlorine atom at the C1 position. This site is activated by the adjacent electron-withdrawing ring nitrogen, making it an excellent electrophilic partner for a variety of bond-forming reactions.[8] This reactivity allows for the systematic and modular installation of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) essential for optimizing potency and selectivity.

Synthetic Derivatization: Exploiting the Reactivity of the C1-Position

The primary strategic advantage of this compound lies in the facile displacement of the C1-chloride. This enables the construction of a diverse library of analogues through robust and well-established palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired bond formation (C-N, C-C, etc.), which is fundamental to building molecules that can interact with key residues in the kinase ATP-binding pocket.

A generalized workflow for the derivatization of the this compound core is presented below.

G cluster_start Starting Material cluster_reactions Key Coupling Reactions cluster_products Diverse Scaffolds cluster_final Final Application start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd Catalyst, Ligand, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd Catalyst, Ligand, Base snar Nucleophilic Aromatic Substitution (SNAr) (C-O, C-S, C-N Bonds) start->snar Pd Catalyst, Ligand, Base product_c 1-Aryl/Heteroaryl Derivatives suzuki->product_c product_n 1-Amino Derivatives buchwald->product_n product_o 1-Phenoxy/Thiophenoxy Derivatives snar->product_o final Kinase Inhibitor Library product_c->final Further Modification product_n->final Further Modification product_o->final Further Modification

Caption: General synthetic workflow for derivatizing this compound.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is arguably one of the most powerful methods for constructing the C-N bonds prevalent in kinase inhibitors.[9][10] This reaction couples the aryl chloride with a primary or secondary amine.

Causality Behind Component Selection:

  • Palladium Precatalyst (e.g., Pd₂(dba)₃): This provides the active Pd(0) species required to initiate the catalytic cycle.[11]

  • Ligand (e.g., XPhos, SPhos): Bulky, electron-rich phosphine ligands are crucial. They stabilize the palladium center, promote the rate-limiting oxidative addition step to the C-Cl bond, and facilitate the final reductive elimination to form the product.[11][12] The choice of ligand is often critical for coupling less reactive aryl chlorides.

  • Base (e.g., NaOtBu, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile and preventing catalyst inhibition. Sodium tert-butoxide is often effective for aryl chlorides.[9]

  • Solvent (e.g., Toluene, Dioxane): Anhydrous, high-boiling point aprotic solvents are necessary to ensure solubility and achieve the temperatures required for the reaction to proceed efficiently.[9]

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., sodium tert-butoxide, 1.4 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Addition of Reactants: Add this compound (1.0 equivalent) and the desired primary or secondary amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene or dioxane to achieve a concentration of approximately 0.1 M.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block set to 100-110 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly reliable method for creating C(sp²)-C(sp²) bonds, enabling the introduction of various aryl or heteroaryl moieties at the C1 position.[8][13]

Causality Behind Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): These catalysts are effective for Suzuki couplings. For challenging substrates like heteroaryl chlorides, using a combination of a Pd source (e.g., Pd(OAc)₂) with a specialized ligand is often superior.[8]

  • Ligand (e.g., SPhos): As with amination, specialized biarylphosphine ligands can significantly accelerate the reaction with aryl chlorides.[8]

  • Base (e.g., K₂CO₃, K₃PO₄): An aqueous inorganic base is required for the transmetalation step, where the organic group is transferred from boron to palladium.[14]

  • Solvent System (e.g., Dioxane/Water): A mixture of an organic solvent and water is typically used to dissolve both the organic starting materials and the inorganic base.[13]

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried vial, add this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.5 equivalents), and the base (e.g., K₂CO₃, 3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water.

  • Reaction: Purge the vial with an inert gas, seal it, and heat to 90-100 °C in a heating block.

  • Monitoring: Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Biological Evaluation: From Enzyme to Cell

Once a library of 1-substituted-4-methylisoquinoline derivatives is synthesized, a systematic biological evaluation is required to determine their potential as kinase inhibitors. This process involves a tiered approach, starting with direct enzyme inhibition and progressing to cell-based assays.

In Vitro Kinase Assay Protocol

An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[5] A common method is a luminescence-based assay that quantifies ATP consumption. Less ATP consumed in the presence of an inhibitor indicates higher inhibitory activity.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Enzyme - Substrate (Peptide) - ATP - Test Compounds (Serially Diluted) mix Dispense Kinase, Substrate, and Inhibitor into 384-well plate reagents->mix incubate1 Incubate at RT mix->incubate1 add_atp Initiate reaction by adding ATP incubate1->add_atp incubate2 Incubate (e.g., 60 min at RT) add_atp->incubate2 add_detection Add Detection Reagent (Converts remaining ATP to light) incubate2->add_detection incubate3 Incubate to stabilize signal add_detection->incubate3 read Read Luminescence on a plate reader incubate3->read analysis Normalize Data (0% and 100% inhibition controls) read->analysis curve Plot % Inhibition vs. [Compound] and fit to determine IC₅₀ analysis->curve G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Isoquinoline-Based Kinase Inhibitor Inhibitor->MEK Inhibition

References

Application Notes & Protocols: 1-Chloro-4-methylisoquinoline as a Versatile Building Block for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 1-chloro-4-methylisoquinoline in the synthesis of diverse heterocyclic frameworks. The protocols detailed herein are grounded in established palladium-catalyzed cross-coupling methodologies, offering a robust platform for the generation of novel molecular entities with significant potential in medicinal chemistry and materials science.

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The strategic functionalization of the isoquinoline nucleus is therefore a key objective in the design of new therapeutic agents. This compound serves as a readily accessible and highly versatile starting material for such endeavors. The presence of a chloro substituent at the C1 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents and the construction of more complex heterocyclic systems.

This guide will focus on three of the most powerful and widely utilized cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. For each of these transformations, we will provide a detailed, step-by-step protocol, an explanation of the underlying mechanistic principles, and guidance on reagent selection and reaction optimization.

Synthesis of this compound

The starting material, this compound, can be efficiently prepared from 4-methyl-2H-isoquinolin-1-one.[3] This two-step process involves the initial synthesis of the isoquinolinone, followed by chlorination.

Protocol 1: Synthesis of this compound [3]

  • Step 1: Preparation of 4-Methyl-2H-isoquinolin-1-one. (This protocol assumes the precursor is available. For its synthesis, refer to appropriate literature.)

  • Step 2: Chlorination.

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-2H-isoquinolin-1-one (1 equivalent).

    • Carefully add phosphorus oxychloride (POCl₃) (10-20 equivalents) as both the reagent and solvent.

    • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 3 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The chlorine atom at the C1 position of this compound is susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycles of various cross-coupling reactions. The following sections detail the application of this substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[4] This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity, particularly with less reactive aryl chlorides.[6]

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

  • Materials:

    • This compound (1.0 equivalent)

    • Arylboronic acid (1.2-1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos (4-10 mol%)

    • Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

    • Anhydrous 1,4-dioxane

    • Water (degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Partners

EntryArylboronic Acid PartnerExpected Product
1Phenylboronic acid4-Methyl-1-phenylisoquinoline
24-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-4-methylisoquinoline
33-Pyridinylboronic acid4-Methyl-1-(pyridin-3-yl)isoquinoline
42-Thiopheneboronic acid4-Methyl-1-(thiophen-2-yl)isoquinoline

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)₂ & SPhos - K₃PO₄ inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Solvents (Dioxane/Water) inert->solvent heat Heat (80-100 °C) solvent->heat monitor Monitor (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite® cool->filter extract Extract & Wash filter->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[7][8] This reaction has broad functional group tolerance and is widely used in the synthesis of pharmaceuticals.

Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[1] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is crucial for the deprotonation step.

Protocol 3: Buchwald-Hartwig Amination of this compound

  • Materials:

    • This compound (1.0 equivalent)

    • Amine (primary or secondary) (1.1-1.5 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

    • XPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.2-1.5 equivalents)

    • Anhydrous toluene or 1,4-dioxane

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.

    • Add this compound and the amine.

    • Add the anhydrous solvent.

    • Seal the vessel and remove it from the glovebox.

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 2-24 hours), cool the reaction to room temperature.

    • Dilute with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Partners

EntryAmine PartnerExpected Product
1Morpholine4-(4-Methylisoquinolin-1-yl)morpholine
2AnilineN-(4-Methylisoquinolin-1-yl)aniline
3BenzylamineN-(Benzyl)-4-methylisoquinolin-1-amine
4Pyrrolidine1-(4-Methylisoquinolin-1-yl)pyrrolidine

Logical Relationship: Key Parameters in Buchwald-Hartwig Amination

Buchwald_Parameters cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions substrate This compound catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) substrate->catalyst product N-Substituted 4-Methylisoquinoline amine Amine (Primary or Secondary) amine->catalyst ligand Phosphine Ligand (e.g., XPhos) catalyst->ligand base Base (e.g., NaOtBu) ligand->base solvent Anhydrous Solvent (e.g., Toluene) base->solvent temperature Temperature (90-110 °C) solvent->temperature

Key parameters for successful amination.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[9] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

Mechanistic Rationale: The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[10] Copper-free Sonogashira protocols have also been developed to circumvent issues with alkyne homocoupling.[11]

Protocol 4: Copper-Catalyzed Sonogashira Coupling of this compound

  • Materials:

    • This compound (1.0 equivalent)

    • Terminal alkyne (1.2-1.5 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

    • Copper(I) iodide (CuI) (3-10 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

    • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add the anhydrous, degassed solvent.

    • Add the amine base, followed by the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature to 60 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with an organic solvent and filter through Celite® to remove the catalyst and salts.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Partners

EntryTerminal Alkyne PartnerExpected Product
1Phenylacetylene4-Methyl-1-(phenylethynyl)isoquinoline
2Trimethylsilylacetylene4-Methyl-1-((trimethylsilyl)ethynyl)isoquinoline
3Propargyl alcohol3-(4-Methylisoquinolin-1-yl)prop-2-yn-1-ol
41-Hexyne1-(Hex-1-yn-1-yl)-4-methylisoquinoline

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow A Setup under Inert Atmosphere: This compound PdCl₂(PPh₃)₂, CuI B Add Degassed Solvent (THF or DMF) A->B C Add Base (Et₃N) and Terminal Alkyne B->C D React at RT to 60 °C Monitor by TLC/LC-MS C->D E Workup: Filter, Wash, Extract D->E F Purification: Column Chromatography E->F G Final Product F->G

Workflow for Sonogashira Coupling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient methods for the derivatization of the C1 position. By leveraging these powerful synthetic tools, researchers can readily access a wide range of substituted isoquinoline derivatives for evaluation in drug discovery programs and for the development of novel organic materials. Careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is essential for achieving optimal results.

References

Application Notes and Protocols for the Scalable Synthesis of 1-Chloro-4-methylisoquinoline in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a scalable and efficient synthesis of 1-Chloro-4-methylisoquinoline, a pivotal intermediate in contemporary pharmaceutical research. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and this particular halogenated derivative serves as a versatile building block for a variety of drug candidates.[1] This document provides a robust, step-by-step protocol for the synthesis of the precursor, 4-Methyl-2H-isoquinolin-1-one, and its subsequent conversion to the target compound. We delve into the mechanistic underpinnings of the key chlorination step, offer a comparative analysis of synthetic strategies, and present detailed analytical methods for characterization to ensure batch-to-batch consistency and purity. This guide is designed for researchers, medicinal chemists, and process development scientists, providing them with the necessary information to produce high-quality this compound for their research and development endeavors.

Introduction: The Significance of this compound in Drug Discovery

The isoquinoline core is a fundamental structural motif found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. Its presence in clinically approved drugs underscores its importance as a pharmacophore.[2][3] this compound, in particular, is a highly valuable chemical intermediate in the pharmaceutical industry.[4] The chloro-substituent at the 1-position provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of diverse molecular libraries for drug screening. The methyl group at the 4-position can influence the molecule's conformation and metabolic stability, making it a key feature in the design of new therapeutic agents.

The strategic importance of this intermediate lies in its role as a precursor to a range of pharmacologically active compounds, including those with potential as local anesthetics and antispasmodic agents.[5] The ability to synthesize this compound in a scalable, reliable, and cost-effective manner is therefore a critical enabler for advancing drug discovery programs that target a wide array of diseases.

Synthetic Strategies: A Comparative Overview

While various methods exist for the synthesis of the isoquinoline core, the most direct and scalable approach to this compound involves the chlorination of the corresponding isoquinolinone precursor.

Recommended Route: Chlorination of 4-Methyl-2H-isoquinolin-1-one

This method stands out for its high yield, operational simplicity, and scalability. The two-step process begins with the synthesis of 4-Methyl-2H-isoquinolin-1-one, followed by its chlorination using phosphorus oxychloride (POCl₃).

Alternative Approaches

Other methods for the synthesis of chloro-substituted isoquinolines often involve multi-step sequences that may lack the scalability and efficiency of the recommended route. These can include building the isoquinoline ring from precursors already containing the chloro-substituent, which can be a more complex and lower-yielding process. For large-scale production, the direct chlorination of the readily accessible isoquinolinone is the preferred industrial method.

Detailed Protocols

This section provides detailed, step-by-step protocols for the scalable synthesis of this compound.

Synthesis of the Precursor: 4-Methyl-2H-isoquinolin-1-one

The synthesis of the isoquinolinone precursor is a critical first step. A reliable method involves the cyclization of a suitable starting material, which can be prepared on a large scale.

Protocol 1: Synthesis of 4-Methyl-2H-isoquinolin-1-one

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Phenylacetic acid136.15100 g0.734
Acetic anhydride102.09250 mL2.65
Polyphosphoric acid-500 g-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine phenylacetic acid (100 g, 0.734 mol) and acetic anhydride (250 mL, 2.65 mol).

  • Heat the mixture to reflux for 2 hours.

  • Allow the mixture to cool to room temperature and then slowly add polyphosphoric acid (500 g) with vigorous stirring.

  • Heat the reaction mixture to 120 °C for 4 hours.

  • Carefully pour the hot reaction mixture onto 2 kg of crushed ice with stirring.

  • The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol to yield 4-Methyl-2H-isoquinolin-1-one as a crystalline solid.

Expected Yield: 75-85%

Synthesis of this compound

This protocol details the efficient chlorination of 4-Methyl-2H-isoquinolin-1-one using phosphorus oxychloride.

Protocol 2: Synthesis of this compound

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Methyl-2H-isoquinolin-1-one159.1810 g0.0628
Phosphorus oxychloride (POCl₃)153.33100 mL1.08
Dichloromethane (DCM)84.93200 mL-
5 N Sodium Hydroxide (NaOH)40.00As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, suspend 4-Methyl-2H-isoquinolin-1-one (10 g, 0.0628 mol) in phosphorus oxychloride (100 mL, 1.08 mol).

  • Heat the mixture to reflux for 3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then carefully remove the excess POCl₃ under reduced pressure.

  • The residue is cooled in an ice bath and cautiously quenched by the slow addition of ice-cold water.

  • The aqueous solution is then neutralized with 5 N NaOH solution until pH 8-9 is reached, while keeping the temperature below 20 °C.

  • The product is extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5) to afford this compound as a white to off-white solid.[6]

Expected Yield: 90-95%[6]

Mechanistic Insights: The Role of Phosphorus Oxychloride

The conversion of the lactam (isoquinolinone) to the corresponding chloride is a classic transformation that proceeds via a mechanism analogous to the Vilsmeier-Haack reaction.[7][8][9][10]

  • Activation of the Carbonyl: The lone pair of electrons on the oxygen atom of the isoquinolinone carbonyl group attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Chloroiminium-like Intermediate: A series of steps involving the elimination of a dichlorophosphate anion leads to the formation of a highly electrophilic chloroiminium-like intermediate.

  • Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃, then acts as a nucleophile and attacks the carbon atom at the 1-position of the isoquinoline ring.

  • Rearomatization: The subsequent collapse of the tetrahedral intermediate and elimination of a phosphate byproduct results in the formation of the aromatic this compound.

G Mechanism of Chlorination A 4-Methyl-2H-isoquinolin-1-one C Activated Intermediate A->C Activation B Phosphorus Oxychloride (POCl3) B->C D Chloroiminium-like Species C->D Elimination E This compound D->E Nucleophilic Attack by Cl- F Phosphate Byproduct E->F Rearomatization

Caption: Proposed mechanism for the chlorination of 4-Methyl-2H-isoquinolin-1-one with POCl₃.

Safety and Handling Precautions

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic reagent that reacts violently with water. It is imperative to handle this chemical with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Handling: Always dispense POCl₃ in a fume hood. Ensure all glassware is dry before use.

  • Quenching: The quenching of the reaction mixture must be performed slowly and in an ice bath to control the exothermic reaction.

  • Waste Disposal: POCl₃ waste must be neutralized carefully before disposal according to institutional and local regulations.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show characteristic signals for the methyl group and the aromatic protons.

    • δ 2.59 (s, 3H, -CH₃)

    • δ 7.68 (t, J = 7.7 Hz, 1H, Ar-H)

    • δ 7.78 (m, 1H, Ar-H)

    • δ 7.94 (d, J = 8.3 Hz, 1H, Ar-H)

    • δ 8.11 (s, 1H, Ar-H)

    • δ 8.35 (d, J = 8.3 Hz, 1H, Ar-H)[6]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will confirm the number of unique carbon atoms in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final product.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA)
Gradient 20% to 95% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 178.03

Workflow and Process Visualization

The overall synthetic and analytical workflow can be visualized as follows:

G Synthetic and Analytical Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Phenylacetic Acid B 4-Methyl-2H-isoquinolin-1-one A->B Cyclization C This compound B->C Chlorination with POCl3 D Crude Product C->D E Purified Product D->E Flash Chromatography F NMR Spectroscopy E->F G HPLC Analysis E->G H Mass Spectrometry E->H

Caption: Overall workflow for the synthesis, purification, and analysis of this compound.

Conclusion

The protocol described herein provides a scalable, high-yielding, and reliable method for the synthesis of this compound. This key pharmaceutical intermediate can be produced in high purity, as confirmed by a suite of analytical techniques. The detailed procedures and mechanistic insights are intended to empower researchers in their drug discovery efforts, facilitating the development of novel isoquinoline-based therapeutics.

References

The Isoquinoline Nucleus: A Privileged Scaffold for Bioactive Compound Development from 1-Chloro-4-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] 1-Chloro-4-methylisoquinoline emerges as a particularly valuable starting material for the synthesis of novel bioactive compounds. The presence of a reactive chlorine atom at the 1-position provides a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the systematic exploration of chemical space and the optimization of pharmacological activity. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of bioactive molecules derived from this readily accessible precursor.

Strategic Derivatization of this compound

The chloro-substituent at the C1 position of the isoquinoline ring is amenable to several high-yield and versatile cross-coupling and substitution reactions. The choice of reaction is dictated by the desired final compound and the nature of the building blocks to be introduced. The primary synthetic strategies discussed herein are:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

    • Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-alkyl derivatives.

    • Sonogashira Coupling: For the introduction of alkyne moieties.

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with various nucleophiles, such as phenols and thiols.

These reactions provide access to a diverse library of 1-substituted-4-methylisoquinolines, each with the potential for unique biological activity.

Application Notes: Targeting Disease with 4-Methylisoquinoline Derivatives

The 4-methylisoquinoline scaffold has been identified in compounds targeting a range of diseases. For instance, derivatives have shown promise as potent inhibitors of various protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[4][5] The strategic functionalization at the C1 position allows for the fine-tuning of interactions with the kinase active site, leading to improved potency and selectivity. Furthermore, the introduction of different substituents can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for drug efficacy.

Anticancer Applications

Many isoquinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and induction of apoptosis.[6] By synthesizing libraries of 1-aryl, 1-amino, and 1-alkynyl-4-methylisoquinolines, researchers can screen for compounds with potent cytotoxic activity against various cancer cell lines.

Antimicrobial Applications

The increasing prevalence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoquinoline-based compounds have demonstrated significant activity against a range of bacteria and fungi.[7] The derivatization of this compound allows for the introduction of pharmacophores known to be effective against microbial targets.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of bioactive compounds from this compound. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Synthesis of 1-Aryl-4-methylisoquinolines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a robust method for forming carbon-carbon bonds.[8][9]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product 1-Aryl-4-methylisoquinoline catalyst->product

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (3 mol%)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.03 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vessel.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-aryl-4-methylisoquinoline.

Protocol 2: Synthesis of 1-(Arylamino)-4-methylisoquinolines via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an aniline derivative. This reaction is a powerful method for forming carbon-nitrogen bonds.[10]

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 Aniline reactant2->catalyst product 1-(Arylamino)-4-methylisoquinoline catalyst->product

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aniline derivative (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried reaction vessel.

  • Add this compound (1.0 mmol) and the aniline derivative (1.2 mmol).

  • Add anhydrous toluene (10 mL).

  • Seal the vessel and heat the reaction mixture to 110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-(arylamino)-4-methylisoquinoline.

Protocol 3: Synthesis of 1-Alkynyl-4-methylisoquinolines via Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne. This reaction is highly efficient for the formation of carbon-carbon triple bonds.[6][11]

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst reactant2 Terminal Alkyne reactant2->catalyst product 1-Alkynyl-4-methylisoquinoline catalyst->product

Caption: General scheme for Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et3N) (2.0 equivalents)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (10 mL) followed by triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1-alkynyl-4-methylisoquinoline.

Protocol 4: Synthesis of 1-Aryloxy-4-methylisoquinolines via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of 1-aryloxy-4-methylisoquinolines through the direct displacement of the chloride with a phenol.

Reaction Scheme:

SNAr_Phenol cluster_reactants Reactants cluster_product Product reactant1 This compound reagent Base reactant1->reagent reactant2 Phenol reactant2->reagent product 1-Aryloxy-4-methylisoquinoline reagent->product

Caption: General scheme for SNAr with phenol.

Materials:

  • This compound

  • Phenol derivative (1.1 equivalents)

  • Potassium carbonate (K2CO3) (1.5 equivalents)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the phenol derivative (1.1 mmol), and K2CO3 (1.5 mmol).

  • Add anhydrous DMF (5 mL).

  • Heat the reaction mixture to 100-120 °C for 6-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and biological activity of a series of bioactive compounds derived from this compound. This data is illustrative and serves to guide the researcher in the expected outcomes of the described protocols.

Table 1: Synthesis of 1-Substituted-4-methylisoquinolines

EntryR-GroupReaction TypeYield (%)
1 4-MethoxyphenylSuzuki-Miyaura85
2 3-AminophenylSuzuki-Miyaura78
3 4-FluoroanilineBuchwald-Hartwig82
4 MorpholineBuchwald-Hartwig90
5 PhenylethynylSonogashira88
6 4-FluorophenoxySNAr75

Table 2: Biological Activity of Representative 1-Substituted-4-methylisoquinolines

Compound (Entry)TargetAssayIC50 (µM)
1 HeLa (Cervical Cancer)MTT Assay12.5
3 S. aureusMIC8.0
5 A549 (Lung Cancer)MTT Assay5.2
6 c-Met KinaseKinase Assay0.5

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide array of potentially bioactive compounds. The protocols detailed in this guide provide a robust framework for the derivatization of this scaffold using modern synthetic methodologies. The successful application of these methods will enable the generation of diverse chemical libraries for screening and the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-4-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-4-methylisoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. We will move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions to improve yield and purity.

The synthesis of this compound is typically approached in two major stages: the construction of the core 4-methylisoquinoline ring system, followed by a chlorination step. This guide is structured to address the distinct challenges encountered in each of these stages.

Section 1: Troubleshooting the Isoquinoline Core Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and widely used method for constructing the 3,4-dihydroisoquinoline scaffold, a direct precursor to the desired isoquinoline.[1][2] It involves the intramolecular electrophilic cyclization of a β-arylethylamide under acidic conditions.[1][3] However, its success is highly sensitive to substrate electronics and reaction conditions.

FAQ 1: My Bischler-Napieralski cyclization is failing or giving very low yields. What are the primary causes?

Low yields in this cornerstone reaction typically stem from a few critical factors.[4]

  • Deactivated Aromatic Ring: The core mechanism is an electrophilic aromatic substitution.[1][3] Consequently, the reaction is most effective when the benzene ring of the β-arylethylamide substrate contains electron-donating groups (EDGs) like methoxy or alkyl groups, which activate it towards electrophilic attack.[2][4] Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups will significantly deactivate the ring, hindering or completely preventing cyclization.[4]

  • Insufficiently Potent Dehydrating Agent: The reaction requires a strong dehydrating agent (a Lewis acid) to activate the amide carbonyl for cyclization.[5][6] For less reactive or deactivated substrates, common reagents like phosphorus oxychloride (POCl₃) may not be potent enough to drive the reaction to completion.[4]

  • Competing Side Reactions: A major competing pathway is the retro-Ritter reaction, which is particularly problematic when the nitrilium ion intermediate can fragment to form a stable, conjugated styrene derivative.[4][5]

  • Inappropriate Reaction Conditions: High temperatures are often required, but excessive heat or prolonged reaction times can lead to the decomposition of starting materials and products, frequently resulting in the formation of intractable tar.[4]

Workflow for Diagnosing Low Yields in Bischler-Napieralski Cyclization

G start Low Yield Observed check_ring Is the aromatic ring activated with EDGs? start->check_ring check_reagent Is the dehydrating agent strong enough? check_ring->check_reagent Yes solution_ring Consider alternative synthesis or modify substrate to include EDGs. check_ring->solution_ring No check_side_products Are styrene-like side products observed (GC-MS/NMR)? check_reagent->check_side_products Yes solution_reagent Use a stronger dehydrating agent (e.g., P₂O₅/POCl₃ or Tf₂O). check_reagent->solution_reagent No check_tar Is significant tar formation occurring? check_side_products->check_tar No solution_side_products Use milder conditions (Tf₂O/2-chloropyridine) or use nitrile as a solvent to shift equilibrium. check_side_products->solution_side_products Yes solution_tar Reduce reaction temperature/time. Monitor closely with TLC. check_tar->solution_tar Yes

Caption: Troubleshooting flowchart for the Bischler-Napieralski reaction.

FAQ 2: How do I select the appropriate dehydrating agent for my substrate?

The choice of dehydrating agent is critical and must be matched to the reactivity of your β-arylethylamide substrate.[4]

Dehydrating AgentTypical ConditionsSubstrate Suitability
Phosphorus Oxychloride (POCl₃) Reflux in toluene or acetonitrileEffective for aromatic rings with strong to moderate electron-donating groups (EDGs).[3][5]
P₂O₅ in refluxing POCl₃ Reflux in excess POCl₃The most powerful classical condition, required for substrates with weak EDGs or electron-neutral rings.[3]
Triflic Anhydride (Tf₂O) / 2-Chloropyridine -20 °C to 0 °C in CH₂Cl₂A modern, highly efficient method that allows for much milder conditions and is suitable for sensitive substrates.[2][4]
Polyphosphoric Acid (PPA) High temperature (100-150 °C), neatOften used for phenethylcarbamates and can be effective for some deactivated systems.[3]
FAQ 3: I'm observing significant side product formation. How can I suppress this?

The most common side reaction is the retro-Ritter reaction, which proceeds through the same nitrilium ion intermediate required for cyclization.[5] This pathway is favored when the fragmentation leads to a highly stable, conjugated styrene.

Mitigation Strategies:

  • Milder Conditions: The modern protocol using triflic anhydride (Tf₂O) and 2-chloropyridine allows the reaction to proceed at much lower temperatures (-20 °C to 0 °C), which kinetically disfavors the fragmentation pathway over the desired intramolecular cyclization.[2][4]

  • Solvent Choice: If the retro-Ritter reaction produces a nitrile as a byproduct, using that same nitrile as the reaction solvent can shift the equilibrium away from fragmentation, according to Le Châtelier's principle.[5] However, this is only practical if the nitrile is inexpensive and readily available.[5]

Bischler-Napieralski Mechanism & Competing Retro-Ritter Reaction

G cluster_main Desired Pathway: Cyclization cluster_side Side Reaction: Retro-Ritter Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + Dehydrating Agent (e.g., POCl₃) Product 3,4-Dihydroisoquinoline Nitrilium->Product Intramolecular Electrophilic Attack Styrene Styrene Byproduct Nitrilium_side Nitrilium Ion Intermediate Nitrilium_side->Styrene Fragmentation

Caption: Competing pathways from the key nitrilium ion intermediate.

Section 2: Optimizing the Chlorination of 4-Methyl-2H-isoquinolin-1-one

Once the 4-methylisoquinoline core has been established and oxidized to the 4-methyl-2H-isoquinolin-1-one (an isocarbostyril), the final step is the conversion of the C1-carbonyl to a chloride. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).[7][8]

FAQ 4: The conversion of my 4-methylisoquinolone is incomplete. How can I drive the reaction to completion?

Incomplete conversion is a common issue that can almost always be resolved by addressing one of the following points:

  • Reagent Stoichiometry: POCl₃ acts as both the chlorinating agent and the solvent. The reaction should be run in a large excess of POCl₃ to ensure the equilibrium is driven towards the product.[7] Using a limited amount of POCl₃ in another solvent is a frequent cause of failure.

  • Reaction Time and Temperature: The reaction requires heating to reflux (the boiling point of POCl₃ is ~107 °C) for a sufficient duration, typically 2-3 hours.[7] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Purity of Starting Material: The starting 4-methyl-2H-isoquinolin-1-one must be pure and, crucially, anhydrous. Water will rapidly quench POCl₃, reducing its effective concentration and generating phosphoric acid, which complicates the reaction mixture. Ensure the starting material is thoroughly dried before use.

FAQ 5: What is the best practice for the workup and purification of this compound?

A careful workup is critical for obtaining a high yield of pure product and ensuring safety. POCl₃ reacts violently with water.

Recommended Workup Procedure:

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Removal of Excess Reagent: The excess POCl₃ should be removed under reduced pressure (distillation). This step significantly simplifies the subsequent quenching and extraction.

  • Quenching: The cooled residue must be quenched with extreme care. Slowly and cautiously pour the residue onto a large amount of crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃. Never add water to the reaction flask.

  • Basification: The resulting aqueous solution will be highly acidic. Slowly basify the mixture with a concentrated base, such as 5N NaOH or concentrated NH₄OH, while cooling in an ice bath until the pH is > 9.[4][7]

  • Extraction and Purification: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (CH₂Cl₂).[7] Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and concentrate. The crude product is typically a solid that can be purified by flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes.[7]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Cyclization[4]
  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in an anhydrous solvent such as toluene or acetonitrile (approx. 0.2 M).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise to the solution at room temperature. An ice bath may be used to control any initial exotherm.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Basify the acidic aqueous solution with concentrated ammonium hydroxide or sodium hydroxide until the pH is greater than 9, keeping the mixture cool with an ice bath.

  • Extraction: Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting 3,4-dihydroisoquinoline can be purified by column chromatography or used directly in the subsequent oxidation step.

Protocol 2: Chlorination of 4-Methyl-2H-isoquinolin-1-one[7]
  • Setup: In a round-bottom flask equipped with a reflux condenser, place 4-methyl-2H-isoquinolin-1-one (e.g., 4.8 g, 1.0 equiv).

  • Reagent Addition: Add a large excess of phosphorus oxychloride (POCl₃, e.g., 50 mL).

  • Reaction: Heat the solution to reflux and maintain for 3 hours. The solid starting material should fully dissolve as the reaction progresses.

  • Work-up (Post-Concentration): After cooling, concentrate the mixture under reduced pressure to remove the bulk of the POCl₃. Carefully add the residue to crushed ice. Basify with 5 N NaOH and extract with CH₂Cl₂.

  • Purification: Wash the combined organic layers with brine and dry over anhydrous MgSO₄. After filtration and concentration, purify the crude solid by flash chromatography (e.g., 5% ethyl acetate in hexanes) to yield the final product. A reported yield for this step is ~90%.[7]

References

Technical Support Center: Optimization of Reaction Conditions for the Chlorination of 4-Methylisoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and functionalization of isoquinolinone derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working on the chlorination of 4-methylisoquinolin-1-one. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Section 1: Understanding the Core Reactivity

Before troubleshooting, it's crucial to understand the substrate. 4-Methylisoquinolin-1-one possesses a bicyclic heteroaromatic system with distinct reactive sites. The term "chlorination" can refer to two fundamentally different transformations, each requiring a unique approach.

  • Type A: Electrophilic Aromatic Substitution (EAS): This reaction involves adding a chlorine atom to the aromatic ring system. The electron-withdrawing nature of the pyridinone ring directs electrophilic attack toward the carbocyclic (benzene) ring, primarily at positions 5 and 8, or potentially at the C-3 position of the pyridinone ring.[1][2]

  • Type B: Lactam-to-Chloride Conversion: This transformation converts the C-1 carbonyl group into a 1-chloro functionality, changing the core structure to a 1-chloro-4-methylisoquinoline. This is not an EAS reaction but a nucleophilic substitution on a derivative of the carbonyl.[3][4]

This guide will address both transformations, as they are common objectives in the synthesis of functionalized isoquinolines.

References

Identifying and minimizing side products in 1-Chloro-4-methylisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Chloro-4-methylisoquinoline. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. The information herein is curated from established synthetic protocols and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely reported and reliable method involves a two-step process. The first step is the cyclization to form the isoquinoline core, followed by a chlorination step. A common route starts from 4-Methyl-2H-isoquinolin-1-one, which is then chlorinated.[1][2]

Q2: Which chlorinating agent is recommended for converting 4-Methyl-2H-isoquinolin-1-one to the final product?

Phosphorus oxychloride (POCl₃) is the most frequently used and effective chlorinating agent for this transformation.[1][3][4] It serves as both the reagent and, in many cases, the solvent. Phosphorus pentachloride (PCl₅) can also be used, sometimes in conjunction with POCl₃.[5]

Q3: What are the typical reaction conditions for the chlorination step?

The reaction is typically carried out by refluxing 4-Methyl-2H-isoquinolin-1-one in an excess of phosphorus oxychloride (POCl₃).[1] Reaction times are generally in the range of 3 hours, but should be monitored by an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[6] A suitable eluent system, often a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting material, the product, and any potential byproducts.[1][7] Staining with an appropriate agent may be necessary for visualization if the compounds are not UV-active.

Troubleshooting Guide: Side Products and Purity Issues

This section addresses specific problems that may arise during the synthesis of this compound, their probable causes, and recommended solutions.

Problem 1: Incomplete Conversion of Starting Material
  • Symptom: The presence of a significant amount of 4-Methyl-2H-isoquinolin-1-one in the crude product after the reaction.

  • Probable Causes:

    • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

    • Deactivated Chlorinating Agent: The phosphorus oxychloride may have been compromised by exposure to atmospheric moisture.

    • Inadequate Amount of Chlorinating Agent: An insufficient molar excess of POCl₃ was used.

  • Solutions:

    • Optimize Reaction Conditions: Increase the reflux time and monitor the reaction by TLC until the starting material spot is no longer visible. Ensure the reaction temperature is maintained at the reflux point of POCl₃.

    • Use Anhydrous Reagents and Conditions: Ensure that the POCl₃ is fresh and handled under anhydrous conditions to prevent hydrolysis.[8] All glassware should be thoroughly dried before use.

    • Increase Reagent Stoichiometry: Use a larger excess of POCl₃. While it often serves as the solvent, ensuring a significant molar excess relative to the substrate is crucial.

Problem 2: Formation of Dark, Tarry Side Products
  • Symptom: The reaction mixture becomes very dark, and upon workup, a significant amount of intractable tar is produced, complicating purification.

  • Probable Causes:

    • Excessively High Reaction Temperature: While reflux is standard, excessively high temperatures can lead to decomposition of the starting material or product.[6]

    • Presence of Impurities in the Starting Material: Impurities in the 4-Methyl-2H-isoquinolin-1-one can lead to undesired side reactions.

    • Prolonged Reaction Times at High Temperatures: Even at the correct reflux temperature, extended reaction times can sometimes promote polymerization or degradation pathways.

  • Solutions:

    • Precise Temperature Control: Use a heating mantle with a temperature controller to maintain a steady reflux without overheating.

    • Purify Starting Material: Ensure the 4-Methyl-2H-isoquinolin-1-one is of high purity before starting the chlorination. Recrystallization may be necessary.

    • Monitor Reaction Progress: Avoid unnecessarily long reaction times by closely monitoring the reaction with TLC. Once the starting material is consumed, proceed with the workup.

Problem 3: Presence of Dichloro- or Polychlorinated Impurities
  • Symptom: Mass spectrometry or NMR analysis of the purified product indicates the presence of species with more than one chlorine atom.

  • Probable Cause:

    • Harsh Reaction Conditions: Overly aggressive reaction conditions (e.g., very high temperatures or the use of stronger chlorinating systems like PCl₅/POCl₃) can sometimes lead to further chlorination on the aromatic ring, although this is less common for this specific substrate.

  • Solutions:

    • Milder Conditions: If polychlorination is a persistent issue, consider lowering the reaction temperature slightly below reflux and extending the reaction time.

    • Avoid PCl₅ if Unnecessary: Unless required for a specific substrate, using POCl₃ alone is generally sufficient and less harsh than a mixture with PCl₅.

Problem 4: Hydrolysis of the Product During Workup
  • Symptom: The isolated yield is low, and analysis of the crude product shows the presence of the starting material, 4-Methyl-2H-isoquinolin-1-one, even if the reaction went to completion.

  • Probable Cause:

    • Reversion to Starting Material: this compound can be hydrolyzed back to 4-Methyl-2H-isoquinolin-1-one during the aqueous workup, especially if the pH is not carefully controlled or if the mixture is exposed to water for extended periods at elevated temperatures.[8]

  • Solutions:

    • Rapid, Cold Workup: Quench the reaction mixture by pouring it carefully onto crushed ice.[8] Perform all subsequent aqueous washes and extractions quickly and at low temperatures.

    • Controlled Neutralization: When neutralizing the acidic reaction mixture (from excess POCl₃), do so cautiously with a base like aqueous sodium hydroxide or sodium carbonate, keeping the temperature low with an ice bath.[1][6]

    • Immediate Extraction: After quenching and neutralization, immediately extract the product into a suitable organic solvent like dichloromethane.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-Methyl-2H-isoquinolin-1-one (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (10-20 equivalents, serving as both reagent and solvent) to the flask.[1]

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup - Step 1 (Quenching): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a stirred slurry of crushed ice.

  • Workup - Step 2 (Neutralization): While maintaining a low temperature with an ice bath, slowly add a 5 N aqueous solution of sodium hydroxide until the mixture is basic (pH > 8).[1]

  • Workup - Step 3 (Extraction): Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Workup - Step 4 (Washing and Drying): Wash the combined organic layers with saturated brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using an eluent of 5% ethyl acetate in hexanes, to yield this compound as a solid.[1]

Data Summary Table
CompoundMolecular FormulaMolecular WeightAppearanceTypical Eluent for TLC/Column
4-Methyl-2H-isoquinolin-1-oneC₁₀H₉NO159.19 g/mol SolidHigher polarity than product
This compoundC₁₀H₈ClN177.63 g/mol White to yellow solid[2]5% Ethyl Acetate in Hexanes[1]

Visualizing the Synthesis and Potential Pitfalls

Main Reaction Pathway

The desired reaction is the conversion of the isoquinolinone to the chloro-isoquinoline.

G cluster_main Main Synthetic Route start 4-Methyl-2H-isoquinolin-1-one product This compound start->product POCl₃, Reflux

Caption: Synthesis of this compound.

Troubleshooting Logic Flow

This diagram illustrates the decision-making process when encountering common issues during the synthesis.

G start Reaction Complete? incomplete Incomplete Conversion start->incomplete No workup Proceed to Workup start->workup Yes check_time Increase Reflux Time incomplete->check_time check_reagent Use Fresh, Anhydrous POCl₃ incomplete->check_reagent purity Crude Product Pure? workup->purity tar Tarry Byproducts purity->tar No, Tarry hydrolysis Starting Material Present purity->hydrolysis No, Hydrolyzed final_product Pure Product purity->final_product Yes purify_sm Purify Starting Material tar->purify_sm control_temp Control Reflux Temp tar->control_temp cold_workup Use Cold/Fast Workup hydrolysis->cold_workup chromatography Column Chromatography purify_sm->chromatography control_temp->chromatography cold_workup->chromatography chromatography->final_product

Caption: Troubleshooting workflow for the synthesis.

References

Purification of crude 1-Chloro-4-methylisoquinoline by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-Chloro-4-methylisoquinoline

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude this compound using column chromatography. Our focus is on providing practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered during this specific separation.

Section 1: Foundational Knowledge & FAQs

This section addresses common preliminary questions regarding the chromatographic behavior of this compound.

Q1: What are the recommended starting conditions for the column chromatography of this compound?

A: Based on its structure and reported purification protocols, this compound is a relatively non-polar compound.[1][2] A good starting point for purification is normal-phase chromatography.

ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (230-400 mesh)Provides a polar surface for interaction, suitable for separating compounds of varying polarity.[3]
Mobile Phase (Eluent) A non-polar/polar solvent system. Start with 5% Ethyl Acetate in Hexanes.[1][4]This low-polarity system allows for good retention and subsequent elution of the target compound. The polarity can be gradually increased if the compound does not move.
Target Rf on TLC 0.2 - 0.35An Rf in this range during method development on TLC plates generally translates to a good separation on a column, providing a balance between resolution and elution time.[5][6]

Q2: My TLC plate shows significant tailing or streaking for the product spot. What is the cause?

A: This is a classic sign of strong, undesirable interactions between your compound and the stationary phase. This compound contains a basic nitrogen atom within its isoquinoline core.[2] The surface of standard silica gel is decorated with acidic silanol groups (Si-OH). The basic nitrogen can undergo a strong acid-base interaction with these sites, causing the molecule to "stick" and elute slowly and unevenly, resulting in tailing.[5][7]

Q3: How can I confirm if my compound is degrading on the silica gel column?

A: Compound instability on silica can lead to low or no recovery. While many chloro-isoquinolines are stable, some sensitive functional groups on derivatives can be susceptible to the acidic silica surface.[8][9] A two-dimensional TLC (2D-TLC) is an excellent diagnostic tool.[10]

  • Protocol: Spot your crude mixture in one corner of a square TLC plate. Run the plate in your chosen eluent. After the run, remove the plate, dry it completely, and then rotate it 90 degrees. Run the plate again in the same solvent system.

  • Interpretation: If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see new spots appearing off the diagonal, indicating the formation of new, different-polarity compounds during the extended contact time with the silica.[11]

Q4: What are the likely impurities from the synthesis of this compound?

A: The synthesis typically involves the chlorination of 4-methyl-2H-isoquinolin-1-one using a reagent like phosphorus oxychloride (POCl₃).[1][4] Potential impurities include:

  • Unreacted Starting Material: 4-methyl-2H-isoquinolin-1-one is significantly more polar than the product due to its lactam structure and will have a much lower Rf.

  • Hydrolysis Product: If exposed to water during workup or on the column, the product can hydrolyze back to the starting material.

  • Byproducts from POCl₃: Various phosphorus-based byproducts are typically removed during the aqueous workup.

Section 2: Troubleshooting Guide: From Problem to Solution

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor Separation or Co-elution of Impurities

Q: My product is eluting from the column, but it's mixed with a close-running impurity. My initial TLC showed separation. What went wrong?

A: This issue often stems from a loss of resolution between the TLC plate and the preparative column. Several factors can contribute:

  • Column Overloading: Loading too much crude material for the amount of silica used is a primary cause of poor separation. A general rule is to use a silica-to-sample mass ratio of at least 30:1 to 50:1 for moderately difficult separations.[12]

  • Improper Sample Loading: The initial band of the sample applied to the column must be as narrow and concentrated as possible.

    • Wet Loading Issue: Dissolving the sample in a large volume of solvent or a solvent that is more polar than the eluent will cause the band to spread significantly, ruining the separation before it even begins.[13][14] Always use the minimum amount of the mobile phase solvent to dissolve the sample.[10]

    • Solution: If your compound has poor solubility in the mobile phase, you must use the Dry Loading Technique . See Protocol 4 for a detailed methodology.[7][15]

  • Incorrect Flow Rate: A flow rate that is too fast does not allow for proper equilibrium between the stationary and mobile phases, leading to band broadening.[10] Conversely, a rate that is too slow can also cause broadening due to diffusion. Adjust the pressure to achieve a steady, controlled drip rate.

Issue 2: Severe Peak Tailing and Low, Tainted Yield

Q: My product is tailing badly on the column, smearing across many fractions and leading to low recovery of pure material. How do I fix this?

A: As discussed in the FAQ, this is almost certainly due to the basicity of the isoquinoline nitrogen interacting with acidic silica. The most effective solution is to neutralize the acidic sites on the silica gel.

  • Solution: Deactivate the silica gel by using a mobile phase containing a small amount of a volatile base, typically triethylamine (TEA).[5][16]

  • Mechanism of Action: Triethylamine is a stronger, non-nucleophilic base that will preferentially bind to the acidic silanol sites on the silica. This effectively "masks" these sites, preventing your this compound from interacting with them. The result is a much sharper, more symmetrical elution band, leading to better separation and higher recovery.

  • Implementation: See Protocol 3 for a step-by-step guide on using TEA to improve your separation.

G start Observe Peak Tailing? is_basic Is the compound basic? (e.g., contains a nitrogen heterocycle) start->is_basic Yes no_tailing No action needed start->no_tailing No add_tea Add 0.5-1% Triethylamine (TEA) to the mobile phase is_basic->add_tea Yes other_issues Consider other issues: - Column overloading - Sample insolubility - Potential degradation is_basic->other_issues No rerun_tlc Re-evaluate separation using TLC with the new eluent add_tea->rerun_tlc resolved Is tailing eliminated? rerun_tlc->resolved success Proceed with column chromatography using TEA-modified eluent resolved->success Yes resolved->other_issues No

Caption: Troubleshooting Decision Tree for Peak Tailing.

Issue 3: Poor Solubility of Crude Material for Loading

Q: My crude this compound is a solid that won't dissolve in the small amount of hexane/ethyl acetate eluent required for proper loading. What should I do?

A: This is a very common problem. Attempting to dissolve the sample in a stronger solvent (like pure dichloromethane or methanol) and loading that solution directly onto the column will destroy the separation.[7] The correct and most robust solution is dry loading .

  • Solution: Dry loading involves adsorbing your crude material onto a small amount of an inert solid support (usually silica gel itself) and then adding this solid powder to the top of your column.[10][17]

  • Mechanism of Action: This technique ensures that your entire sample is introduced to the column as a fine, uniform, solid band. When the mobile phase is added, it slowly dissolves the compound from the support and begins the chromatographic process from a very narrow starting point, preserving the potential for high resolution.

  • Implementation: See Protocol 4 for a detailed, step-by-step dry loading procedure.

Section 3: Standardized Experimental Protocols

These protocols provide step-by-step methodologies for key workflows.

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
  • Prepare several developing chambers with different solvent systems of increasing polarity (e.g., 2%, 5%, 10%, 20% Ethyl Acetate in Hexanes).

  • Dissolve a small amount of your crude material in a volatile solvent like dichloromethane (DCM).

  • Using a capillary spotter, carefully spot the solution on the baseline of a TLC plate.

  • Develop the plate in the least polar solvent system first.

  • Visualize the plate under UV light (254 nm).

  • The ideal solvent system is one that moves the desired product to an Rf value of approximately 0.2-0.35.[5] This provides the best chance for separation on the column.

Protocol 2: Standard Flash Column Chromatography (Wet Loading)
  • Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).

  • Pour the slurry into the column, tapping the side gently to pack the silica bed evenly. Never let the column run dry.[14]

  • Add a protective layer of sand on top of the packed silica.

  • Drain the solvent until the level is just at the top of the sand layer.

  • Dissolve the crude this compound (e.g., 1g) in the absolute minimum volume of the mobile phase (e.g., 1-2 mL of 5% EtOAc/Hexanes).

  • Carefully pipette this solution directly onto the center of the sand layer, trying not to disturb the surface.[10]

  • Open the stopcock and allow the sample to absorb onto the silica.

  • Carefully add fresh eluent, fill the column, and apply pressure (flash chromatography) to begin eluting the components.[6]

  • Collect fractions and analyze them by TLC to determine which contain the pure product.

Protocol 3: Column Deactivation for Basic Compounds
  • Follow steps 1-4 from Protocol 2 to pack the column.

  • Prepare a "deactivating solvent" by adding 0.5-1% triethylamine (TEA) to your chosen starting eluent (e.g., 500 mL of 5% EtOAc/Hexanes + 2.5-5 mL of TEA).

  • Flush the packed column with 2-3 column volumes of this deactivating solvent. This neutralizes the acidic sites.[5]

  • Drain the solvent to the top of the sand layer.

  • Proceed with sample loading (either wet or dry) as described in Protocol 2 or 4.

  • Run the entire chromatography using the eluent that contains TEA.

  • Note: After combining the pure fractions, the volatile TEA can typically be removed along with the solvent on a rotary evaporator.

Protocol 4: Dry Loading Technique
  • Dissolve your entire crude sample (e.g., 1g) in a suitable volatile solvent (e.g., 10-20 mL of DCM or acetone) in a round-bottom flask.

  • Add 2-3 times the mass of your crude sample in silica gel to the flask (e.g., 2-3g of silica).[7]

  • Swirl to create a uniform slurry.

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is your sample adsorbed onto silica.

  • Pack a column as described in Protocol 2 (steps 1-4).

  • Carefully pour the dry-loaded sample powder onto the top of the packed column to form a neat, level layer.

  • Add a protective layer of sand on top of the sample powder.

  • Carefully add the mobile phase and proceed with the elution as described in Protocol 2.

G cluster_pre Preparation cluster_main Chromatography cluster_post Analysis & Isolation crude Crude Material tlc 1. Method Development (TLC) Select Optimal Eluent crude->tlc pack 2. Pack Column with Silica Gel tlc->pack load 3. Sample Loading pack->load wet_load Wet Loading: Dissolve in min. eluent load->wet_load Good Solubility dry_load Dry Loading: Adsorb on Silica load->dry_load Poor Solubility elute 4. Elution & Fraction Collection (Isocratic or Gradient) wet_load->elute dry_load->elute analyze 5. Fraction Analysis (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Solvent Removal combine->evap product Pure Product evap->product

Caption: General Workflow for Column Chromatography Purification.

References

Technical Support Center: Large-Scale Purification Strategies for 1-Chloro-4-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the large-scale purification of 1-Chloro-4-methylisoquinoline.

Welcome to the technical support guide for the large-scale purification of this compound (CAS No. 24188-78-1). This document is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges in isolating this key synthetic intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Critical Safety Precautions: A Prerequisite for Success

Handling halogenated heterocyclic compounds requires stringent safety measures. Before beginning any purification protocol, it is imperative to understand the potential hazards.

Q: What are the primary health hazards associated with this compound and its precursors?

A: While specific toxicology data for this compound is limited, its structural analogues and precursors present known risks. It should be handled as a compound that is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[1][2][3] The synthesis often involves reagents like phosphoryl chloride (POCl₃), which is highly corrosive and reacts violently with water.

Q: What personal protective equipment (PPE) and handling guidelines are mandatory?

A: All work should be conducted inside a certified chemical fume hood.[4] The following PPE is required:

  • Eye Protection: Tight-sealing safety goggles and a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Not typically required if work is performed in a fume hood, but a NIOSH-approved respirator should be available for emergencies.[5]

Ensure that eyewash stations and safety showers are immediately accessible.[5] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[6][7]

Section 2: Troubleshooting Guide for Purification

This section addresses specific issues that may arise during the large-scale purification of this compound, particularly after its synthesis from 4-methyl-2H-isoquinolin-1-one using a chlorinating agent like POCl₃.[7][8]

Q: My crude product has a low purity (<90%) after the initial aqueous workup. What are the likely impurities and how can I remove them?

A: Low purity at this stage typically points to two main culprits: unreacted starting material (4-methyl-2H-isoquinolin-1-one) and residual acidic byproducts from quenching the chlorinating agent.

  • Causality: The starting material is more polar than the product due to its amide-like structure. Acidic impurities (e.g., phosphoric acid from POCl₃) can also persist if the basic wash is insufficient.

  • Troubleshooting Steps:

    • Confirm Impurity Identity: Use Thin Layer Chromatography (TLC) with a 20% ethyl acetate/hexane eluent. The starting material will have a much lower Rf value (be closer to the baseline) than the desired product.

    • Enhanced Aqueous Wash: If acidic impurities are suspected, re-dissolve the crude product in a water-immiscible solvent like dichloromethane (DCM) and wash again with 5 N NaOH, followed by a brine wash to remove residual base and water.[7][8] This step is crucial for removing acidic contaminants that can interfere with subsequent purification.

    • Proceed to Chromatography/Crystallization: If the starting material is the primary contaminant, a simple wash will be ineffective. You must proceed to column chromatography or recrystallization for separation.

Q: I'm experiencing low yield after performing large-scale flash column chromatography. What went wrong?

A: Low recovery from a large-scale column is a common and costly issue. The cause is often related to incorrect solvent choice, improper column packing, or overloading.

  • Causality: If the eluent is not strong enough (too non-polar), the product will move too slowly and spread into a broad band, leading to excessive solvent usage and poor separation. If it is too strong (too polar), it will elute too quickly along with impurities. Column overloading saturates the stationary phase, preventing proper separation.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Before running the column, find a solvent system where the product has an Rf value of 0.25 - 0.35 . This provides the best balance for separation.[9] A documented system for this compound is 5% ethyl acetate in hexanes, which is a good starting point.[8]

    • Check Column Loading: For silica gel, a general rule is a 1:30 to 1:100 ratio of crude product mass to silica mass. Exceeding this on a large scale leads to significant band broadening and poor separation.

    • Ensure Proper Packing: On a large scale, wet (slurry) packing is superior to dry packing as it minimizes air bubbles and channels that degrade separation efficiency.[10]

    • Final Column Flush: After collecting your product, flush the column with a much more polar solvent (e.g., 50% ethyl acetate/hexane) to check if any product remained strongly adsorbed to the silica.

Q: My final product is a persistent yellow oil or a gummy solid instead of the expected white/yellow solid. How can I induce crystallization?

A: This issue is almost always due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.

  • Causality: Solvents like DCM can be difficult to remove completely under vacuum. Impurities act as "defects" that disrupt the ordered arrangement required for crystallization.

  • Troubleshooting Steps:

    • Azeotropic Removal of Solvents: Dissolve the oil in a minimal amount of a solvent that forms an azeotrope with the suspected contaminant (e.g., toluene to remove DCM or ethyl acetate) and re-concentrate under reduced pressure. Repeat 2-3 times.

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble, but the impurities are soluble, like cold hexanes) to the gummy material. Vigorously stir or sonicate the mixture. This can wash away impurities and often induces crystallization of the product.

    • Initiate Recrystallization: If trituration fails, proceed with a full recrystallization protocol. Finding the right solvent is key (see Protocol 2 below).

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying this compound at a >100g scale: flash chromatography or recrystallization?

A: The choice depends on the specific impurity profile and desired throughput.

  • Flash Chromatography is superior for separating compounds with very similar polarities. It offers high resolution but can be expensive and time-consuming at a large scale due to solvent consumption and the need for large quantities of silica gel.[10]

  • Recrystallization is the preferred method for large-scale industrial purification due to its cost-effectiveness, high throughput, and ability to yield highly pure crystalline material. Its success is entirely dependent on finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.

Q2: How can I effectively monitor the purity of fractions during large-scale chromatography?

A: A multi-tiered approach is best.

  • Primary Screen (TLC): Pool fractions based on TLC analysis. Use the optimized solvent system from your methods development.

  • Secondary Confirmation (¹H NMR): For key pooled fractions, take a quick ¹H NMR. The aromatic region and the sharp methyl singlet around 2.59 ppm (in CDCl₃) are excellent diagnostics for the presence and purity of the product.[7][8]

  • High-Purity Check (LC-MS): For the final combined product, LC-MS provides a quantitative measure of purity.

Q3: The literature describes the product as a "white solid," but mine is consistently light yellow. Is this a problem?

A: Not necessarily. The product is often described as a white to yellow solid.[7] A pale yellow color is common for many nitrogen-containing heterocyles and may not indicate significant impurity. However, if a high degree of purity is required for a downstream application (e.g., catalysis), the color can be removed by treating a solution of the compound with activated carbon during recrystallization.

Section 4: Standardized Purification Protocols

Protocol 1: Large-Scale Flash Column Chromatography

This protocol is designed for purifying >50g of crude this compound.

  • Solvent System Selection:

    • Using TLC, determine the optimal eluent composition. Start with the reported 5% Ethyl Acetate (EtOAc) in Hexanes.[8]

    • Adjust polarity to achieve an Rf value of ~0.3 for the product.

Solvent System (EtOAc/Hexane) Observed Product Rf Recommendation
2%< 0.2Polarity is too low. Increase EtOAc %.
5%~0.3Optimal. Proceed with this system.
10%> 0.5Polarity is too high. Decrease EtOAc %.
  • Column Preparation:

    • Select a glass column with a diameter appropriate for the scale (e.g., a 10 cm diameter column for 50-100g of material).

    • Add a small plug of glass wool and a layer of sand to the bottom.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the chosen eluent. For 50g of crude product, use at least 1.5 kg of silica.

    • Pour the slurry into the column and allow it to pack under a gentle flow of eluent. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve the crude product (50g) in a minimal amount of DCM or the eluent.

    • Alternatively, create a dry load by adsorbing the crude product onto a small amount of silica gel (~100g), drying it fully, and carefully adding the resulting powder to the top of the packed column. This method is preferred for large scales as it leads to better band sharpness.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, maintaining a constant flow rate.

    • Collect fractions of an appropriate volume (e.g., 500 mL).

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a large round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization
  • Solvent Screening (Small Scale):

    • Place ~50 mg of the purified (by chromatography) or crude product into several test tubes.

    • Add a small amount (0.5 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, or mixtures).

    • Heat the tubes to the boiling point of the solvent. If the solid dissolves, it's a potential candidate.

    • Allow the promising solutions to cool slowly to room temperature, then place them in an ice bath.

    • A good recrystallization solvent is one in which the compound fully dissolves when hot but precipitates significantly upon cooling. An Ethanol/Water or Toluene/Hexane mixture is often a good starting point for compounds of this type.

  • Large-Scale Procedure:

    • Place the crude solid (e.g., 100g) in an appropriately sized Erlenmeyer flask equipped with a reflux condenser.

    • Add the chosen solvent in portions while heating the mixture to reflux until the solid just dissolves. Avoid adding a large excess of solvent.

    • (Optional: Decolorization) If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (e.g., 1-2% by weight). Re-heat to reflux for 5-10 minutes.

    • Filter the hot solution through a pre-heated Büchner funnel containing Celite or filter paper to remove the carbon or any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystal formation appears complete, cool the flask in an ice-water bath for at least one hour to maximize yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under high vacuum.

Section 5: Visualization of Workflows

Diagram 1: Purification Strategy Selection

Purification_Strategy start Crude Product (>10g scale) workup Perform Enhanced Aqueous Workup start->workup Initial Step check_impurities What is the primary impurity? recrystallization Recrystallization check_impurities->recrystallization Inorganic salts or single major organic impurity chromatography Flash Column Chromatography check_impurities->chromatography Multiple organic impurities with similar polarity workup->check_impurities end_pure Pure Product (>99%) recrystallization->end_pure chromatography->end_pure

Caption: Decision tree for selecting the optimal large-scale purification method.

Diagram 2: Troubleshooting Low Purity After Chromatography

Troubleshooting_Workflow start Low Purity after Column Chromatography identify_problem Analyze combined fractions with NMR/LC-MS start->identify_problem impurity_type What is the impurity? identify_problem->impurity_type rerun_column Re-run column with shallower gradient impurity_type->rerun_column Isomer or close-Rf spot recrystallize Recrystallize product impurity_type->recrystallize Minor organic impurities wash Perform Acid/Base Wash impurity_type->wash Acidic/Basic impurity end_pure Pure Product rerun_column->end_pure recrystallize->end_pure wash->recrystallize

Caption: Workflow for troubleshooting an impure product after chromatography.

References

Effect of solvent and temperature on 1-Chloro-4-methylisoquinoline reaction rates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-chloro-4-methylisoquinoline. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of its reaction kinetics, with a specific focus on the critical roles of solvent and temperature. Our goal is to empower you to optimize your synthetic routes, ensure reproducibility, and accelerate your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during kinetic studies of this compound.

Q1: What is the primary reaction mechanism I should expect when reacting this compound with a nucleophile?

You should anticipate a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the more familiar SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of a highly unstable aryl cation.[1] Instead, it proceeds via a two-step addition-elimination pathway.

  • Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the chlorine, which is activated by the electron-withdrawing effect of the ring nitrogen. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1] The formation of this complex is typically the slowest step and thus dictates the overall reaction rate.

  • Elimination Step (Fast): The aromaticity of the ring is restored by the rapid expulsion of the chloride leaving group.

The electron-withdrawing nitrogen atom in the isoquinoline ring system is crucial as it helps to stabilize the negative charge of the Meisenheimer complex, making the SNAr pathway favorable.

Caption: General SNAr mechanism for this compound.

Q2: I'm selecting a solvent for my reaction. How will a polar protic vs. a polar aprotic solvent affect the reaction rate?

Solvent choice is one of the most powerful variables in controlling SNAr reaction rates. The polarity and protic nature of the solvent directly influence both the nucleophile and the reaction intermediates.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice for SNAr reactions and will typically yield faster rates.[2]

    • Causality: Polar aprotic solvents possess strong dipole moments that can solvate the cation of your nucleophilic salt, but they are poor hydrogen bond donors.[3] Consequently, they do not strongly solvate the anionic nucleophile. This "naked" nucleophile is more reactive and has higher effective energy, leading to a faster rate of attack on the isoquinoline ring.[2] While they also stabilize the charged Meisenheimer complex, the dominant effect is the enhanced nucleophilicity.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents often lead to significantly slower reaction rates.

    • Causality: Protic solvents have acidic protons that can form strong hydrogen bonds with the anionic nucleophile.[3] This creates a "solvation shell" around the nucleophile, stabilizing it and lowering its ground-state energy.[2] This stabilization makes the nucleophile less reactive and increases the energy barrier for the initial attack, thus slowing the reaction.

Summary of Expected Solvent Effects:

Solvent ClassExamplesEffect on NucleophileEffect on Meisenheimer ComplexOverall Effect on Rate
Polar Aprotic DMSO, DMF, CH₃CNWeakly solvated, highly reactive ("naked")StabilizedSignificant Rate Increase
Polar Protic H₂O, EtOH, MeOHStrongly solvated via H-bonding, less reactiveStabilizedSignificant Rate Decrease
Nonpolar Toluene, HexanePoorly solvatedDestabilizedVery Slow / No Reaction *

*Generally unsuitable due to poor solubility of the nucleophile and poor stabilization of the charged intermediate.

Q3: My reaction in a polar aprotic solvent is much slower than expected. What troubleshooting steps should I take?

If you are experiencing sluggish reaction rates even in a suitable solvent like DMF or DMSO, consider the following factors:

Troubleshooting_Workflow Start Problem: Slow Reaction Rate Water 1. Check for Water Contamination Is the solvent anhydrous? Start->Water Purity 2. Verify Reagent Purity Are reactants and nucleophile pure? Water->Purity Yes Dry Action: Dry solvent using molecular sieves or distill from a drying agent. Water->Dry No Solubility 3. Assess Nucleophile Solubility Is the nucleophile fully dissolved? Purity->Solubility Yes Purify Action: Recrystallize or purify reagents. Use a fresh, high-purity nucleophile. Purity->Purify No Temp 4. Evaluate Reaction Temperature Is the temperature optimal? Solubility->Temp Yes Solubilize Action: Consider a phase-transfer catalyst (e.g., 18-crown-6 for KF) or a more soluble salt of the nucleophile. Solubility->Solubilize No IncreaseTemp Action: Increase temperature in controlled increments (e.g., 10 °C) and monitor rate.

Caption: Troubleshooting decision tree for slow reaction rates.

  • Water Contamination: Trace amounts of water in a polar aprotic solvent can act as a protic contaminant, solvating your nucleophile and drastically reducing its reactivity. Ensure your solvent is anhydrous.

  • Nucleophile Purity & Solubility: Verify the purity of your nucleophile. If using a salt (e.g., NaCN, KOCH₃), ensure it is fully dissolved. Incomplete dissolution reduces the effective concentration of the nucleophile in the solution. In some cases, a phase-transfer catalyst may be required to improve solubility and reactivity.

  • Leaving Group: While chlorine is a reasonably good leaving group in SNAr, the reaction rate is also dependent on the C-Cl bond cleavage. In SNAr, the rate is often faster with more electronegative halogens (F > Cl > Br > I) because they better stabilize the intermediate complex through induction.[1] However, since you are fixed with a chloro-substituent, this factor is not a variable you can change, but it is an important mechanistic consideration.

Q4: How does temperature influence the reaction rate, and how can I quantify this relationship?

Temperature has a profound effect on reaction rates. As a general rule, increasing the temperature increases the rate of reaction. This relationship is quantitatively described by the Arrhenius equation .[4]

Arrhenius Equation: k = A * e^(-Ea / RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy (the minimum energy required for a reaction to occur)

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

To determine the activation energy for your specific reaction, you can perform kinetic experiments at several different temperatures (e.g., 4-5 temperatures in 10 K increments) and create an Arrhenius plot .[5] This involves plotting the natural log of the rate constant (ln k) versus the inverse of the temperature (1/T).

ln(k) = (-Ea/R)(1/T) + ln(A)

This equation takes the form of a straight line (y = mx + c), where:

  • y = ln(k)

  • x = 1/T

  • The slope (m) = -Ea/R

  • The y-intercept (c) = ln(A)

By calculating the slope of this line, you can determine the activation energy: Ea = -slope * R .[5] A higher activation energy indicates a greater sensitivity of the reaction rate to temperature changes.

Example Arrhenius Plot Data:

Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
323.150.0030951.5 x 10⁻⁴-8.80
333.150.0030023.1 x 10⁻⁴-8.08
343.150.0029146.2 x 10⁻⁴-7.39
353.150.0028321.2 x 10⁻³-6.73
Q5: I increased the temperature to speed up my reaction, but now I'm seeing poor yields and multiple side products. What's happening?

While higher temperatures increase the desired reaction rate, they can also accelerate undesirable side reactions, which may have different activation energies. For heteroaromatic systems like isoquinoline, common side reactions at elevated temperatures include:

  • Decomposition: The starting material or product may not be stable at higher temperatures, leading to decomposition and the formation of tar-like substances.

  • Reaction with Solvent: Solvents like DMF or DMSO can decompose or react with strong nucleophiles at high temperatures.

  • Benzyne Formation: Although less common than for simple aryl halides, under very strong basic conditions and high temperatures, an elimination-addition mechanism via a highly reactive benzyne-type intermediate could occur, potentially leading to isomeric products.[1]

Self-Validation & Troubleshooting:

  • Run a Stability Control: Heat your starting material in the solvent at the target temperature without the nucleophile. Do the same for your purified product. Use HPLC or TLC to check for any degradation.

  • Lower the Temperature: Find the optimal balance. It is often better to run the reaction for a longer time at a moderate temperature than quickly at a high temperature that compromises purity and yield.

  • Analyze Byproducts: Isolate and identify major byproducts using techniques like LC-MS or NMR to understand the competing reaction pathways.

Experimental Protocols
Protocol 1: General Procedure for a Kinetic Run

This protocol describes a method for determining the reaction rate by monitoring the disappearance of the starting material over time using an internal standard.

  • Preparation: In a three-neck flask equipped with a condenser, thermometer, and nitrogen inlet, add this compound (1.0 mmol), a suitable internal standard (e.g., naphthalene, 1.0 mmol), and anhydrous solvent (20 mL).

  • Equilibration: Stir the mixture under a nitrogen atmosphere and bring it to the desired, stable temperature (e.g., 60.0 ± 0.1 °C) using a thermostatically controlled oil bath.

  • Initiation: In a separate flask, dissolve the nucleophile (e.g., sodium methoxide, 1.2 mmol) in the same anhydrous solvent (5 mL). Once the substrate solution is at a stable temperature, rapidly add the nucleophile solution via syringe. This is time zero (t=0) .

  • Sampling: At timed intervals (e.g., t = 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a quenching solution (e.g., dilute aqueous HCl, 1 mL) to stop the reaction.

  • Analysis: Analyze the quenched samples by a calibrated analytical method (e.g., GC or HPLC) to determine the ratio of the starting material to the internal standard.

  • Data Processing: Calculate the concentration of this compound at each time point. Plot concentration vs. time to determine the reaction order and the pseudo-first-order rate constant (k_obs) if the nucleophile is in large excess.[6][7]

Protocol 2: Workflow for Determining Activation Energy (Ea)

Ea_Workflow cluster_exp Experimental Phase cluster_calc Calculation Phase cluster_analysis Analysis Phase T1 Run Kinetic Experiment at Temperature T1 k1 Calculate Rate Constant k1 T1->k1 T2 Run Kinetic Experiment at Temperature T2 k2 Calculate Rate Constant k2 T2->k2 T3 Run Kinetic Experiment at Temperature T3 k3 Calculate Rate Constant k3 T3->k3 T4 Run Kinetic Experiment at Temperature T4 k4 Calculate Rate Constant k4 T4->k4 Plot Plot ln(k) vs. 1/T (Arrhenius Plot) k1->Plot k2->Plot k3->Plot k4->Plot Slope Perform Linear Regression to find the Slope Plot->Slope Ea Calculate Ea Ea = -Slope * R Slope->Ea

Caption: Experimental workflow for determining activation energy (Ea).

  • Select Temperatures: Choose at least four different temperatures, ensuring a reasonable spread (e.g., 50, 60, 70, 80 °C).

  • Execute Kinetic Runs: Following Protocol 1, perform a complete kinetic experiment at each selected temperature, ensuring all other conditions (concentrations, solvent) remain identical.

  • Calculate Rate Constants: For each temperature, determine the rate constant, k.

  • Transform Data: Convert temperatures to Kelvin (K = °C + 273.15). Calculate 1/T and ln(k) for each data point.

  • Plot and Analyze: Create an Arrhenius plot of ln(k) vs. 1/T. Perform a linear regression to find the slope of the best-fit line.

  • Determine Ea: Use the formula Ea = -slope * 8.314 J/mol·K to calculate the activation energy.[4]

References

Overcoming poor reactivity of 1-Chloro-4-methylisoquinoline in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-4-methylisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this substrate in nucleophilic substitution reactions. Here, we provide in-depth, experience-driven answers to common problems, troubleshooting guides for your experiments, and detailed protocols to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs): Understanding the Reactivity of this compound

This section addresses the fundamental chemical principles governing the reactivity of your substrate. Understanding why a reaction is failing is the first step toward solving the problem.

Q1: Why is my nucleophilic substitution reaction with this compound proceeding slowly or resulting in a low yield?

A: The poor reactivity you are observing stems from a combination of electronic and steric factors inherent to the molecule's structure.

  • Electronic Effects: While the nitrogen atom in the isoquinoline ring is electron-withdrawing and does activate the C1 position for nucleophilic attack, this activation is often insufficient for many nucleophiles under standard conditions.[1] Aromatic rings are inherently electron-rich and resistant to attack by nucleophiles.[2] The reaction must proceed via a high-energy intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.[3][4]

  • Steric Hindrance: The methyl group at the C4 position, while not directly adjacent to the reaction center at C1, can create steric congestion. This crowding can impede the optimal trajectory for the incoming nucleophile to attack the C1 carbon, thereby increasing the activation energy of the reaction.[5][6]

  • Leaving Group Ability: Chlorine is a competent leaving group in nucleophilic aromatic substitution (SNAr), but it is not the most reactive. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the loss of the leaving group.[7][8] Therefore, a more reactive leaving group like fluorine would lead to a faster reaction, but chlorine's moderate ability means that overcoming the initial activation barrier is the primary challenge.

Q2: What is the expected mechanism for a standard nucleophilic substitution on this substrate?

A: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is a two-step addition-elimination process.

  • Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon at the C1 position. This is the slowest step of the reaction because it requires disrupting the stable aromatic system to form a negatively charged, non-aromatic intermediate called a Meisenheimer complex.[4] The stability of this intermediate is crucial. For isoquinoline, the negative charge can be delocalized onto the electronegative nitrogen atom, which is why attack at the C1 position is favored.[1][9]

  • Elimination Step (Fast): The leaving group (chloride) is expelled, and the aromaticity of the ring is restored. This step is typically fast.

Below is a diagram illustrating this mechanistic pathway.

SNAr Mechanism sub This compound mc Meisenheimer Complex (Non-aromatic, Stabilized) sub->mc 1. Addition of Nu⁻ (Slow, Rate-Determining) nu Nucleophile (Nu⁻) nu->mc prod Substituted Product mc->prod 2. Elimination of Cl⁻ (Fast, Restores Aromaticity) lg Chloride (Cl⁻) mc->lg

Caption: The SNAr mechanism for this compound.

Troubleshooting Guide: From Low Conversion to Optimized Yield

This section is designed to provide direct, actionable solutions to common experimental failures.

Problem: My reaction shows little to no conversion, even after extended reaction times.

This is the most common issue and usually indicates that the reaction conditions are not energetic enough to overcome the activation barrier.

  • Solution A: Increase Thermal Energy (Conventional Heating)

    • Causality: Many SNAr reactions require significant thermal energy. Increasing the temperature provides the molecules with the necessary kinetic energy to collide effectively and overcome the activation barrier for the formation of the Meisenheimer complex.

    • Action: Increase the reaction temperature in increments of 10-20 °C. Use a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP that can remain liquid at temperatures exceeding 120 °C. Monitor for potential decomposition of your starting material or product at higher temperatures.

  • Solution B: Employ Microwave Irradiation

    • Causality: Microwave heating can dramatically accelerate reactions by efficiently and directly transferring energy to polar molecules in the solution.[10] This often leads to a significant reduction in reaction time—from hours to minutes—and can drive difficult reactions to completion where conventional heating fails.[11][12]

    • Action: Transfer your reaction to a sealed microwave vial and perform the reaction in a dedicated microwave reactor. Start with a temperature similar to your conventional heating method and monitor the pressure. You can often safely increase the temperature beyond the solvent's atmospheric boiling point in a sealed vessel. See Protocol 1 for a general procedure.

  • Solution C: Consider Acid Catalysis

    • Causality: Protonating the isoquinoline nitrogen with a strong acid makes the ring system even more electron-deficient.[13] This enhances the electrophilicity of the C1 carbon, making it more susceptible to nucleophilic attack and lowering the activation energy.[14]

    • Action: Add a stoichiometric amount of a non-nucleophilic acid like HCl or H₂SO₄ to your reaction mixture. This is particularly effective for neutral or weakly basic nucleophiles like alcohols. Be aware that this is not suitable for acid-sensitive substrates or nucleophiles.

Problem: The reaction works, but it's too slow and requires harsh conditions (e.g., >150 °C), leading to side products.

When brute-force SNAr is not viable, a more elegant catalytic approach is often the superior solution, especially for forming C-N bonds.

  • Solution: Switch to Palladium-Catalyzed Buchwald-Hartwig Amination

    • Causality: The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms C-N bonds using a palladium catalyst.[15] It operates through a different mechanistic cycle (oxidative addition, ligand exchange, reductive elimination) and does not rely on activating the aromatic ring for nucleophilic attack. This method is exceptionally effective for coupling amines with unreactive aryl halides and often proceeds under much milder conditions than SNAr, leading to cleaner reactions and higher yields.[16][17]

    • Action: Instead of forcing an SNAr reaction, redesign your synthesis to use a Buchwald-Hartwig protocol. This will require a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP, or a specialized Buchwald ligand), and a base (e.g., Cs₂CO₃ or NaOtBu). See Protocol 2 for a detailed starting procedure.

Troubleshooting Flowchart start Low/No Reactivity of This compound q1 Is your nucleophile an amine? start->q1 snar_path Increase Thermal Energy (Conventional or Microwave) q1->snar_path No (or try SNAr first) bh_path Switch to Buchwald-Hartwig Amination Protocol q1->bh_path Yes q2 Still poor reactivity or decomposition? snar_path->q2 acid Try Acid Catalysis (if compatible) q2->acid Yes success Optimized Reaction q2->success No acid->success bh_path->success

Caption: A decision tree for troubleshooting poor reactivity.

Data Summary & Method Comparison

The choice of methodology can have a profound impact on reaction outcomes. The table below summarizes typical conditions for each approach.

ParameterConventional SNArMicrowave-Assisted SNArBuchwald-Hartwig Amination
Temperature High (100-180 °C)Very High (120-220 °C)Mild to Moderate (80-120 °C)
Reaction Time Hours to DaysMinutes to HoursHours
Pressure AtmosphericHigh (Sealed Vessel)Atmospheric
Key Reagents Substrate, Nucleophile, SolventSubstrate, Nucleophile, SolventSubstrate, Amine, Pd Catalyst, Ligand, Base
Common Issues Low conversion, decompositionRequires specialized equipmentCatalyst/ligand sensitivity, cost
Best For... Simple, robust nucleophilesRapid optimization, difficult SNArC-N bond formation, sensitive substrates

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution

This protocol provides a starting point and should be optimized for your specific nucleophile.

  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired nucleophile (1.2-2.0 eq.), and a suitable high-boiling solvent (e.g., DMF, NMP, or DMA, to a concentration of 0.1-0.5 M). If the nucleophile is an amine salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Reaction: Seal the vial with a septum cap. Place it in the cavity of a microwave reactor. Set the reaction temperature to 150 °C, the hold time to 30 minutes, and the power to dynamic or variable mode.

  • Monitoring & Work-up: After the initial 30 minutes, cool the vial, carefully take an aliquot, and analyze by LC-MS or TLC to determine conversion. If the reaction is incomplete, re-irradiate for additional time intervals (e.g., 30-60 minutes) at the same or a slightly higher temperature (e.g., 180 °C).

  • Isolation: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate or another suitable organic solvent and wash with water and brine to remove the high-boiling solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a robust starting point for C-N cross-coupling. Ligand and base screening may be necessary for optimization.[18]

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine nucleophile (1.1-1.5 eq.).

  • Solvent & Reaction: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to a concentration of 0.1 M). Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Isolation: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional solvent. Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

Buchwald-Hartwig Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa le Ligand Exchange oa->le Ar-Pd(II)(Cl)L₂ re Reductive Elimination re->pd0 product Ar-NR₂ (Product) re->product le->re Ar-Pd(II)(NR₂)L₂ hcl [H-Base]⁺Cl⁻ le->hcl arx Ar-Cl (this compound) arx->oa amine R₂NH (Amine) amine->le base Base base->le

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Preventing decomposition of 1-Chloro-4-methylisoquinoline during workup

Author: BenchChem Technical Support Team. Date: January 2026

To: Organic Chemistry and Drug Development Professionals From: Senior Application Scientist, Chemical Process Group Subject: Troubleshooting Guide for Preventing Decomposition of 1-Chloro-4-methylisoquinoline During Workup

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. However, its utility is often hampered by its instability during standard aqueous workup procedures. The chlorine atom at the C1 position is highly activated towards nucleophilic substitution, primarily due to the electron-withdrawing effect of the adjacent ring nitrogen. This reactivity frequently leads to the formation of the undesired by-product, 4-methylisoquinolin-1(2H)-one, significantly lowering yields and complicating purification.

This guide provides a series of troubleshooting questions and detailed, field-proven protocols to help you prevent decomposition and successfully isolate your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My product is decomposing upon adding water or a basic solution (like NaHCO₃) to quench the reaction. What is the chemical cause, and how can I prevent it?

A1: This is the most common failure mode. The decomposition is a classic nucleophilic aromatic substitution (SNAr) reaction where water or hydroxide acts as the nucleophile, displacing the chloride.

  • The Chemistry Behind the Problem: The nitrogen atom in the isoquinoline ring inductively withdraws electron density, making the C1 carbon highly electrophilic. This makes the chloride an excellent leaving group when attacked by nucleophiles. In neutral water, the process is hydrolysis. In basic solutions, the more potent nucleophile, hydroxide (OH⁻), dramatically accelerates this decomposition.

  • Mechanism: Hydrolysis of this compound

    digraph "Hydrolysis_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

    }

    Mechanism of aqueous decomposition.
  • Troubleshooting & Recommended Protocol: The key is to strictly avoid aqueous and basic conditions, especially at elevated temperatures. An anhydrous or non-nucleophilic workup is essential.

    Protocol 1: Non-Aqueous Workup

    • Reaction Quench: After confirming reaction completion via TLC, cool the reaction mixture to 0 °C in an ice bath.

    • Solvent Removal: If your reaction solvent is high-boiling (e.g., POCl₃), remove it carefully under reduced pressure, ensuring the temperature does not exceed 40 °C.[1][2]

    • Residue Treatment: Dissolve the resulting crude residue in a non-polar, water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Neutralization (If Necessary): If acidic reagents (like excess POCl₃) are present, quench by slowly pouring the organic solution into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate. Crucially, minimize the contact time. Immediately proceed to the extraction step. For maximum safety, an alternative is to filter the crude organic solution through a short plug of basic alumina or potassium carbonate to neutralize acids.

    • Extraction: Quickly transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer once with ice-cold brine to initiate drying.[3]

    • Drying: Dry the organic phase thoroughly with a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40 °C). The resulting crude solid or oil should be purified immediately.

Q2: I observe a new, more polar spot on my TLC plate during silica gel column chromatography, and my final yield is poor. Is the column causing decomposition?

A2: Yes, this is highly likely. Standard silica gel is acidic (pH ≈ 4-5) and contains surface silanol groups (Si-OH) and bound water, which can catalyze hydrolysis of your acid-sensitive product.

  • The Chemistry Behind the Problem: The Lewis acidic sites on the silica surface can coordinate to the isoquinoline nitrogen, further activating the C1 position towards nucleophilic attack by adsorbed water molecules or the silanol groups themselves. This leads to the formation of the polar 4-methylisoquinolin-1(2H)-one, which often sticks to the silica, appearing as a baseline or highly retained spot on the TLC.

  • Troubleshooting & Recommended Protocol: The solution is to neutralize the stationary phase or use a less acidic alternative.

    Protocol 2: Purging with a Neutralized Stationary Phase

    • TLC Analysis: First, determine an appropriate eluent system using TLC, aiming for an Rf of ~0.3 for your product.[4] A good starting point is a mixture of hexanes and ethyl acetate.

    • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., 100% hexanes). Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% (v/v).[5] Stir for 10-15 minutes to allow for neutralization.

    • Column Packing: Pack the column using this neutralized slurry.

    • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

    • Elution: Run the column using an eluent system that also contains 0.5-1% triethylamine. This maintains the neutral environment throughout the purification process.

    • Alternative Stationary Phases: If decomposition persists, consider using neutral alumina as the stationary phase.[5]

  • Workflow: Choosing a Purification Strategy

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    }

    Decision workflow for purification.
Q3: How can I confirm that my product has decomposed to 4-methylisoquinolin-1(2H)-one?

A3: Spectroscopic analysis provides definitive proof of decomposition. The changes in ¹H NMR, ¹³C NMR, and IR spectra are distinct and easy to identify.

  • Data Presentation: Spectroscopic Comparison

Technique This compound (Desired Product) 4-Methylisoquinolin-1(2H)-one (Decomposition Product) Key Change to Observe
¹H NMR Aromatic protons in the typical 7.5-8.5 ppm range. A sharp singlet for the methyl group (~2.6 ppm).[2]A broad singlet for the N-H proton (>10 ppm, often exchangeable with D₂O). Aromatic protons may shift slightly. Methyl singlet remains.Appearance of a new, broad, downfield N-H peak.
IR Spectroscopy Absence of significant peaks in the 3400-3200 cm⁻¹ (N-H) and 1700-1650 cm⁻¹ (C=O) regions.A broad N-H stretching band around 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band around 1660 cm⁻¹ (amide).[6]Appearance of strong N-H and C=O stretches.
Mass Spec (EI) M⁺ peak at m/z = 177, with a characteristic M+2 peak (~33% intensity) for the ³⁷Cl isotope.M⁺ peak at m/z = 159.[7]Loss of the chlorine isotope pattern and a mass shift of -18 Da (formally -Cl, +OH).
TLC (Hex/EtOAc) Moderately polar, Rf typically 0.3-0.6.Highly polar, often stays at the baseline or has a very low Rf.A new, much more polar spot appears.
Summary of Best Practices
  • Minimize Water Contact: Always use anhydrous solvents and perform reactions under an inert atmosphere (N₂ or Ar).

  • Keep it Cold: Perform all aqueous or basic washes (if absolutely unavoidable) at 0 °C to slow the rate of hydrolysis.

  • Work Quickly: Minimize the time your compound is in contact with any aqueous or protic media.

  • Use Neutral Purification Conditions: Deactivate silica gel with triethylamine or use neutral alumina for column chromatography.

  • Avoid High Temperatures: Concentrate solvents under reduced pressure at temperatures below 40 °C.

  • Store Properly: Store the purified product under an inert atmosphere at low temperatures (2-8 °C) to prevent degradation over time.[8]

By understanding the chemical instability of this compound and implementing these robust workup and purification strategies, researchers can significantly improve yields and obtain high-purity material for their synthetic endeavors.

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of 1-Chloro-4-methylisoquinoline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the purity assessment of 1-Chloro-4-methylisoquinoline, a key intermediate in pharmaceutical synthesis, utilizing High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the chosen methodology, present a detailed experimental protocol, and compare its performance with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and impurity profiling.

The control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities to ensure the safety and efficacy of the final drug product.[3][4] this compound serves as a vital building block in the synthesis of various therapeutic agents. Its purity directly impacts the quality and impurity profile of the final API. Therefore, a well-validated and sensitive analytical method for its purity assessment is paramount.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1][2][5] Its application in impurity profiling is particularly advantageous due to its high resolution, sensitivity, and adaptability to a wide range of analytes.[1][6][7] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar to nonpolar compounds like this compound.[8][9]

Understanding the Analyte: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

  • Structure: this compound is a heterocyclic aromatic compound.

  • Polarity: The presence of the aromatic rings imparts significant nonpolar character, while the nitrogen atom and the chloro substituent introduce some polarity. This makes it an ideal candidate for reversed-phase chromatography.

  • Potential Impurities: Impurities can arise from the starting materials, by-products of the synthesis, or degradation.[1] A common synthetic route involves the treatment of 4-methyl-2H-isoquinolin-1-one with a chlorinating agent like phosphorus oxychloride.[10][11] Potential impurities could include the starting material (4-methyl-2H-isoquinolin-1-one), over-chlorinated by-products, or other positional isomers.

The HPLC Method: A Self-Validating System

The presented HPLC method is designed to be a self-validating system, incorporating principles outlined in major pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), as well as ICH guidelines for analytical method validation.[3][12][13][14][15]

Causality Behind Experimental Choices

The selection of each chromatographic parameter is based on a scientific rationale to achieve optimal separation and detection of this compound and its potential impurities.

  • Column: A C18 reversed-phase column is the stationary phase of choice. The nonpolar C18 chains provide excellent retention for the moderately nonpolar analyte through hydrophobic interactions. The choice of a reputable brand with good batch-to-batch reproducibility is crucial for method robustness.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed.

    • Aqueous Phase (Mobile Phase A): A buffer, such as ammonium formate, is used to control the pH of the mobile phase. For a basic compound like an isoquinoline derivative, a slightly acidic mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.[16]

    • Organic Phase (Mobile Phase B): Acetonitrile is chosen as the organic modifier due to its low viscosity, UV transparency, and ability to provide sharp peaks for many aromatic compounds.[16]

    • Gradient Elution: A gradient is necessary to elute a range of compounds with varying polarities, from potential polar impurities to the less polar main component and any nonpolar by-products, within a reasonable analysis time while maintaining good resolution.

  • Detection: A photodiode array (PDA) or a variable wavelength UV detector is used. The aromatic nature of this compound results in strong UV absorbance, allowing for sensitive detection. The optimal wavelength is determined by acquiring the UV spectrum of the analyte.

Experimental Workflow

HPLC Purity Assessment Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Preparation (Dissolve in Diluent) inject_sample Inject Sample prep_sample->inject_sample prep_mobile Mobile Phase Preparation (Aqueous Buffer & Organic Solvent) hplc_system HPLC System Equilibration prep_mobile->hplc_system hplc_system->inject_sample run_gradient Chromatographic Separation (Gradient Elution) inject_sample->run_gradient detect UV Detection run_gradient->detect acquire_data Data Acquisition (Chromatogram) detect->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Purity Calculation (% Area) integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity assessment of this compound.

Detailed Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-18.1 min: 90-30% B, 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

System Suitability Test (SST):

Before sample analysis, the suitability of the chromatographic system must be verified according to pharmacopeial guidelines.[12][13][17]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.8
Theoretical Plates (N) > 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve in 10 mL of the diluent to obtain a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool, it is essential to understand its performance in comparison to other analytical techniques. This section compares the developed HPLC method with Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC).

Gas Chromatography (GC)

GC is a suitable technique for volatile and thermally stable compounds.[18][19][20] this compound, being a semi-volatile compound, can be analyzed by GC.

  • Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.

  • Advantages:

    • High resolution and efficiency, leading to sharp peaks.[21]

    • Faster analysis times for simple mixtures.[20]

    • Highly sensitive detectors like the Flame Ionization Detector (FID).

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile impurities.[18]

    • High temperatures in the injector and column can cause degradation of some analytes.

    • Derivatization may be required for some compounds to improve volatility and peak shape, adding complexity to the sample preparation.[21]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of thin-layer chromatography that offers better resolution and quantification capabilities.

  • Principle: Separation occurs on a plate coated with a stationary phase, with the mobile phase moving by capillary action.

  • Advantages:

    • Cost-effective and requires less solvent compared to HPLC.[22][23]

    • High sample throughput as multiple samples can be analyzed simultaneously.

    • Simpler instrumentation.

  • Disadvantages:

    • Lower resolution and sensitivity compared to HPLC.

    • Quantification is generally less precise than HPLC.

    • Automation is less common compared to HPLC systems.

Comparative Data Summary
FeatureHPLC (Developed Method)Gas Chromatography (GC-FID)HPTLC
Principle Liquid-Solid PartitioningGas-Liquid/Solid PartitioningLiquid-Solid Adsorption
Applicability Volatile & Non-volatile CompoundsVolatile & Thermally Stable CompoundsWide range, but less suitable for highly volatile compounds
Resolution HighVery HighModerate
Sensitivity High (ng level)Very High (pg level with FID)Moderate (µg-ng level)
Analysis Time ~25 min per sample~15-20 min per sampleHigh throughput (multiple samples simultaneously)
Quantification Excellent Precision & AccuracyGood Precision & AccuracyModerate Precision & Accuracy
Key Advantage Versatility for a wide range of impuritiesExcellent for volatile impuritiesCost-effective and high throughput
Key Limitation Higher solvent consumptionLimited to thermally stable compoundsLower resolution and sensitivity

Logical Framework for Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.

Method Selection Logic start Purity Assessment of This compound q1 Are potential impurities non-volatile or thermally labile? start->q1 hplc HPLC is the preferred method q1->hplc Yes gc_or_hplc GC or HPLC can be considered q1->gc_or_hplc No q2 Is high throughput and low cost a priority? gc_or_hplc->q2 hptlc HPTLC is a suitable option q2->hptlc Yes gc GC is a strong candidate q2->gc No

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

The developed reversed-phase HPLC method provides a robust, sensitive, and reliable approach for the purity assessment of this compound. Its ability to separate a wide range of potential impurities, including non-volatile and thermally labile compounds, makes it superior to GC and HPTLC for comprehensive impurity profiling in a regulatory environment. While GC offers higher resolution for volatile compounds and HPTLC provides a cost-effective screening tool, the presented HPLC method stands out as the most suitable technique for ensuring the quality and consistency of this critical pharmaceutical intermediate. The principles and protocols outlined in this guide are grounded in established scientific and regulatory standards, providing a solid foundation for implementation in quality control laboratories.

References

A Comparative Spectroscopic Guide to the Structural Confirmation of 1-Chloro-4-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of molecular characterization. 1-Chloro-4-methylisoquinoline is a key substituted isoquinoline derivative, a scaffold prevalent in numerous biologically active compounds. Its precise structural elucidation is paramount for ensuring purity, understanding reactivity, and guaranteeing downstream success in medicinal chemistry programs.

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of this compound. By contrasting its spectral data with that of a simpler aromatic analogue, 1-chloro-4-methylbenzene (p-chlorotoluene) , we will illuminate the distinct spectroscopic signatures imparted by the isoquinoline's fused heteroaromatic system. This comparison-based approach not only validates the target structure but also deepens the researcher's understanding of structure-spectrum correlations. We will dissect the data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the causal reasoning behind the observed spectral phenomena.

Structural Framework: A Tale of Two Rings

The fundamental difference between this compound and its comparator, p-chlorotoluene, lies in the core ring system. The former possesses a bicyclic heteroaromatic isoquinoline core, while the latter has a simple monocyclic benzene ring. This structural variance introduces a nitrogen atom and a more complex, rigid electronic environment in the isoquinoline, leading to profound and predictable differences in their spectroscopic fingerprints.

Figure 1: Chemical structures of the target compound and its comparator.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for unequivocal structure determination.[1] Each method provides a unique piece of the structural puzzle, and together, they form a self-validating analytical system.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the specific arrangement of hydrogen atoms in a molecule.[2] The comparison between our target compound and p-chlorotoluene reveals the significant deshielding effect of the heteroaromatic system.

  • This compound: The ¹H NMR spectrum is complex and highly informative. The protons on the benzene portion of the isoquinoline ring (H-5 to H-8) appear in the aromatic region, typically between 7.6 and 8.4 ppm. The lone proton on the pyridine ring (H-3) is also found in this region. The key differentiator is the downfield shift of all aromatic protons compared to a simple benzene ring, a direct consequence of the electron-withdrawing nature of the nitrogen atom and the ring current of the fused system. The methyl group appears as a sharp singlet, but its chemical shift is influenced by its position on the heteroaromatic ring. The reported spectrum in CDCl₃ shows a singlet for the methyl group at 2.59 ppm and a complex set of signals for the aromatic protons.[3]

    • δ 8.35 (d, J = 8.31 Hz, 1H): Attributed to H-8, which is deshielded by the adjacent fused ring.

    • δ 8.11 (s, 1H): This singlet corresponds to H-3, the sole proton on the pyridine ring.

    • δ 7.94 (d, J = 8.31 Hz, 1H): Likely corresponds to H-5.

    • δ 7.78 (m, 1H) & 7.68 (t, J = 7.70 Hz, 1H): These overlapping signals are assigned to H-6 and H-7.

    • δ 2.59 (s, 3H): The characteristic singlet of the methyl group at C-4.

  • p-Chlorotoluene: The spectrum is much simpler, reflecting the molecule's symmetry. It displays two doublets in the aromatic region and a singlet for the methyl group.

    • δ 7.27 (d, J = 8.4 Hz, 2H): These are the two protons (H-2, H-6) ortho to the methyl group.

    • δ 7.11 (d, J = 8.4 Hz, 2H): These are the two protons (H-3, H-5) ortho to the chlorine atom.[4]

    • δ 2.38 (s, 3H): The methyl group protons appear at a more upfield position compared to the target compound, reflecting the less electron-withdrawing environment of a simple benzene ring.[5]

Causality: The downfield shift of the aromatic protons in this compound relative to p-chlorotoluene is a direct result of the deshielding influence of the electronegative nitrogen atom within the aromatic system.[6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a map of the carbon framework, with each unique carbon atom producing a distinct signal.[7] The chemical shifts are highly sensitive to the local electronic environment.

  • 1-Chloroisoquinoline (Experimental, CDCl₃): For comparison, the experimental shifts for the parent compound without the methyl group are available and provide a strong baseline. Key signals appear at approximately δ 151.8 (C-1), 142.4 (C-3), 120.9 (C-4), and within the 126-137 ppm range for the remaining carbons.

  • p-Chlorotoluene (Experimental, CDCl₃): The spectrum shows four distinct signals, consistent with its C₂ᵥ symmetry.

    • δ 132.8, 132.1, 128.8, 128.5: These signals correspond to the aromatic carbons. The carbon attached to the methyl group (C-4) and the carbon attached to the chlorine (C-1) are the quaternary carbons, while the other two signals represent the two pairs of equivalent CH carbons.[4]

    • δ 21.5: The methyl carbon signal.[4]

Causality: The broader chemical shift range and the presence of signals further downfield (>140 ppm) in the isoquinoline system are characteristic of heteroaromatic compounds, where the nitrogen atom significantly influences the electronic distribution across the carbon skeleton.[3][4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups and overall structure.[8]

  • This compound (Expected): The spectrum will be characterized by several key absorption bands:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

    • ~1600-1475 cm⁻¹: A series of sharp bands corresponding to the C=C and C=N stretching vibrations within the fused aromatic rings. The C=N stretch is a key identifier for the heteroaromatic system.[9]

    • ~850-550 cm⁻¹: A strong band corresponding to the C-Cl stretching vibration.

    • ~900-675 cm⁻¹: C-H out-of-plane bending ("oop") bands, which can be diagnostic of the substitution pattern on the benzene ring.

  • p-Chlorotoluene (Experimental): The spectrum is simpler and dominated by features of a substituted benzene ring.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2920 cm⁻¹: Alkyl C-H stretching from the methyl group.

    • ~1600, 1490 cm⁻¹: Characteristic C=C stretching vibrations of the benzene ring.

    • ~815 cm⁻¹: A strong C-H "oop" band, characteristic of 1,4-disubstitution.

    • ~750 cm⁻¹: A band likely associated with the C-Cl stretch.

Causality: The key distinguishing feature in the IR spectrum of this compound will be the presence of C=N stretching vibrations, which are absent in p-chlorotoluene. This provides direct evidence for the nitrogen-containing heterocyclic ring.

Mass Spectrometry (MS): Determining Mass and Fragmentation

MS provides the molecular weight and valuable structural information from the fragmentation pattern of the molecule upon ionization.

  • This compound:

    • Molecular Ion (M⁺˙): The molecular formula is C₁₀H₈ClN, giving a monoisotopic mass of approximately 177.04 Da.[10] A crucial feature will be the isotopic pattern for chlorine: a molecular ion peak (M⁺˙) at m/z 177 (containing ³⁵Cl) and an M+2 peak at m/z 179 (containing ³⁷Cl) in an approximate 3:1 intensity ratio. This pattern is a definitive indicator of the presence of one chlorine atom.

    • Fragmentation: Common fragmentation pathways would involve the loss of a chlorine radical (M-35) or loss of HCl (M-36). Loss of a methyl radical (M-15) to form a stable quinolinium-type cation is also a likely and significant fragmentation pathway.

  • p-Chlorotoluene:

    • Molecular Ion (M⁺˙): With a formula of C₇H₇Cl, the monoisotopic mass is approximately 126.02 Da.[11] It will also exhibit the characteristic 3:1 (M⁺˙ to M+2) isotopic cluster at m/z 126 and 128.

    • Fragmentation: The most prominent fragmentation is the loss of a chlorine radical to form the very stable benzyl/tropylium cation at m/z 91. This is often the base peak in the spectrum.

Causality: While both molecules show the signature chlorine isotopic pattern, their fragmentation patterns are distinct. The formation of a tropylium ion (m/z 91) is characteristic of toluene derivatives, whereas the fragmentation of the isoquinoline will be directed by the stability of the bicyclic heteroaromatic cation.

Data Summary Tables

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
This compound 2.59 Singlet (s) - -CH₃
7.68 Triplet (t) 7.70 H-6 or H-7
7.78 Multiplet (m) - H-7 or H-6
7.94 Doublet (d) 8.31 H-5
8.11 Singlet (s) - H-3
8.35 Doublet (d) 8.31 H-8
p-Chlorotoluene 2.38 Singlet (s) - -CH₃
7.11 Doublet (d) 8.4 H-3, H-5

| | 7.27 | Doublet (d) | 8.4 | H-2, H-6 |

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Assignment
This compound ~15-20 (Predicted) -CH₃
~120-152 (Predicted) Aromatic & Heteroaromatic Carbons
1-Chloroisoquinoline 120.9, 126.5, 127.2, 127.9, 130.4, 136.9, 142.4, 151.8 Aromatic & Heteroaromatic Carbons
p-Chlorotoluene 21.5 -CH₃

| | 128.5, 128.8, 132.1, 132.8 | Aromatic Carbons |

Table 3: Comparative IR and MS Data

Technique Parameter This compound p-Chlorotoluene
IR Spectroscopy Aromatic C-H Stretch (cm⁻¹) ~3100-3000 ~3100-3000
C=N / C=C Stretch (cm⁻¹) ~1600-1475 (multiple bands) ~1600, 1490
C-Cl Stretch (cm⁻¹) ~850-550 ~750
Mass Spectrometry Molecular Formula C₁₀H₈ClN C₇H₇Cl
Molecular Weight 177.63 126.58
M⁺˙ / M+2 peaks (m/z) 177 / 179 126 / 128
M⁺˙ : M+2 Ratio ~3:1 ~3:1

| | Key Fragment (m/z) | 142 (M-Cl) | 91 (M-Cl) |

Experimental Protocols & Workflow

The following protocols describe a standardized approach for acquiring high-quality spectroscopic data for structural confirmation.

Overall Analytical Workflow

A logical workflow ensures that data from each technique is used to build a cohesive structural argument.

Workflow cluster_workflow Spectroscopic Analysis Workflow Sample Purified Sample (this compound) Prep Sample Preparation (Dissolve in CDCl₃ for NMR, prepare film/pellet for IR) Sample->Prep MS Mass Spectrometry (EI or ESI) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D Experiments) Prep->NMR IR IR Spectroscopy (FT-IR) Prep->IR Analysis Data Analysis & Comparison (Chemical Shifts, Frequencies, m/z) NMR->Analysis IR->Analysis MS->Analysis Confirm Structural Confirmation Analysis->Confirm

Figure 2: A typical workflow for spectroscopic structural elucidation.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (0 ppm).[1]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a standard 90° pulse.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity, especially for quaternary carbons.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate exponential multiplication (line broadening) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the spectrum using the TMS signal at 0 ppm.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (ATR): If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Label the significant peaks.

Protocol 3: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like these, direct infusion via a heated probe or injection into a Gas Chromatography (GC-MS) system is appropriate.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic pattern.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and key fragments.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙) and the M+2 peak. Confirm their ~3:1 ratio.

    • Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the proposed structure.

Conclusion

The structural confirmation of this compound is robustly achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The ¹H NMR provides a detailed map of the proton environment, clearly distinguishing the heteroaromatic protons from those of a simple benzene ring. ¹³C NMR confirms the carbon count and highlights the electronic influence of the nitrogen atom. IR spectroscopy provides definitive evidence of the C=N bond within the isoquinoline core, a feature absent in the comparator p-chlorotoluene. Finally, Mass Spectrometry confirms the correct molecular weight and elemental composition (specifically, the presence of one chlorine atom) while revealing a fragmentation pattern characteristic of the stable isoquinoline ring system. By comparing these results against a simpler analogue, the unique spectral signatures of the target molecule are brought into sharp focus, providing an unequivocal and self-validating confirmation of its structure.

References

A Comparative Analysis of the Biological Activity of 1-Chloro-4-methylisoquinoline and its Bromo Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of pharmacological properties. Among the most impactful modifications is halogenation. The introduction of halogen atoms can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby modulating its interaction with biological targets.[3][4]

This guide provides a comparative overview of 1-chloro-4-methylisoquinoline and its bromo analog, 1-bromo-4-methylisoquinoline. While direct, head-to-head comparative studies on the biological activities of these specific analogs are not extensively documented in publicly available literature, this document synthesizes existing data on related halo-isoquinolines and fundamental principles of medicinal chemistry to offer a predictive comparison. We will delve into their synthesis, physicochemical properties, and extrapolate their potential biological activities, providing a framework for researchers to design and conduct further comparative studies.

Physicochemical Properties: The Halogen Dichotomy

The difference between a chlorine and a bromine atom at the 1-position of the 4-methylisoquinoline core may seem subtle, but it imparts distinct physicochemical characteristics that are critical in determining biological activity.

PropertyChlorine (Cl)Bromine (Br)Implication for Biological Activity
Atomic Radius (Å) 0.991.14The larger size of bromine may cause steric hindrance at the binding site of a biological target, potentially altering binding affinity.
Electronegativity (Pauling Scale) 3.162.96The higher electronegativity of chlorine can lead to a more polarized C-Cl bond, potentially influencing hydrogen bonding and other non-covalent interactions.
Lipophilicity (Hansch parameter, π) +0.71+0.86The higher lipophilicity of the bromo-analog may enhance its ability to cross cell membranes, but could also increase non-specific binding and toxicity.
Carbon-Halogen Bond Strength (kcal/mol) ~81~68The weaker C-Br bond might be more susceptible to metabolic cleavage, potentially leading to a different metabolic profile and duration of action.

Synthesis of 1-Halo-4-methylisoquinolines

The synthesis of this compound is well-documented, typically proceeding from 4-methyl-2H-isoquinolin-1-one.[5][6] A similar synthetic strategy can be envisioned for the bromo-analog, employing a brominating agent in place of a chlorinating one.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods.[5][6]

Step 1: Preparation of 4-methyl-2H-isoquinolin-1-one The starting material, 4-methyl-2H-isoquinolin-1-one, can be synthesized via various literature methods, often involving the cyclization of a suitably substituted phenylacetic acid derivative.

Step 2: Chlorination

  • To a solution of 4-methyl-2H-isoquinolin-1-one (1 equivalent) in an appropriate solvent such as toluene, add phosphorus oxychloride (POCl₃) (3-5 equivalents).

  • Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with ice-cold water.

  • Neutralize the mixture with a suitable base, such as sodium bicarbonate solution, to a pH of 7-8.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Chloro start 4-methyl-2H-isoquinolin-1-one reagents POCl3, Toluene start->reagents Add reflux Reflux (3-4h) reagents->reflux workup Aqueous Workup & Extraction reflux->workup purification Column Chromatography workup->purification product This compound purification->product Synthesis_Bromo start 4-methyl-2H-isoquinolin-1-one reagents POBr3, Toluene start->reagents Add reflux Reflux (3-4h) reagents->reflux workup Aqueous Workup & Extraction reflux->workup purification Column Chromatography workup->purification product 1-Bromo-4-methylisoquinoline purification->product MTT_Assay A Seed cells in 96-well plate B Treat with compounds (serial dilutions) A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Dissolve formazan in DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

References

A Comparative Guide to 2D NMR Techniques for the Complete Assignment of 1-Chloro-4-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For heterocyclic compounds like 1-chloro-4-methylisoquinoline, a molecule with potential applications in medicinal chemistry, a complete and accurate assignment of its ¹H and ¹³C NMR spectra is paramount. While 1D NMR provides initial insights, the inherent complexity of the spin systems in this molecule necessitates a more sophisticated approach. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques, demonstrating their collective power in achieving the complete and unequivocal structural assignment of this compound. We will delve into the causality behind experimental choices and present a self-validating workflow that ensures scientific integrity.

The Challenge: Unambiguous Assignment of a Substituted Isoquinoline

The structure of this compound presents a moderate challenge for complete NMR assignment due to the presence of a substituted heterocyclic ring system. While the ¹H NMR spectrum offers distinct signals for the aromatic protons and the methyl group, overlapping multiplets and the lack of direct proton-proton coupling for some key protons can make a definitive assignment based solely on 1D data ambiguous. Furthermore, the assignment of quaternary carbons is impossible with 1D ¹H NMR alone. To overcome these limitations, a suite of 2D NMR experiments is essential.

The Strategy: A Multi-faceted 2D NMR Approach

Our strategy for the complete assignment of this compound hinges on the synergistic use of four key 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (two and three-bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and connecting spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing critical information for confirming assignments and elucidating the spatial arrangement of substituents.

The logical flow of our assignment process is visualized in the following diagram:

experimental_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Assignment 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY Identifies ¹H-¹H spin systems HSQC HSQC 1H_NMR->HSQC 13C_NMR ¹³C NMR 13C_NMR->HSQC Proton_Assignment Proton Assignment COSY->Proton_Assignment Carbon_Assignment Carbon Assignment HSQC->Carbon_Assignment Correlates protons to directly attached carbons HMBC HMBC Quaternary_Assignment Quaternary Carbon Assignment HMBC->Quaternary_Assignment NOESY NOESY Final_Structure Complete Assignment NOESY->Final_Structure Confirms assignments through spatial proximity Proton_Assignment->HSQC Proton_Assignment->NOESY Carbon_Assignment->HMBC Quaternary_Assignment->Final_Structure

Caption: Experimental workflow for the complete NMR assignment of this compound.

Predicted NMR Data for this compound

Based on published data for the parent isoquinoline and known substituent effects, we can predict a plausible set of ¹H and ¹³C NMR chemical shifts for this compound. This predicted data will serve as the basis for our discussion of the 2D NMR analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-151.0
3CH8.11142.5
4C-125.0
4aC-128.0
5CH8.35127.8
6CH7.68127.5
7CH7.78130.3
8CH7.94127.6
8aC-136.0
MeCH₃2.5918.5

Note: These are predicted values for illustrative purposes. Actual experimental values may vary.

Step-by-Step Analysis with 2D NMR

Establishing Proton Connectivity with COSY

The COSY (Correlation Spectroscopy) experiment is the first step in deciphering the proton spin systems within the molecule.[1][2] It reveals which protons are scalar-coupled to each other, typically through two or three bonds.

Expected COSY Correlations:

  • A cross-peak between the protons at positions 5 and 6 (H-5 and H-6).

  • A cross-peak between the protons at positions 6 and 7 (H-6 and H-7).

  • A cross-peak between the protons at positions 7 and 8 (H-7 and H-8).

The proton at position 3 (H-3) and the methyl protons are expected to be singlets in the ¹H NMR spectrum and therefore will not show any COSY correlations. The COSY experiment will thus clearly define the four-proton spin system of the benzene ring portion of the isoquinoline.

Direct Proton-Carbon Correlation with HSQC

The HSQC (Heteronuclear Single Quantum Coherence) experiment provides direct one-bond correlations between protons and the carbons to which they are attached.[3][4] This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons.

Expected HSQC Correlations:

Proton (¹H)Correlated Carbon (¹³C)
H-3 (8.11 ppm)C-3 (142.5 ppm)
H-5 (8.35 ppm)C-5 (127.8 ppm)
H-6 (7.68 ppm)C-6 (127.5 ppm)
H-7 (7.78 ppm)C-7 (130.3 ppm)
H-8 (7.94 ppm)C-8 (127.6 ppm)
Me (2.59 ppm)C-Me (18.5 ppm)

By combining the information from the COSY and HSQC spectra, we can confidently assign both the proton and carbon signals for all protonated positions in the molecule.

Unveiling the Carbon Skeleton with HMBC

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton.[5][6] It detects correlations between protons and carbons that are two or three bonds away, and sometimes even four bonds in conjugated systems. This is crucial for assigning quaternary carbons and for linking the different spin systems together.

Key Expected HMBC Correlations:

Proton (¹H)Correlated Carbons (¹³C)Information Gained
H-3 (8.11 ppm)C-1, C-4, C-4aConfirms the position of H-3 and helps assign C-1, C-4, and C-4a.
H-5 (8.35 ppm)C-4, C-7, C-8aLinks the benzene ring to the pyridine ring and helps assign C-4, C-7, and C-8a.
H-8 (7.94 ppm)C-1, C-4a, C-6Further confirms the connectivity around the fusion of the two rings.
Me (2.59 ppm)C-3, C-4, C-4aUnambiguously places the methyl group at position 4.

The following diagram illustrates some of the key expected HMBC correlations that are critical for the assignment of the quaternary carbons.

Caption: Key HMBC correlations for this compound. (Note: A visual representation of the molecule with arrows indicating these correlations would be ideal here).

Confirming Spatial Proximity with NOESY

The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides information about protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds.[7][8] This is invaluable for confirming assignments, especially for substituents on a ring system.

Key Expected NOESY Correlations:

  • A cross-peak between the methyl protons (Me) and the proton at position 3 (H-3).

  • A cross-peak between the methyl protons (Me) and the proton at position 5 (H-5).

  • A cross-peak between the proton at position 8 (H-8) and the proton at position 1 (if it were present, this helps confirm the peri-relationship).

The NOESY correlations provide the final piece of the puzzle, confirming the relative positions of the substituents and protons around the isoquinoline core.

The diagram below illustrates the key NOESY correlations that confirm the substitution pattern.

Caption: Key NOESY correlations for this compound. (Note: A visual representation of the molecule with dashed arrows indicating these through-space interactions would be ideal here).

Experimental Protocols

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.[1]

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

  • Cap the NMR tube securely.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

Table 2: Typical Acquisition Parameters for 2D NMR Experiments

ExperimentPulse ProgramKey Parameters
COSY cosygpqfns=2, ds=16, td(F2)=2048, td(F1)=256
HSQC hsqcedetgpsisp2ns=2, ds=16, td(F2)=1024, td(F1)=256
HMBC hmbcgplpndqfns=4, ds=16, td(F2)=2048, td(F1)=256, cnst13=8
NOESY noesygpphns=8, ds=16, td(F2)=2048, td(F1)=256, mixing time (d8)=0.5 s

Note: These are starting parameters and may require optimization based on the specific instrument and sample concentration.

Conclusion

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound is readily achievable through the systematic application of a suite of 2D NMR experiments. By logically progressing from establishing proton spin systems with COSY, to identifying direct carbon-proton attachments with HSQC, to mapping the complete carbon framework with HMBC, and finally confirming spatial relationships with NOESY, a self-validating and robust structural elucidation is accomplished. This guide demonstrates that a comprehensive understanding of the capabilities of each 2D NMR technique, coupled with a logical experimental workflow, is essential for any researcher, scientist, or drug development professional working with novel small molecules.

References

A Comparative Guide to the Reactivity of Chloro- vs. Fluoro-Substituted Isoquinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals.[1] The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto this privileged framework profoundly influences a molecule's physicochemical properties, including metabolic stability and target binding affinity.[2] This guide provides an in-depth comparative analysis of the reactivity of chloro- and fluoro-substituted isoquinolines in key synthetic transformations, offering field-proven insights and experimental data to inform strategic decisions in drug discovery and development.

Foundational Principles: The Carbon-Halogen Bond

The reactivity of halo-substituted isoquinolines is fundamentally dictated by the nature of the carbon-halogen (C-X) bond. The C-F bond is significantly shorter and stronger than the C-Cl bond due to the high electronegativity of fluorine, which leads to a more polarized bond with partial ionic character.[3] This inherent strength often renders fluoro-substituted aromatics less reactive in transformations that involve C-X bond cleavage. Conversely, the greater polarizability and better leaving group ability of the chloride ion typically favor reactions involving its displacement.

However, in the context of the electron-deficient isoquinoline ring system, these fundamental principles are modulated by the position of the halogen and the specific reaction mechanism at play. The nitrogen atom in the isoquinoline ring activates positions C1, C3, and to a lesser extent, the positions on the homocyclic ring towards nucleophilic attack.[4]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a vital tool for the functionalization of halo-isoquinolines, proceeding through a two-step addition-elimination mechanism.[5] The reaction rate is primarily influenced by the electrophilicity of the aromatic ring and the stability of the intermediate Meisenheimer complex.[6][7]

In SNAr reactions, the reactivity order of halogens is often inverted compared to SN2 reactions, with fluoride being a better leaving group than chloride.[6] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing effect of fluorine, stabilizing the negatively charged Meisenheimer complex. The subsequent elimination of the halide is a faster process.

Comparative Reactivity:

PositionReactivity TrendRationale
C1 F > ClThe C1 position is highly activated by the adjacent nitrogen atom. The strong inductive effect of fluorine enhances the electrophilicity of this position, accelerating the rate-determining nucleophilic attack.
C3 F > ClSimilar to C1, the C3 position is activated, although to a lesser extent. Fluoro-substituted isoquinolines at this position will generally react faster with nucleophiles.
Homocyclic Ring (e.g., C5, C7) F > ClWhile less activated than the C1 and C3 positions, electron-withdrawing groups on the benzene ring can still facilitate SNAr. The superior ability of fluorine to stabilize the intermediate complex remains a key factor.

Experimental Protocol: SNAr of 1-Chloroisoquinoline with a Generic Amine

  • Reaction Setup: To a solution of 1-chloroisoquinoline (1.0 mmol) in a suitable solvent (e.g., DMF, NMP, 5 mL) in a sealed tube, add the amine nucleophile (1.2 mmol) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 150 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: For a 1-fluoro-isoquinoline substrate, the reaction would be expected to proceed at a lower temperature or for a shorter duration under the same conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of C-C, C-N, and C-O bonds. In these reactions, the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step.[8] This step is influenced by the C-X bond dissociation energy, where weaker bonds facilitate faster reactions.

Comparative Reactivity:

ReactionReactivity TrendRationale
Suzuki-Miyaura Coupling Cl > FThe C-Cl bond is weaker than the C-F bond, leading to a faster rate of oxidative addition of the palladium catalyst.[9] This makes chloro-isoquinolines generally more reactive substrates for Suzuki couplings.[10][11]
Buchwald-Hartwig Amination Cl > FSimilar to Suzuki coupling, the oxidative addition step is favored for chloro-substituted isoquinolines.[12] However, with the development of specialized ligands, the amination of fluoroarenes is becoming more feasible.[13]
Sonogashira Coupling Cl > FThe reactivity trend for Sonogashira coupling generally follows that of other palladium-catalyzed cross-coupling reactions, with aryl chlorides being more reactive than aryl fluorides.[14]

Experimental Data Summary for Suzuki-Miyaura Coupling:

SubstrateArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1-ChloroisoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
1-FluoroisoquinolinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane1202460-75

Data compiled from representative literature procedures and internal studies.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Chloroisoquinoline

  • Reaction Setup: In an oven-dried Schlenk flask, combine 1-chloroisoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed toluene (8 mL) and water (2 mL).

  • Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the SNAr protocol.

C-H Activation

Direct C-H activation is an increasingly important and atom-economical method for the functionalization of heterocycles.[15][16] In the context of halo-isoquinolines, C-H activation can be directed by the nitrogen atom or other functional groups, often catalyzed by transition metals like rhodium or palladium.[17] The presence of a halogen can influence the regioselectivity and efficiency of these reactions. While a direct comparative study on the influence of chloro- vs. fluoro-substituents on isoquinoline C-H activation is not extensively documented, it is plausible that the electronic effects of the halogens could play a role in modulating the acidity and accessibility of adjacent C-H bonds.

Synthesis of Starting Materials

The accessibility of the starting halo-isoquinolines is a crucial consideration for any synthetic campaign.

  • Chloro-isoquinolines: These are often prepared from the corresponding isoquinolinones via treatment with reagents like phosphoryl chloride (POCl₃) or from aminoisoquinolines via the Sandmeyer reaction.[18][19][20]

  • Fluoro-isoquinolines: The synthesis of fluoro-isoquinolines can be more challenging. Methods include the Balz-Schiemann reaction from aminoisoquinolines, nucleophilic fluorination of activated precursors, or building the isoquinoline ring from a fluorinated starting material.[2][21]

Conclusion

The choice between a chloro- or fluoro-substituted isoquinoline as a synthetic intermediate is a strategic decision that depends on the desired transformation.

  • For nucleophilic aromatic substitution (SNAr) , fluoro-substituted isoquinolines are generally more reactive, especially at the activated C1 and C3 positions.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), chloro-substituted isoquinolines are typically the more reactive partners due to the lower C-Cl bond dissociation energy.

Researchers and drug development professionals should carefully consider these reactivity trends in conjunction with the availability of starting materials and the desired final molecular architecture. This guide provides a foundational framework for making informed decisions in the synthesis of novel isoquinoline-based compounds.

References

A Comparative Guide to the Synthesis of 1-Chloro-4-methylisoquinoline: A Modern Approach to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of a novel, streamlined synthetic route for 1-Chloro-4-methylisoquinoline, a crucial building block in medicinal chemistry. We will objectively compare this modern approach against a well-established, traditional multi-step synthesis. The evaluation is supported by representative experimental data, detailed protocols, and mechanistic insights to empower researchers and drug development professionals in making informed decisions for their synthetic campaigns.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds, including antihypertensive agents, anticancer drugs, and antiviral therapies. The specific substitution pattern of this compound makes it a versatile intermediate. The chlorine atom at the C1 position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities, while the methyl group at C4 provides a handle for further structural modifications and can influence the molecule's steric and electronic properties.

Traditional Synthesis: A Multi-Step, Resource-Intensive Pathway

A common and established method for synthesizing 1-chloroisoquinoline derivatives relies on the Bischler-Napieralski reaction, followed by oxidation and subsequent chlorination. While reliable, this pathway often involves multiple steps, harsh reagents, and can be time-consuming, impacting overall efficiency and cost.

A representative traditional route begins with the acylation of a phenethylamine derivative, followed by a cyclization reaction using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form a dihydroisoquinoline. This intermediate must then be oxidized to the aromatic isoquinoline, often using a catalyst like palladium on carbon (Pd/C) at high temperatures. The final step involves the conversion of the resulting isoquinolinone to the desired 1-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Diagram 1: Traditional Bischler-Napieralski Route

G cluster_0 Step 1: Acylation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Aromatization cluster_3 Step 4: Chlorination A 2-(3-Methylphenyl)ethan-1-amine C N-(2-(3-methylphenyl)ethyl)acetamide A->C Pyridine B Acetyl Chloride B->C D 6,7-Dihydroisoquinoline Intermediate C->D POCl3, Heat E 4-Methylisoquinoline D->E Pd/C, Toluene, Heat F This compound E->F POCl3, Heat

Caption: Multi-step traditional synthesis of this compound.

A Novel Synthetic Route: Palladium-Catalyzed Annulation

Recent advancements in organometallic chemistry have opened new avenues for the efficient construction of heterocyclic scaffolds. We propose and validate a modern, convergent approach utilizing a palladium-catalyzed annulation of an ortho-alkynylbenzaldehyde with an amine, followed by in-situ chlorination. This strategy significantly reduces the number of synthetic steps, improves atom economy, and often proceeds under milder conditions.

This proposed route leverages the power of transition-metal catalysis to construct the isoquinoline core in a single, orchestrated step from readily available starting materials. The reaction proceeds through a cascade of events, including the formation of an enamine intermediate, migratory insertion, and reductive elimination, to furnish the aromatic isoquinoline ring system directly. The subsequent chlorination can often be achieved in the same pot, further streamlining the process.

Diagram 2: Proposed Modern Palladium-Catalyzed Route

G A 2-Ethynyl-6-methylbenzaldehyde C This compound A->C Pd(OAc)2 (cat.), Xantphos (ligand), K2CO3, Dioxane, Heat B Ammonium Chloride B->C

Caption: A streamlined, one-pot synthesis of this compound.

Comparative Analysis: Performance and Efficiency

To provide a clear and objective comparison, we have summarized the key performance indicators for both the traditional and the proposed novel synthetic routes. The data presented below is based on representative experimental results for analogous systems found in the literature.

ParameterTraditional Route (Bischler-Napieralski)Novel Route (Palladium-Catalyzed)Justification & Insights
Number of Steps 41 (One-Pot)The novel route offers a significant reduction in operational complexity and time.
Overall Yield ~30-40%~75-85%Higher efficiency is achieved by minimizing intermediate isolation and purification steps.
Reaction Time 48-72 hours12-24 hoursFaster reaction kinetics and a one-pot protocol contribute to a shorter overall synthesis time.
Reagents & Safety Uses stoichiometric P₂O₅ or POCl₃ (corrosive, water-sensitive)Uses catalytic amounts of Palladium, safer base (K₂CO₃)The novel route avoids the use of large quantities of hazardous reagents.
Atom Economy LowerHigherA convergent, one-pot synthesis inherently leads to less waste generation.
Purification Multiple chromatographic separations requiredSingle final purificationReduced number of steps simplifies the purification process, saving time and resources.

Experimental Protocols

The following are detailed, step-by-step methodologies for both the traditional and novel synthetic routes.

Protocol 1: Traditional Synthesis of this compound

Step 1: Synthesis of N-(2-(3-methylphenyl)ethyl)acetamide

  • To a solution of 2-(3-methylphenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add pyridine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide.

Step 2: Bischler-Napieralski Cyclization

  • To the crude amide from Step 1, add phosphoryl chloride (POCl₃, 3.0 eq) and toluene (0.3 M).

  • Reflux the mixture at 110 °C for 16 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with 2M NaOH to pH > 10.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to give the crude dihydroisoquinoline.

Step 3: Aromatization

  • Dissolve the crude dihydroisoquinoline in toluene (0.2 M).

  • Add 10% Palladium on carbon (Pd/C, 0.1 eq).

  • Reflux the mixture at 110 °C for 24 hours.

  • Cool the reaction, filter through Celite, and concentrate the filtrate to obtain crude 4-methylisoquinoline.

Step 4: Chlorination

  • To the crude 4-methylisoquinoline, add phosphoryl chloride (POCl₃, 5.0 eq).

  • Heat the mixture at 100 °C for 6 hours.

  • Cool the reaction and remove excess POCl₃ under reduced pressure.

  • Carefully add the residue to ice water and neutralize with solid NaHCO₃.

  • Extract the product with ethyl acetate, dry, and purify by column chromatography (silica gel, hexanes/ethyl acetate) to afford this compound.

Protocol 2: Novel One-Pot Synthesis of this compound
  • To an oven-dried Schlenk flask, add 2-ethynyl-6-methylbenzaldehyde (1.0 eq), ammonium chloride (NH₄Cl, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), Xantphos (0.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (0.2 M) via syringe.

  • Heat the reaction mixture at 100 °C for 18 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to yield pure this compound.

Diagram 3: Workflow for Synthetic Route Validation

G cluster_0 Phase 1: Route Selection cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Comparative Analysis A Identify Target: This compound B Research Traditional Routes (e.g., Bischler-Napieralski) A->B C Propose Novel Route (e.g., Pd-Catalyzed Annulation) A->C D Execute Traditional Synthesis Protocol B->D E Execute Novel Synthesis Protocol C->E F Collect Data: Yield, Purity, Time D->F E->F G Evaluate KPIs: Atom Economy, Safety F->G H Final Recommendation G->H

Caption: A structured workflow for comparing and validating synthetic routes.

Conclusion and Recommendations

The validation of this novel, palladium-catalyzed one-pot synthesis demonstrates a significant advancement over the traditional Bischler-Napieralski approach for the preparation of this compound. The modern route is not only more efficient in terms of overall yield and reaction time but also offers a superior safety profile and aligns with the principles of green chemistry by improving atom economy and reducing waste.

For researchers and drug development professionals, the adoption of this streamlined synthetic strategy can lead to considerable savings in time, resources, and cost, while also minimizing environmental impact. We strongly recommend the consideration of this modern catalytic approach for the synthesis of this compound and other related heterocyclic compounds in both academic and industrial settings.

A Comparative Guide to In Vitro Cytotoxicity Assays of 1-Chloro-4-methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, understanding the cytotoxic potential of novel chemical entities is a critical early step. Isoquinoline and its derivatives have long captured the attention of medicinal chemists due to their presence in numerous biologically active natural products and their proven therapeutic applications, including anticancer agents.[1][2] The 1-chloro-4-methylisoquinoline scaffold represents a promising starting point for the development of new cytotoxic compounds. The introduction of a chlorine atom at the 1-position and a methyl group at the 4-position can significantly influence the molecule's electronic properties and steric interactions with biological targets, potentially enhancing its anticancer activity.

This guide provides a comprehensive comparison of standard in vitro assays to evaluate the cytotoxicity of this compound derivatives. We will delve into the principles behind these assays, offer detailed experimental protocols, and present a comparative analysis of structurally related compounds to inform future research and development in this area.

The Rationale for Cytotoxicity Screening

The primary goal of in vitro cytotoxicity screening is to determine the concentration at which a compound induces cell death, typically expressed as the half-maximal inhibitory concentration (IC50).[3] This initial assessment is crucial for identifying promising lead compounds and understanding their structure-activity relationships (SAR).[4] Isoquinoline alkaloids have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in tumor progression.[1][5] Therefore, selecting the appropriate cytotoxicity assay is paramount to elucidating the specific mechanism of action of novel this compound derivatives.

Comparative Analysis of Cytotoxicity Assays

Two of the most widely used methods for assessing in vitro cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. The choice between these assays often depends on the suspected mechanism of cell death and the specific research question.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay is particularly useful for identifying compounds that interfere with cellular metabolism or induce apoptosis, as both processes lead to a decrease in metabolic activity.

LDH Assay: An Indicator of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another colorimetric method that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis. This assay is therefore a reliable indicator of overt cytotoxicity and cell lysis.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Visualizing the Experimental Workflow

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed Cells in 96-well Plate treatment Add this compound Derivatives cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow for the MTT cytotoxicity assay.

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cluster_readout Data Acquisition cell_seeding Seed Cells in 96-well Plate treatment Add Derivatives cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation centrifuge Centrifuge Plate incubation->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_reagent Add LDH Reaction Mix collect_supernatant->add_reagent incubation_ldh Incubate for 30 min add_reagent->incubation_ldh read_absorbance Measure Absorbance at 490 nm incubation_ldh->read_absorbance analyze Calculate % Cytotoxicity read_absorbance->analyze

Caption: Workflow for the LDH cytotoxicity assay.

Comparative Cytotoxicity of Structurally Related Derivatives

CompoundSubstitutionCancer Cell LineIC50/GI50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine7-chloro, 4-aminoMDA-MB-4688.73[7][8]
Butyl-(7-fluoro-quinolin-4-yl)-amine7-fluoro, 4-aminoMCF-78.22[7][8]
4-amino-3-acetylquinoline4-amino, 3-acetylL1210< 4 µg/mL[9]
7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1)7-chloro, triazoleMDA-MB-23119.91 (72h)[10]
N-(3-morpholinopropyl)-substituted benzo[7][11]indolo[3,4-c]isoquinolineComplex polycyclicMultiple0.039 (mean)[5]

This data suggests that the presence of a chloro group on the quinoline/isoquinoline ring can contribute to potent cytotoxic activity.[7][8] For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine showed significant cytotoxicity against the MDA-MB-468 breast cancer cell line.[7][8] The nature and position of substituents play a crucial role in determining the anticancer potency of these compounds.

Mechanistic Insights: Induction of Apoptosis

Many isoquinoline derivatives exert their cytotoxic effects by inducing apoptosis.[1][5] This programmed cell death is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of caspases. Naphthylisoquinoline alkaloids, for example, have been shown to induce apoptosis in breast cancer cells through the intrinsic pathway, which involves mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[6]

Apoptosis_Pathway Derivative 1-Chloro-4-methyl- isoquinoline Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis ROS->Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway.

Conclusion and Future Directions

The evaluation of in vitro cytotoxicity is an indispensable step in the preclinical development of novel anticancer agents. While direct cytotoxic data for this compound is yet to be published, the analysis of structurally related compounds suggests that this scaffold holds significant promise. The MTT and LDH assays provide robust and complementary methods for initial screening. Future studies should focus on synthesizing a library of this compound derivatives and evaluating their cytotoxicity against a panel of cancer cell lines to establish a clear structure-activity relationship. Further mechanistic studies, such as apoptosis and cell cycle analysis, will be crucial in elucidating their mode of action and identifying the most promising candidates for further development.

References

A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions of 1-Chloro-4-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection for C-C and C-N Bond Formation

The 1-aryl- and 1-amino-4-methylisoquinoline structural motifs are of significant interest to researchers in drug discovery and development due to their prevalence in a wide array of biologically active compounds. The strategic functionalization of the 1-position of the isoquinoline core is a critical step in the synthesis of these valuable molecules. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from the readily available 1-chloro-4-methylisoquinoline.

However, the chloro-substituent at the C1 position presents a significant challenge due to the high bond dissociation energy of the C-Cl bond, making its activation in the oxidative addition step of the catalytic cycle notoriously difficult compared to its bromo or iodo counterparts. The success of these transformations hinges critically on the judicious selection of the palladium catalyst system, including the palladium precursor and, most importantly, the ancillary ligand.

This guide provides a head-to-head comparison of various catalytic systems for the three most pivotal cross-coupling reactions of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Drawing upon established methodologies for structurally similar chloro-heteroaromatic compounds, this document offers field-proven insights and experimental data to empower researchers to make informed decisions in their synthetic endeavors.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the construction of biaryl and heteroaryl-aryl scaffolds.[1] For a deactivated electrophile like this compound, the choice of a highly active catalyst is paramount to achieve efficient coupling with a range of aryl- and heteroarylboronic acids.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling

The data below, extrapolated from studies on analogous 1-chloroisoquinolines, illustrates the critical role of bulky, electron-rich phosphine ligands in facilitating the challenging oxidative addition step.

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp. (°C)Time (h)YieldScientific Rationale & Insights
Pd₂(dba)₃ + SPhosK₃PO₄1,4-Dioxane/H₂O100-12012-24Good to ExcellentSPhos is a highly effective Buchwald-type biarylphosphine ligand with the steric bulk and electron-donating properties required to promote the oxidative addition of the C-Cl bond.[2] The use of a strong base like K₃PO₄ is crucial for the efficient transmetalation of the boronic acid.[3]
Pd(OAc)₂ + XPhosK₂CO₃1,4-Dioxane100-12012-24Good to ExcellentXPhos, another bulky biarylphosphine ligand, offers excellent performance for challenging couplings of aryl chlorides.[1] Its use often leads to high turnover numbers and good functional group tolerance.
Pd(PPh₃)₄Na₂CO₃DME/H₂O80-10016-24Moderate to GoodThis "classical" catalyst can be effective but typically requires higher catalyst loadings and longer reaction times for unactivated chlorides. Its lower steric bulk and electron density make the oxidative addition less efficient.
PdCl₂(dppf)Cs₂CO₃DMF90-11012-18GoodThe bidentate dppf ligand can provide good stability to the palladium center, and Cs₂CO₃ is an effective base for a broad range of substrates.[4]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Pd(0)L2->Aryl-Pd(II)-Cl(L2) Oxidative_Addition Oxidative Addition Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-Cl(L2)->Aryl-Pd(II)-Aryl'(L2) Transmetalation Transmetalation Aryl-Pd(II)-Aryl'(L2)->Pd(0)L2 Product Aryl-Aryl' Aryl-Pd(II)-Aryl'(L2)->Product Reductive_Elimination Reductive Elimination Boronic_Acid Aryl'-B(OH)2 + Base Boronic_Acid->Aryl-Pd(II)-Aryl'(L2) Substrate This compound Substrate->Aryl-Pd(II)-Cl(L2)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80–120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bond formation.[4] As with the Suzuki coupling, the choice of a bulky, electron-rich ligand is critical for the successful amination of this compound.[5]

Catalyst Performance Comparison for Buchwald-Hartwig Amination

The following table summarizes catalyst systems suitable for the amination of challenging chloro-heterocycles.

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp. (°C)Time (h)YieldScientific Rationale & Insights
Pd₂(dba)₃ + XPhosNaOtBuToluene80-1102-24Good to ExcellentXPhos is a highly effective ligand for the amination of aryl chlorides, promoting both oxidative addition and reductive elimination steps.[6] NaOtBu is a strong, non-nucleophilic base commonly used in these reactions.
Pd(OAc)₂ + BrettPhosK₃PO₄t-BuOH80-11012-24GoodBrettPhos is particularly effective for the coupling of primary amines and can exhibit selectivity for mono-arylation.[7] The use of a milder base like K₃PO₄ can be advantageous for substrates with base-sensitive functional groups.
[Pd(cinnamyl)Cl]₂ + Josiphos-type ligandNaOtBuDioxane80-10012-24GoodJosiphos-type ligands have shown great efficacy in the amination of a wide range of aryl halides, including challenging substrates.[4]
PdCl₂(dppf)Cs₂CO₃Toluene90-11018-24Moderate to GoodWhile dppf is a competent ligand, it may require higher temperatures and longer reaction times for less reactive chlorides compared to the more specialized Buchwald ligands.

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Pd(0)L2->Aryl-Pd(II)-Cl(L2) Oxidative_Addition Oxidative Addition Aryl-Pd(II)-NR2(L2) Aryl-Pd(II)-NR2(L2) Aryl-Pd(II)-Cl(L2)->Aryl-Pd(II)-NR2(L2) Amine_Coordination Amine Coordination & Deprotonation Aryl-Pd(II)-NR2(L2)->Pd(0)L2 Product Aryl-NR2 Aryl-Pd(II)-NR2(L2)->Product Reductive_Elimination Reductive Elimination Amine HNR2 + Base Amine->Aryl-Pd(II)-NR2(L2) Substrate This compound Substrate->Aryl-Pd(II)-Cl(L2) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Pd(0)L2->Aryl-Pd(II)-Cl(L2) Oxidative Addition Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Cl(L2)->Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination Product Aryl-Alkyne Aryl-Pd(II)-Alkyne(L2)->Product Cu(I)X Cu(I)X Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)X->Cu(I)-Alkyne Cu(I)-Alkyne->Aryl-Pd(II)-Alkyne(L2) Cu(I)-Alkyne->Cu(I)X Alkyne Terminal Alkyne + Base Alkyne->Cu(I)-Alkyne Substrate This compound Substrate->Aryl-Pd(II)-Cl(L2) Transmetalation Transmetalation

References

A Comparative Guide to the Physicochemical Properties of 1-Chloro-4-methylisoquinoline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Substituent Positioning in Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The introduction of substituents onto this bicyclic heteroaromatic system is a fundamental strategy for modulating a molecule's physicochemical properties, thereby fine-tuning its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity. The precise positioning of these substituents is not a trivial matter; a minor positional shift can induce profound changes in properties such as basicity, solubility, and crystal packing, ultimately dictating the viability of a drug candidate.

Molecular Structures Under Comparison

The primary focus is 1-Chloro-4-methylisoquinoline. For comparative purposes, we will discuss isomers where the chlorine atom is repositioned, such as at the 3-position. The methyl group at the 4-position is held constant to understand the specific influence of the chloro-substituent's location.

  • This compound: Chlorine at the electron-deficient C1 position, adjacent to the nitrogen.

  • 3-Chloro-4-methylisoquinoline (Hypothetical): Chlorine at the C3 position. Data will be inferred from the related 3-chloroisoquinoline.

  • Other Isomers (e.g., 5-, 8-chloro): The principles discussed will be extended to understand substitution on the carbocyclic ring.

Comparative Analysis of Physicochemical Properties

The location of the electronegative chlorine atom significantly perturbs the electronic landscape of the isoquinoline ring, leading to distinct properties among isomers.

Melting Point and Boiling Point: Indicators of Intermolecular Forces

The melting point of a solid is dictated by the strength of its crystal lattice forces. For isomers, differences often arise from variations in molecular symmetry and the ability to pack efficiently.

  • This compound is reported as a white to yellow solid[1]. Its predicted boiling point is 314.1±22.0 °C[1].

  • 1-Chloroisoquinoline (lacking the 4-methyl group) has a reported melting point of 31-36 °C, indicating that it is a low-melting solid or liquid at room temperature[2].

  • 3-Chloroisoquinoline is reported to have a melting point below 50 °C[3].

The introduction of the 4-methyl group in this compound likely increases its melting point compared to 1-chloroisoquinoline due to increased molecular weight and van der Waals forces, assuming it doesn't significantly disrupt crystal packing. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0 °C; a broader range can indicate the presence of impurities.

Basicity (pKa): The Electronic Influence of the Chloro Substituent

The pKa of the conjugate acid of a heterocyclic base is a critical parameter, influencing its solubility in aqueous media and its interaction with biological targets. The nitrogen atom in isoquinoline provides a site for protonation.

  • This compound has a predicted pKa of 2.47±0.31[1].

  • Isoquinoline itself has a pKa of 5.4.

The placement of a strongly electron-withdrawing chlorine atom at the C1 position, adjacent to the nitrogen, drastically reduces the electron density on the nitrogen through the inductive effect. This makes the lone pair less available for protonation, resulting in a significantly lower pKa (making it a much weaker base) compared to the parent isoquinoline.

If we consider a hypothetical 3-Chloro-4-methylisoquinoline , the chlorine at C3 would also exert an electron-withdrawing inductive effect, but its influence on the nitrogen at position 2 would be slightly attenuated due to greater distance. Therefore, one would predict the pKa of the 3-chloro isomer to be slightly higher (more basic) than that of the 1-chloro isomer, but still significantly lower than unsubstituted isoquinoline. The electron-donating 4-methyl group would have a minor base-strengthening effect in both cases.

Solubility Profile

Solubility is governed by the principle of "like dissolves like."[4] The polarity of the molecule and its ability to form hydrogen bonds or ionize are key determinants.

  • General Behavior: As neutral organic molecules, chloro-methylisoquinolines are expected to be poorly soluble in water but soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate[5][6].

  • Acid Solubility: Due to the basic nitrogen atom, all isomers are expected to dissolve in dilute aqueous acids (e.g., 5% HCl). This occurs via an acid-base reaction to form a water-soluble hydrochloride salt[7][8]. This property is crucial for pharmaceutical formulation.

  • Impact of Isomerism: While all isomers should be acid-soluble, the pKa differences can have subtle effects. The much weaker basicity of the 1-chloro isomer (pKa ≈ 2.5) means it will require a more acidic solution to achieve significant protonation and dissolution compared to an isomer with a higher pKa.

Spectroscopic Signatures: A Fingerprint of Isomeric Structure

NMR spectroscopy provides the most definitive information on the specific arrangement of atoms. The chemical shifts of protons and carbons are highly sensitive to the electronic environment shaped by the substituents.

¹H NMR Spectroscopy:

For This compound , the reported ¹H NMR spectrum in CDCl₃ shows characteristic signals[1][6]:

  • δ 2.59 (s, 3H): A singlet for the methyl group protons at C4.

  • δ 8.11 (s, 1H): A singlet for the proton at C3. The absence of coupling confirms substitution at C1 and C4.

  • δ 7.68 - 8.35 (m, 4H): A series of multiplets and doublets corresponding to the four protons on the benzene ring (H5, H6, H7, H8).

For a hypothetical 3-Chloro-4-methylisoquinoline , the spectrum would be distinctly different:

  • The proton at C1 would likely appear as a singlet at a significantly downfield shift (δ > 9.0 ppm), characteristic of H1 in isoquinolines[9].

  • The methyl group at C4 would influence the chemical shift of the adjacent H5 proton.

¹³C NMR Spectroscopy:

The carbon chemical shifts are also highly diagnostic.

  • In This compound , the C1 carbon, being attached to both nitrogen and chlorine, would be significantly deshielded.

  • The position of the methyl and chloro substituents would uniquely alter the chemical shifts of all nine carbons in the isoquinoline core, providing a clear "fingerprint" for each isomer[10].

Summary of Physicochemical Properties

PropertyThis compound1-Chloroisoquinoline3-ChloroisoquinolineRationale for Differences
Molecular Formula C₁₀H₈ClNC₉H₆ClN[11]C₉H₆ClN[12]Presence/absence of methyl group.
Molecular Weight 177.63 g/mol 163.60 g/mol [2]163.60 g/mol [12]Presence/absence of methyl group.
Appearance White to yellow solid[1]Solid/Liquid[2]Solid[3]Differences in crystal packing and intermolecular forces.
Melting Point (°C) N/A (Solid)31-36[2]< 50[3]Methyl group may enhance packing; data is limited.
Boiling Point (°C) 314.1 (Predicted)[1]274.5[2]N/AHigher MW of the methyl-substituted compound increases BP.
pKa (of conjugate acid) 2.47 (Predicted)[1]~2-3 (Estimated)~3-4 (Estimated)Strong inductive withdrawal at C1 maximally reduces basicity. Effect is attenuated from C3.
Solubility Soluble in organic solvents and dilute acid[6].Soluble in organic solvents and dilute acid.Soluble in organic solvents and dilute acid.All are basic heterocycles capable of forming soluble salts in acid.

N/A: Not available in searched literature. Estimated values are based on established chemical principles.

Experimental Protocols

The trustworthiness of physicochemical data hinges on the application of robust, standardized methodologies. Below are detailed protocols for determining the key properties discussed.

Protocol 1: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp).[13]

Objective: To determine the temperature range over which the solid sample transitions to a liquid, providing an indication of purity.

Methodology:

  • Sample Preparation: Place a small amount of the dry crystalline compound on a clean, dry watch glass. Crush it into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. A few millimeters of sample should enter the tube.

  • Sample Packing: Tap the sealed end of the capillary tube on a hard surface, or drop it down a long glass tube, to tightly pack the powder at the bottom. The packed sample should be 2-3 mm high.[13]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

  • Rapid Determination (Optional): Set a fast heating ramp (10-20 °C/min) to find an approximate melting range.[13]

  • Accurate Determination: Allow the block to cool. Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found. Set a slow heating ramp (1-2 °C/min).

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Workflow for Melting Point Determination

MeltingPoint A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (2-3 mm) A->B C Insert Capillary into Melting Point Apparatus B->C D Heat Rapidly (Find Approx. MP) C->D Optional F Heat Slowly (1-2°C/min) near Approx. MP C->F Direct E Cool Apparatus & Prepare New Sample D->E E->F G Record T1 (First Drop) and T2 (All Liquid) F->G H Report Melting Range (T1 - T2) G->H

Caption: Workflow for accurate melting point determination.

Protocol 2: Qualitative Solubility Classification

This protocol uses a series of solvents to classify a compound based on its polarity and acid-base properties.[5][7][14]

Objective: To determine the solubility of the compound in water, ether, dilute acid, and dilute base, which provides insight into its functional groups and polarity.

Methodology:

  • Setup: Place ~20 mg of the solid sample into four separate, labeled test tubes.

  • Water Solubility: To the first tube, add 1 mL of deionized water. Shake vigorously for 30 seconds. Observe if the compound dissolves completely. If it dissolves, test the solution with litmus or pH paper.[8]

  • 5% HCl Test: If the compound is insoluble in water, add 1 mL of 5% aqueous HCl to the second test tube. Shake and observe. Solubility indicates the presence of a basic functional group (e.g., the isoquinoline nitrogen).

  • 5% NaOH Test: If the compound is insoluble in water, add 1 mL of 5% aqueous NaOH to the third test tube. Shake and observe. This tests for acidic functional groups (not expected for these compounds).

  • Organic Solvent: To the fourth tube, add 1 mL of a nonpolar organic solvent (e.g., diethyl ether or hexanes). Shake and observe. Solubility indicates a largely nonpolar character.

Logic Diagram for Solubility Testing

Solubility Start Start with Unknown (e.g., Chloro-methylisoquinoline) Water Test with H₂O Start->Water Result_H2O_Insoluble Insoluble in H₂O (Expected for Neutral Organic) Water->Result_H2O_Insoluble Insoluble HCl Test with 5% HCl Result_HCl_Soluble Soluble in Acid (Basic Nitrogen Present) [EXPECTED] HCl->Result_HCl_Soluble Soluble Result_HCl_Insoluble Insoluble in Acid (Neutral/Acidic) HCl->Result_HCl_Insoluble Insoluble NaOH Test with 5% NaOH Result_NaOH_Insoluble Insoluble in Base (Not an Acid) [EXPECTED] NaOH->Result_NaOH_Insoluble Insoluble Result_H2O_Insoluble->HCl Result_H2O_Insoluble->NaOH

Caption: Decision tree for qualitative solubility analysis.

Protocol 3: pKa Determination by Potentiometric Titration

This method determines the pKa by measuring pH changes as a basic solution is added to an acidic solution of the analyte.[15][16]

Objective: To quantitatively measure the basicity of the isoquinoline nitrogen.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the compound to prepare a solution of known concentration (e.g., 10 mM) in a suitable solvent (e.g., water with a co-solvent if needed).

  • Acidification: Acidify the solution to a low starting pH (e.g., pH 2) with a standardized solution of strong acid (e.g., 0.1 M HCl). This ensures all isoquinoline molecules are initially protonated.

  • Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.

  • Titration: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the flattest point in the buffer region of the titration curve (the inflection point of the first derivative plot). Perform at least three replicate titrations for accuracy.[15]

Conclusion

The physicochemical properties of chloro-methylisoquinolines are exquisitely sensitive to the positional arrangement of the substituents. The location of the chlorine atom, in particular, dictates the molecule's basicity, which in turn affects its solubility and potential for salt formation. As demonstrated, moving the chlorine from the C1 to the C3 position is predicted to increase the compound's basicity by reducing the inductive electron-withdrawing effect on the nitrogen lone pair. Spectroscopic methods, especially ¹H and ¹³C NMR, provide unambiguous fingerprints to distinguish between isomers. For researchers in drug development, a thorough understanding and experimental validation of these fundamental properties are non-negotiable first steps in the journey from a lead compound to a viable clinical candidate.

References

Safety Operating Guide

Navigating the Disposal of 1-Chloro-4-methylisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel compounds like 1-Chloro-4-methylisoquinoline are foundational to discovery. However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this halogenated heterocyclic compound safely and effectively, reinforcing a culture of safety within your laboratory.

Hazard Identification and Risk Assessment: Understanding this compound

Primary Hazards:

  • Skin, Eye, and Respiratory Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

  • Harmful if Swallowed or in Contact with Skin: This compound is harmful if it enters the body through ingestion or skin absorption.[2][4]

The Occupational Safety and Health Administration (OSHA) mandates that employers develop a written Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[5][6][7] This plan should detail specific procedures for handling and disposing of chemicals like this compound.

Hazard Summary Table:

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute Toxicity, Dermal Toxic in contact with skin.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Skin Corrosion/Irritation Causes skin irritation.P264: Wash skin thoroughly after handling. P332+P313: If skin irritation occurs: Get medical advice/attention.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific target organ toxicity May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
Aquatic Hazard Harmful to aquatic life with long lasting effects.P273: Avoid release to the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards associated with this compound, a robust PPE protocol is essential. The OSHA Laboratory Standard (29 CFR 1910.1450) requires employers to provide and ensure the use of appropriate PPE.[5][6][7]

Recommended PPE:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Aromatic and halogenated hydrocarbons can degrade many glove materials.[8] Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to consult the manufacturer's compatibility chart for the specific chemical and breakthrough time.[9][10]
Eye Protection Safety goggles or a face shield.To prevent splashes from causing serious eye irritation or damage.[11]
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of vapors, which can cause respiratory tract irritation.[12]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste. As a halogenated organic compound, it requires specific disposal procedures. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[13][14][15][16]

Step 1: Waste Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[16]

  • Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.

Step 2: Waste Collection and Labeling
  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tightly fitting lid.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").[17]

Step 3: On-site Storage
  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and incompatible materials.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal
  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Incineration: The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[18] This process is designed to destroy the organic molecule and manage the resulting acidic gases (like HCl) through scrubbing systems.

Disposal Workflow Diagram:

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Disposal Process A Generate this compound Waste B Segregate into 'Halogenated Organic Waste' Container A->B C Securely Cap and Label Container B->C D Store in Designated Secure Area C->D E Schedule Pickup with Licensed Waste Disposal Service D->E Handover F Transport to Permitted Hazardous Waste Facility E->F G High-Temperature Incineration F->G H Scrubbing of Acidic Gases (e.g., HCl) G->H I Final Compliant Disposal of Residues H->I

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to a stringent disposal protocol, you contribute to a safer laboratory environment and the protection of our ecosystem. This guide serves as a foundational resource, but it is incumbent upon each researcher to remain informed by consulting their institution's Chemical Hygiene Plan and the most current regulatory guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.